Ammonium-15N,d4 chloride
Description
Properties
IUPAC Name |
azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.H3N/h1H;1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXLAEXVIDQMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH4N, NH4Cl | |
| Record name | AMMONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
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| Record name | AMMONIUM CHLORIDE | |
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| Record name | ammonium chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ammonium_chloride | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54450-56-5 ((ammonium)HCl2)), 12125-02-9 (Parent) | |
| Record name | Ammonium chloride [USP:JAN] | |
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| Record name | Ammonium chloride (NH4)(HCl2)) | |
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DSSTOX Substance ID |
DTXSID0020078 | |
| Record name | Ammonium chloride | |
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Molecular Weight |
53.49 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium chloride is a white crystalline solid. It is soluble in water(37%). The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make other ammonium compounds, as a soldering flux, as a fertilizer, and for many other uses., Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Finely divided, odorless, white particulate dispersed in air; [NIOSH], ODOURLESS COLOURLESS-TO-WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS., Finely divided, odorless, white particulate dispersed in air. | |
| Record name | AMMONIUM CHLORIDE | |
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| Record name | Ammonium chloride ((NH4)Cl) | |
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| Record name | Ammonium chloride fume | |
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| Record name | AMMONIUM CHLORIDE | |
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| Record name | AMMONIUM CHLORIDE FUME | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Ammonium chloride fume | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
Sublimes (NIOSH, 2023), Sublimes, 338 °C (sublimes), 520 °C, sublimes | |
| Record name | AMMONIUM CHLORIDE | |
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| Record name | Ammonium chloride | |
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| Record name | AMMONIUM CHLORIDE | |
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| Record name | AMMONIUM CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | AMMONIUM CHLORIDE FUME | |
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| Record name | Ammonium chloride fume | |
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Solubility |
37 % (NIOSH, 2023), Strongly endothermic; sublimes without melting; somewhat hygroscopic; tendency to cake; hydrochloric acid and sodium chloride decrease solubility in water, In water, 39.5 g/100 g water at 25 °C, Almost insoluble in acetone, ether, ethyl acetate; soluble in alcohol, 28.3% (wt/wt) in water at 25 °C, Soluble in liquid ammonia, For more Solubility (Complete) data for AMMONIUM CHLORIDE (10 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 28.3, 37% | |
| Record name | AMMONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
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| Record name | AMMONIUM CHLORIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483 | |
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| Record name | AMMONIUM CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Ammonium chloride fume | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0029.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.53 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.519 g/cu cm, 1.5 g/cm³, 1.53 | |
| Record name | AMMONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | AMMONIUM CHLORIDE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Ammonium chloride fume | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0029.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
1 mmHg at 321 °F (NIOSH, 2023), 1 Pa at 91 °C (solid); 10 Pa at 121 °C (solid); 100 Pa at 159 °C (solid); 1kPa at 204.7 °C (solid); 10 kPa at 263.1 °C (solid); 100 kPa at 339.5 °C (solid), Vapor pressure, kPa at 160 °C: 0.13, 1 mmHg at 321 °F, (321 °F): 1 mmHg | |
| Record name | AMMONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2422 | |
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| Record name | AMMONIUM CHLORIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMMONIUM CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | AMMONIUM CHLORIDE FUME | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/164 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ammonium chloride fume | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0029.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Principal impurity is NaCl. | |
| Record name | AMMONIUM CHLORIDE | |
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Color/Form |
Colorless crystals or crystalline masses, or white, granular powder, Colorless cubic crystals, A white, fine or coarse, crystalline powder, Finely divided, ... white particulate dispersed in air. /Ammonium chloride fume/ | |
CAS No. |
12125-02-9, 54450-56-5 | |
| Record name | AMMONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ammonium chloride | |
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| Record name | Ammonium chloride [USP:JAN] | |
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| Record name | Ammonium chloride (NH4)(HCl2)) | |
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| Record name | Ammonium chloride ((NH4)Cl) | |
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| Record name | Ammonium chloride | |
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| Record name | Ammonium chloride | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| URL | https://www.osha.gov/chemicaldata/164 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ammonium chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/BP456D70.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
662 °F (Sublimes) (NIOSH, 2023), 520.1 (triple point; decomposes), 662 °F (sublimes), 662 °F (Sublimes) | |
| Record name | AMMONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2422 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonium chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06767 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMMONIUM CHLORIDE FUME | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/164 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ammonium chloride fume | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0029.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
What is the isotopic purity of Ammonium-15N,d4 chloride?
An In-Depth Technical Guide to the Isotopic Purity of Ammonium-15N,d4 Chloride
Introduction
This compound (Chemical Formula: ¹⁵ND₄Cl) is a stable, non-radioactive, isotopically labeled form of ammonium chloride.[1][2] In this compound, the naturally abundant nitrogen-14 (¹⁴N) isotope is replaced with the heavier ¹⁵N isotope, and the four hydrogen atoms (¹H, protium) are substituted with their heavy isotope, deuterium (²H or D). This dual labeling results in a significant mass shift compared to its unlabeled counterpart, making it an invaluable tool in modern analytical chemistry.[3]
This guide provides a comprehensive overview of the methods and rationale for determining the isotopic purity of this compound. For researchers in drug development, metabolomics, and proteomics, the precise characterization of this compound is not merely a quality control step but a prerequisite for generating accurate and reproducible quantitative data.[4][5] Its most common application is as an internal standard in quantitative analyses using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][5] The accuracy of these sensitive techniques is fundamentally dependent on the isotopic purity of the standard used.
The Critical Role of Isotopic Purity in Quantitative Analysis
The primary function of this compound in research is to serve as an internal standard for Isotope Dilution Mass Spectrometry (IDMS), a gold-standard quantification technique.[6] In a typical IDMS workflow, a known amount of the labeled standard (e.g., a deuterated drug metabolite standard) is spiked into a sample containing the unlabeled analyte of interest. The ratio of the labeled to unlabeled compound is then measured by a mass spectrometer.
Causality Behind the Need for High Purity: The fundamental assumption of IDMS is that the labeled internal standard behaves identically to the unlabeled analyte during sample preparation, chromatography, and ionization, but is distinguishable by its mass.[7] If the internal standard is contaminated with unlabeled or partially labeled species, it introduces a significant bias. For instance, if the this compound standard contains a significant amount of unlabeled ammonium chloride, it will artificially inflate the signal of the analyte, leading to an underestimation of the analyte's true concentration. High isotopic purity (typically >98%) ensures that the signal measured for the internal standard is truly representative of its concentration, thereby guaranteeing the accuracy and precision of the final quantitative result.[8][9]
Mass Spectrometry: The Primary Method for Purity Assessment
High-resolution mass spectrometry (HRMS), particularly with Time-of-Flight (TOF) analyzers, is the definitive technique for determining the isotopic enrichment of labeled compounds.[10][11] It allows for the clear resolution and quantification of the mass differences between the fully labeled compound and its various isotopic contaminants.
Data Presentation: Properties and Isotopic Distribution
The key physical and isotopic properties of this compound are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [9] |
| CAS Number | 99011-95-7 | [1][8][9] |
| Molecular Formula | ¹⁵ND₄Cl | [1] |
| Molecular Weight | 58.51 g/mol | [8][9] |
| Appearance | White to off-white solid | [9] |
| Typical ¹⁵N Enrichment | ≥98 atom % | [8] |
| Typical Deuterium (D) Enrichment | ≥98 atom % |[3][8] |
Table 2: Theoretical Mass-to-Charge (m/z) of Ammonium Ion Isotopologues
| Isotopologue | Formula | Exact Mass (Da) | Description |
|---|---|---|---|
| Unlabeled | ¹⁴NH₄⁺ | 18.0338 | Unlabeled impurity |
| Partially Labeled (N) | ¹⁵NH₄⁺ | 19.0309 | ¹⁵N correct, but no deuterium |
| Partially Labeled (D) | ¹⁴ND₄⁺ | 22.0589 | Deuterium correct, but ¹⁴N |
| Fully Labeled | ¹⁵ND₄⁺ | 23.0559 | Target Compound |
Experimental Protocol: Isotopic Purity by HRMS
This protocol outlines a general methodology for determining the isotopic purity of this compound using LC-HRMS.
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., LC-MS grade water or methanol) to a final concentration of approximately 1 µg/mL.
-
Prepare a similar solution of unlabeled ammonium chloride as a reference standard.
-
-
Instrumentation and Method:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode to detect the ammonium cation ([NH₄]⁺).
-
Analysis Mode: Full scan MS analysis is sufficient. Direct infusion or a simple chromatographic method (e.g., HILIC column) can be used to introduce the sample.
-
Mass Range: Set the scan range to cover m/z 15-30 to capture all potential isotopologues.
-
Resolution: Set the instrument to a high resolution (>20,000 FWHM) to ensure baseline separation of the isotopic peaks.[10]
-
-
Data Acquisition:
-
Inject the unlabeled standard to confirm its retention time (if using chromatography) and mass spectrum. This establishes the natural isotopic abundance pattern.
-
Inject the this compound sample and acquire the full scan mass spectrum.
-
-
Data Analysis and Calculation:
-
Extract the ion chromatograms for the m/z values corresponding to the target compound and potential impurities (see Table 2).
-
From the mass spectrum, obtain the integrated peak areas (intensities) for each isotopologue.
-
Correct the measured intensities by subtracting the contribution of natural isotopes from preceding peaks.[11]
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = (Intensity of Fully Labeled Ion / Sum of Intensities of All Related Isotopologue Ions) x 100
-
Visualization: Mass Spectrometry Workflow
Caption: Workflow for Isotopic Purity Determination by HRMS.
NMR Spectroscopy: An Orthogonal Verification Method
While MS is the primary tool, NMR spectroscopy provides a powerful, independent (orthogonal) verification of isotopic enrichment.[12] It confirms the identity of the compound and provides specific information about the location of the isotopes. For this compound, both ¹⁵N and ¹H NMR are informative.
Principle of NMR Verification
-
¹⁵N NMR: Direct detection of the ¹⁵N nucleus provides unambiguous confirmation of ¹⁵N enrichment. A single, sharp peak in the ¹⁵N spectrum, at the appropriate chemical shift for the ammonium ion, confirms the presence of the ¹⁵N isotope. The signal intensity, when compared to a known standard, can be used for quantification.[13][14]
-
¹H NMR: In a fully deuterated compound, the proton signal should be absent or significantly diminished. Therefore, ¹H NMR serves as an excellent method to confirm the degree of deuteration. The presence of a significant peak in the ¹H spectrum would indicate incomplete deuteration (e.g., presence of ¹⁵ND₃H⁺).
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve a sufficient amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹⁵N NMR Acquisition:
-
Instrument: High-field NMR spectrometer (e.g., >400 MHz).
-
Experiment: A simple 1D ¹⁵N experiment with proton decoupling. Advanced pulse sequences like INEPT can be used to enhance sensitivity if needed.[13]
-
Data Processing: The resulting spectrum should show a single peak. The absence of a signal at the chemical shift for ¹⁴NH₄⁺ (which is NMR-inactive under these conditions but its presence would be inferred by other means if significant) and the strong presence of the ¹⁵N signal confirms enrichment.
-
-
¹H NMR Acquisition:
-
Instrument: Any standard NMR spectrometer.
-
Experiment: A standard 1D ¹H experiment.
-
Data Processing: Acquire the spectrum and integrate the region where the ammonium proton signal is expected (~7-8 ppm, though this can vary). The area of this peak relative to a known internal standard or the residual solvent peak provides a quantitative measure of the proton-containing impurity.
-
Visualization: Molecular Structure and Isotopic Labels
Caption: Structure of this compound.
Conclusion: A Self-Validating System for Trustworthy Science
The determination of isotopic purity for a critical reagent like this compound is a cornerstone of reliable quantitative research. A single analytical technique, while powerful, may be subject to unforeseen interferences or artifacts. The combined use of high-resolution mass spectrometry and multinuclear NMR spectroscopy constitutes a self-validating system. MS provides precise quantification of all isotopologues based on mass, while NMR confirms the specific location and abundance of the ¹⁵N and deuterium labels. This dual-pronged approach provides the highest degree of confidence in the isotopic purity value, ensuring that the internal standard will perform its function with the accuracy and precision demanded by modern drug development and scientific research.
References
- 1. scbt.com [scbt.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Ammonium-d4 chloride D 98atom 12015-14-4 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. isotope.com [isotope.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. almacgroup.com [almacgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 13. Position-specific 15 N isotope analysis in organic molecules: A high-precision 15 N NMR method to determine the intramolecular 15 N isotope composition and fractionation at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
Navigating Isotopic Labeling: An In-depth Technical Guide to Ammonium-15N,d4 Chloride
For Researchers, Scientists, and Drug Development Professionals
Core Characteristics and Physicochemical Properties
Ammonium-15N,d4 chloride ((¹⁵N)D₄Cl) is a stable, isotopically labeled form of ammonium chloride where the nitrogen atom is the heavy isotope ¹⁵N and the hydrogen atoms are replaced by deuterium (D). This dual labeling makes it a powerful tool for a variety of analytical techniques, offering a distinct mass shift and unique spectroscopic signals.
Key Identifiers and Molecular Properties
A precise understanding of the fundamental properties of this compound is paramount for its effective use. The following table summarizes its key identifiers and physicochemical characteristics.
| Property | Value | Source(s) |
| Chemical Formula | ¹⁵ND₄Cl | [1][2] |
| CAS Number | 99011-95-7 | [1][2] |
| Molecular Weight | 58.51 g/mol | [1][2] |
| Isotopic Enrichment | ≥98 atom % ¹⁵N, ≥98-99 atom % D | [1][3] |
| Appearance | White crystalline solid/powder | [4] |
| Melting Point | 340 °C (sublimes) | |
| Solubility | Highly soluble in water, soluble in methanol, ethanol, and glycerol.[4][5][6] | [4][5][6] |
Structural Representation
The ionic nature of this compound, consisting of the labeled ammonium cation ([¹⁵N]D₄⁺) and the chloride anion (Cl⁻), is fundamental to its chemical behavior.
Caption: Ionic structure of this compound.
Applications in Advanced Scientific Research
The unique isotopic signature of this compound underpins its utility in a range of sophisticated research applications. Its primary role is as a tracer and an internal standard, enabling precise quantification and metabolic flux analysis.
Internal Standard for Quantitative Analysis
In analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, an ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency but is mass-resolvable.[7] this compound serves as an excellent internal standard for the quantification of ammonium and related small molecules in complex biological matrices.[8][9]
Causality in Experimental Choice: The use of a stable isotope-labeled internal standard like this compound is a deliberate choice to mitigate matrix effects and variations in instrument response.[7] Because its chemical and physical properties are nearly identical to the unlabeled analyte, it experiences the same sample preparation losses and ionization suppression or enhancement, leading to more accurate and precise quantification.
Metabolic Labeling and Flux Analysis
This compound is a key reagent for metabolic labeling studies. As a primary nitrogen source, it can be incorporated into cellular metabolic pathways, enabling the tracing of nitrogen through various biomolecules.[10] This is particularly valuable in proteomics for ¹⁵N labeling of proteins in cell culture and in metabolomics to study nitrogen metabolism.[10][11]
Experimental Protocols and Methodologies
To ensure the reliable application of this compound, validated and detailed protocols are essential. The following sections provide step-by-step methodologies for its use as an internal standard and in metabolic labeling.
Protocol: Preparation of an Internal Standard Stock Solution
This protocol outlines the preparation of a concentrated stock solution of this compound for use in quantitative mass spectrometry.
Step 1: Reagent Handling
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the required amount of the compound in a clean, dry vial using a calibrated analytical balance.
Step 2: Dissolution
-
Add a high-purity solvent, such as LC-MS grade water or methanol, to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex or sonicate the mixture until the solid is completely dissolved.
Step 3: Storage
-
Store the stock solution in a tightly sealed container at 4°C for short-term storage or -20°C to -80°C for long-term storage to ensure stability.[12]
Workflow: Quantitative Analysis using an Internal Standard
The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative LC-MS/MS assay.
Caption: Workflow for quantitative analysis with an internal standard.
Protocol: ¹⁵N Labeling in Cell Culture
This protocol provides a general framework for the incorporation of the ¹⁵N isotope from this compound into proteins for proteomic analysis.
Step 1: Media Preparation
-
Prepare a cell culture medium that is deficient in unlabeled nitrogen sources (e.g., ammonium salts, amino acids).
-
Supplement the medium with this compound as the sole nitrogen source at a concentration suitable for the specific cell line.[10]
Step 2: Cell Culture
-
Grow the cells in the ¹⁵N-containing medium for a sufficient number of passages to ensure near-complete incorporation of the heavy isotope.
-
Monitor cell viability and growth to ensure the labeling process is not cytotoxic.
Step 3: Protein Extraction and Analysis
-
Harvest the ¹⁵N-labeled cells and extract the proteins using a suitable lysis buffer.
-
The labeled proteins can then be analyzed by mass spectrometry to differentiate them from unlabeled or lightly labeled proteins.[11]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are imperative when handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes serious eye irritation.[1][12]
-
GHS Pictogram: GHS07 (Exclamation Mark)[1]
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[1]
-
Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338, P337+P313, P501[1][12]
Recommended PPE:
-
Eye Protection: Safety glasses with side shields or goggles.[12]
-
Hand Protection: Compatible chemical-resistant gloves.[12]
-
Respiratory Protection: A NIOSH-approved dust mask is recommended, especially when handling the powder.
-
Skin and Body Protection: Lab coat and appropriate protective clothing.[12]
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12] A recommended storage temperature is 4°C.[12]
-
Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[13]
-
Stability: The compound is stable under recommended storage conditions.[12] It is also hygroscopic, meaning it can absorb moisture from the air.
Conclusion
This compound is an indispensable tool for researchers in the pharmaceutical and life sciences. Its well-defined physical and chemical properties, coupled with its utility as an internal standard and a metabolic label, enable a high degree of precision and accuracy in a wide array of analytical applications. By adhering to the detailed protocols and safety guidelines presented in this guide, scientists can confidently and effectively integrate this valuable reagent into their research workflows.
References
- 1. This compound 15N 98atom , D 99atom 99011-95-7 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. AMMONIUM CHLORIDE (D4, 98% 15N, 98%) | Eurisotop [eurisotop.com]
- 4. Ammonium chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. Ammonium chloride - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. isotope.com [isotope.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
An In-Depth Technical Guide to the Synthesis and Manufacturing of Ammonium-15N,d4 Chloride
Introduction
Ammonium-15N,d4 chloride ([¹⁵N]D₄-NH₄Cl) is a stable, isotopically labeled inorganic salt of significant importance in advanced scientific research. As a Senior Application Scientist, I've observed its increasing application as an internal standard in quantitative mass spectrometry (MS) and as a tracer in metabolic studies.[1] Its utility spans diverse fields, including proteomics, metabolomics, and environmental analysis, where precise quantification is paramount.[2][3] The incorporation of a single ¹⁵N atom and four deuterium (D) atoms provides a distinct mass shift from its unlabeled counterpart, enabling accurate analyte measurement by correcting for variations during sample preparation and analysis.[4][5]
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and critical quality control measures that ensure the production of a high-purity, well-characterized final product.
Mechanistic Framework and Synthesis Strategy
The Core Reaction: Acid-Base Neutralization
The synthesis of this compound is fundamentally an acid-base neutralization reaction. It involves the reaction of a ¹⁵N-labeled ammonia source with a deuterated acid. The core transformation is the transfer of a deuterium ion (D⁺) from the acid to the lone pair of electrons on the ¹⁵N-ammonia molecule.
Reaction: ¹⁵NH₃ + DCl → [¹⁵N]D₃H-NH₃⁺Cl⁻ ⇌ [¹⁵N]D₄-NH₄⁺Cl⁻
In the presence of deuterium oxide (D₂O) as a solvent, the protons on the ¹⁵N-ammonia molecule undergo rapid exchange with deuterium ions from the solvent, leading to the fully deuterated ammonium ion, [¹⁵N]D₄-N⁺.
Isotopic Labeling: The "Why" Behind the Choice
The selection of ¹⁵N and deuterium is strategic for mass spectrometry applications.
-
Nitrogen-15 (¹⁵N): As a stable, non-radioactive isotope with a natural abundance of approximately 0.37%, enriching the molecule with ¹⁵N (to ≥98 atom %) creates a +1 mass unit shift for each nitrogen atom compared to the most abundant ¹⁴N isotope.[6]
-
Deuterium (D or ²H): Replacing the four protium (¹H) atoms with deuterium atoms results in a +4 mass unit shift (M+4).[5]
This combined labeling strategy produces a final product with a significant mass difference from the natural analog, placing it in a region of the mass spectrum with minimal background interference, thereby enhancing the sensitivity and accuracy of quantification.
Critical Starting Materials
The quality of the final product is directly contingent on the purity and isotopic enrichment of the starting materials.
| Starting Material | Key Specifications | Rationale |
| ¹⁵N-Ammonia (¹⁵NH₃) or ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl) | Isotopic Enrichment: ≥98 atom % ¹⁵N. Chemical Purity: ≥99%. | High isotopic enrichment is crucial for the final product to serve as an effective internal standard. Chemical purity prevents the introduction of unwanted side products. |
| Deuterium Chloride (DCl) in Deuterium Oxide (D₂O) | Isotopic Enrichment: ≥98 atom % D. Concentration: Typically 20-35 wt. % in D₂O. | High deuterium enrichment ensures complete deuteration of the ammonium ion. D₂O as a solvent facilitates the H/D exchange. |
| Deuterium Oxide (D₂O) | Isotopic Enrichment: ≥99 atom % D. | Used as a solvent to maintain a deuterium-rich environment and drive the H/D exchange to completion. |
Manufacturing and Synthesis Protocol
The manufacturing process is designed to ensure high yield, purity, and isotopic integrity. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses and gloves, must be worn.
Synthesis Workflow Overview
Caption: High-level workflow for the synthesis of this compound.
Detailed Step-by-Step Synthesis Protocol
Note: This protocol is a representative example. Specific quantities should be adjusted based on the desired scale.
-
Reagent Preparation:
-
If starting from ¹⁵NH₄Cl, dissolve a stoichiometric amount in a minimal volume of high-purity D₂O.
-
If using ¹⁵NH₃ gas, bubble it through a pre-chilled D₂O solvent in a sealed reaction vessel until the desired concentration is reached.
-
-
Reaction Setup:
-
Place the ¹⁵N-ammonia/D₂O solution in a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas (Argon or Nitrogen).
-
Cool the flask in an ice bath to 0-5 °C. This is critical to control the exothermic nature of the neutralization reaction.
-
-
Acid Addition:
-
Slowly add a stoichiometric equivalent of Deuterium Chloride solution (in D₂O) to the stirred ammonia solution via the dropping funnel over a period of 30-60 minutes.
-
Maintain the temperature below 10 °C throughout the addition to prevent the loss of volatile ammonia.
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for an additional 1-2 hours to ensure the reaction and the H/D exchange go to completion.
-
-
Product Isolation and Purification:
-
Remove the solvent (primarily D₂O) under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by recrystallization.[7] A common method is to dissolve the solid in a minimal amount of hot D₂O and then induce crystallization by adding a miscible organic solvent like deuterated isopropanol or by slow cooling.
-
Collect the purified white crystals by vacuum filtration.
-
-
Drying and Storage:
-
Dry the crystals under high vacuum at an elevated temperature (e.g., 50-60 °C) for several hours to remove any residual solvent.
-
Store the final product in a tightly sealed container under an inert atmosphere, as ammonium chloride is hygroscopic.
-
Critical Process Parameters
| Parameter | Recommended Range | Impact on Quality |
| Reaction Temperature | 0-10 °C (during addition) | Controls reaction rate and prevents loss of volatile ¹⁵NH₃, ensuring correct stoichiometry and yield. |
| Rate of Acid Addition | Slow, dropwise | Prevents localized overheating and ensures a homogenous reaction. |
| Solvent Choice | Deuterium Oxide (D₂O) | Maximizes the isotopic enrichment of deuterium by facilitating H/D exchange. |
| Purification Method | Recrystallization | Crucial for removing unreacted starting materials and other ionic impurities, ensuring high chemical purity.[7][8] |
| Drying Conditions | High Vacuum, 50-60 °C | Ensures complete removal of residual solvents, which is critical for accurate weighing and solution preparation. |
Quality Control and Analytical Characterization
Rigorous analytical testing is non-negotiable to validate the identity, purity, and isotopic enrichment of the final product.
Analytical Workflow
Caption: Quality control workflow for this compound.
Analytical Techniques and Expected Results
-
Mass Spectrometry (MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to determine the level of deuterium incorporation. A high-quality product should show only a very small residual proton signal.
-
²H NMR: Confirms the presence of deuterium in the ammonium ion.[4]
-
¹⁵N NMR: Provides direct evidence of ¹⁵N incorporation and can be used for structural confirmation. The chemical shift for ¹⁵NH₄Cl is a known reference value.[11][12]
-
-
Elemental Analysis:
-
Purpose: To determine the elemental composition (N, H, Cl) and confirm the overall chemical purity.
-
Expected Result: The experimentally determined weight percentages of the elements should match the theoretical values for [¹⁵N]D₄-NH₄Cl.
-
Final Product Acceptance Criteria
| Test | Specification |
| Appearance | White crystalline solid |
| Chemical Purity | ≥99% (by assay) |
| Isotopic Enrichment (¹⁵N) | ≥98 atom % |
| Isotopic Enrichment (D) | ≥98 atom %[5][13] |
| Identity (MS, NMR) | Conforms to the structure of [¹⁵N]D₄-NH₄Cl |
Safety and Handling
While stable isotopes are not radioactive, standard laboratory safety protocols for handling chemicals must be followed.[14][15]
-
Handling: Handle in a fume hood. Avoid inhalation of dust or direct contact with skin and eyes.[4] Use appropriate PPE, including gloves, lab coat, and safety goggles.
-
Storage: Ammonium chloride is hygroscopic and should be stored in a cool, dry place in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.[3]
-
Toxicity: Ammonium chloride can be harmful if swallowed and causes serious eye irritation.[5][16]
Conclusion
The synthesis of this compound is a precise and controllable process rooted in fundamental acid-base chemistry. Success in manufacturing this vital analytical standard hinges on the use of high-purity, isotopically enriched starting materials and the execution of a meticulous purification strategy. Rigorous quality control, employing a suite of analytical techniques such as MS and NMR, is essential to validate the final product's identity, chemical purity, and isotopic enrichment. By adhering to the principles and protocols outlined in this guide, researchers and manufacturers can confidently produce a high-quality reagent that meets the demanding standards of modern quantitative analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. isotope.com [isotope.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. 氯化铵-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 6. The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses - China Isotope Development [asiaisotopeintl.com]
- 7. youtube.com [youtube.com]
- 8. SU138240A1 - The method of purification of ammonium chloride - Google Patents [patents.google.com]
- 9. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 15N enrichment of ammonium, glutamine-amide and urea, measured via mass isotopomer analysis of hexamethylenetetramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 15N chemical shift referencing in solid state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. isotope.com [isotope.com]
- 14. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 15. osti.gov [osti.gov]
- 16. Ammonium-15N chloride 15N 5atom 39466-62-1 [sigmaaldrich.com]
A Technical Guide to Ammonium-15N,d4 Chloride: Principles and Applications in Advanced Research
Introduction: The Quintessential Isotopic Standard
Ammonium-15N,d4 chloride (¹⁵ND₄Cl) is a doubly labeled inorganic salt, enriched with both the stable heavy isotope of nitrogen (¹⁵N) and the stable heavy isotope of hydrogen (deuterium, D). This dual labeling confers a significant mass shift compared to its unlabeled counterpart, making it an invaluable tool in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its primary role is as a metabolic label and an internal standard, enabling precise quantification and structural elucidation of molecules in complex biological matrices.
The utility of ¹⁵ND₄Cl stems from its ability to be incorporated into biological systems through metabolic pathways. As a primary nitrogen source, it can be used to label the entire proteome, metabolome, or specific nitrogen-containing biomolecules in vivo.[1][2] This allows for direct and accurate comparison of protein or metabolite abundance between different experimental conditions, a cornerstone of quantitative proteomics and metabolomics.[1][3]
Physicochemical Properties and Specifications
The precise identity and purity of an isotopic standard are paramount for its effective use. The key properties of this compound are summarized below, providing researchers with the essential data for experimental design and quality control.
| Property | Value | Source(s) |
| CAS Number | 99011-95-7 | [4][5][6] |
| Molecular Formula | ¹⁵ND₄Cl | [5] |
| Molecular Weight | 58.51 g/mol | [4][5][6] |
| Appearance | White crystalline powder or solid | [7][8] |
| Isotopic Purity (¹⁵N) | Typically ≥98 atom % | [5][6] |
| Isotopic Purity (D) | Typically ≥99 atom % | [5] |
| Mass Shift from Unlabeled | M+5 | |
| Melting Point | 340 °C (sublimes) |
Core Applications in Drug Development and Life Science Research
The versatility of this compound allows its application across various stages of research, from fundamental biology to pharmaceutical development.
Quantitative Proteomics via Metabolic Labeling
Stable isotope labeling is a powerful strategy in quantitative proteomics for accurately determining changes in protein abundance.[3] While SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) is a well-known technique, direct metabolic labeling using a ¹⁵N source like ¹⁵NH₄Cl offers a comprehensive approach to label the entire proteome.[1][9]
Causality in Experimental Choice: Why choose ¹⁵N metabolic labeling? This method ensures that nearly all proteins synthesized by the cells will incorporate the ¹⁵N label, providing a global and unbiased internal standard for every protein identified.[1] This is particularly advantageous in organisms where auxotrophic strains for specific amino acids (required for SILAC) are not available or when studying global nitrogen metabolism.[10] The mass difference between the "light" (¹⁴N) and "heavy" (¹⁵N) peptides varies depending on the number of nitrogen atoms, a key difference from the fixed mass shifts in SILAC.[10]
Internal Standard for Mass Spectrometry (MS)
In quantitative MS-based assays, particularly in pharmacokinetic and metabolic studies, an ideal internal standard co-elutes with the analyte but is distinguishable by mass. ¹⁵ND₄Cl can be used to synthesize labeled versions of drug candidates or metabolites.[11] These labeled compounds serve as perfect internal standards, as they share identical physicochemical properties with the unlabeled analyte, correcting for variations in sample preparation, chromatographic retention, and ionization efficiency.
NMR Spectroscopy
In NMR, ¹⁵N-labeled compounds are essential for studying the structure and dynamics of proteins and other nitrogen-containing molecules.[12][13] Although ¹⁵ND₄Cl itself is a simple molecule, it serves as the foundational source for incorporating ¹⁵N into complex biomolecules for NMR analysis.[2][12][13] Furthermore, compounds like ¹⁵NH₄Cl are used as external references for calibrating the ¹⁵N chemical shift scale in solid-state NMR experiments, ensuring data consistency and accuracy across different studies.[14]
Experimental Methodologies: Self-Validating Protocols
The following protocols are designed to be self-validating, meaning the successful incorporation of the isotopic label provides an internal control for the experiment's success.
Protocol: ¹⁵N Metabolic Labeling of E. coli for Quantitative Proteomics
This protocol details the steps to grow E. coli in a minimal medium where this compound is the sole nitrogen source.
Objective: To produce a "heavy" labeled proteome to serve as an internal standard for a comparative proteomics experiment.
Materials:
-
M9 minimal medium components
-
This compound (¹⁵ND₄Cl)
-
Unlabeled Ammonium chloride (¹⁴NH₄Cl)
-
Glucose (or other carbon source)
-
E. coli strain of interest
-
Shaking incubator, centrifuge, lysis buffer, LC-MS system
Step-by-Step Methodology:
-
Prepare Media: Prepare two batches of M9 minimal medium. For the "heavy" medium, replace standard ¹⁴NH₄Cl with ¹⁵ND₄Cl as the sole nitrogen source. For the "light" medium, use standard ¹⁴NH₄Cl.
-
Adaptation Culture: Inoculate a small starter culture in the "light" M9 medium and grow overnight. This ensures the bacteria are adapted to minimal medium.
-
Inoculation: Inoculate two larger cultures, one with "light" medium and one with "heavy" medium, using the adaptation culture. Grow the cells for at least 5-7 generations to ensure >95% incorporation of the ¹⁵N label. Monitor cell growth by measuring optical density (OD₆₀₀). The similar growth rates between light and heavy cultures serve as an initial validation of non-toxicity.
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one culture and the vehicle/control to the other.
-
Harvest and Mix: Harvest equal numbers of cells from the "light" and "heavy" cultures. Mix them 1:1. This early mixing is crucial as it controls for downstream sample handling variability.
-
Protein Extraction: Lyse the mixed cell pellet using a suitable lysis buffer and standard protocols to extract the total proteome.
-
Proteomic Sample Preparation: Perform protein digestion (e.g., with trypsin), followed by peptide cleanup and fractionation.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. The instrument will detect pairs of peptides—a "light" version and a "heavy" version—that co-elute but are separated by mass.
-
Data Analysis: Use specialized software to identify peptide pairs and calculate the intensity ratio (Heavy/Light). This ratio reflects the relative abundance of the protein between the two conditions.[10]
Below is a diagram illustrating the general workflow for a ¹⁵N metabolic labeling experiment.
Caption: Workflow for quantitative proteomics using ¹⁵N metabolic labeling.
Protocol: Use as an Internal Standard in LC-MS Quantification
Objective: To quantify an analyte (e.g., a primary amine drug) in a plasma sample using a stable isotope-labeled internal standard (SIL-IS) synthesized from ¹⁵ND₄Cl.
Methodology Logic: The SIL-IS is added at the very beginning of sample processing. Any loss of analyte during extraction, derivatization, or injection will be mirrored by a proportional loss of the SIL-IS. The ratio of the analyte peak area to the SIL-IS peak area remains constant, ensuring accurate quantification.
Step-by-Step Methodology:
-
Prepare Standards: Synthesize the ¹⁵N,d₄-labeled version of the analyte using ¹⁵ND₄Cl as a precursor. Prepare a stock solution of the SIL-IS at a known concentration.
-
Sample Spiking: To each plasma sample, standard, and quality control (QC) sample, add a precise volume of the SIL-IS stock solution.
-
Sample Extraction: Perform a protein precipitation or liquid-liquid extraction to remove plasma proteins and interferences.
-
Analysis: Inject the extracted sample into an LC-MS/MS system.
-
MRM Method Development: Develop a Multiple Reaction Monitoring (MRM) method with at least two transitions: one for the unlabeled analyte and one for the SIL-IS.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (Analyte/SIL-IS) against the concentration of the calibration standards. Determine the concentration of the analyte in the unknown samples using this curve.
The logical relationship for quantification is visualized below.
Caption: Logic of using a stable isotope-labeled internal standard for quantification.
Conclusion
This compound is more than a chemical reagent; it is an enabling tool for achieving the highest levels of accuracy and precision in modern analytical science. Its application in metabolic labeling provides a comprehensive and unbiased approach to quantitative proteomics, while its role as a precursor for internal standards is fundamental to robust bioanalytical methods in drug development. By understanding the principles behind its use and adhering to validated protocols, researchers can unlock new insights into complex biological systems with confidence in their quantitative data.
References
- 1. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isotope.com [isotope.com]
- 3. Stable isotopic labeling in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound 15N 98atom , D 99atom 99011-95-7 [sigmaaldrich.com]
- 6. AMMONIUM CHLORIDE (D4, 98% 15N, 98%) | Eurisotop [eurisotop.com]
- 7. Ammonium Chloride | NH4Cl | CID 25517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. westlab.com.au [westlab.com.au]
- 9. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 10. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 11. escholarship.org [escholarship.org]
- 12. Cambridge Isotope Laboratories Ammonium Chloride (15N, 99%), 39466-62-1, | Fisher Scientific [fishersci.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. 15N chemical shift referencing in solid state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of Ammonium-15N,d4 Chloride for Researchers and Drug Development Professionals
As a Senior Application Scientist, it is imperative to approach every compound, including isotopically labeled ones like Ammonium-15N,d4 chloride, with a thorough understanding of its properties and the necessary precautions for its handling. This guide is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the safety and handling protocols for this compound, moving beyond mere procedural steps to explain the scientific rationale behind them. Our aim is to foster a culture of safety and precision in the laboratory.
Compound Profile and Inherent Properties
This compound (Chemical Formula: ¹⁵ND₄Cl) is a stable isotope-labeled form of ammonium chloride.[1][2] The isotopic enrichment with ¹⁵N and deuterium (d4) makes it a valuable tool in various research applications, including proteomics, metabolomics, and biomolecular NMR.[3] While the isotopic labeling does not confer radiological hazards, the chemical properties and associated risks are comparable to those of unlabeled ammonium chloride.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | ¹⁵ND₄Cl | [1][2][5] |
| Molecular Weight | ~58.51 g/mol | [1][2][5] |
| CAS Number | 99011-95-7 | [1][2][5] |
| Appearance | White crystalline powder/solid | [1][6] |
| Melting Point | 340 °C (sublimes) | [1] |
| Solubility | Soluble in water | [6] |
Understanding these fundamental properties is the first step in a comprehensive safety assessment. The solid, crystalline nature of the compound indicates a potential for dust formation, which is a primary route of exposure to be controlled. Its high solubility in water has implications for both its biological effects and environmental fate in case of a spill.[6]
Hazard Identification and Risk Assessment
This compound is classified as harmful if swallowed and causes serious eye irritation.[1][5] A thorough understanding of these hazards is critical for implementing appropriate safety measures.
-
Acute Oral Toxicity (Category 4): Ingestion of ammonium chloride can lead to systemic effects. The ammonium ion can disrupt the body's pH balance, leading to metabolic acidosis. Symptoms can include nausea, vomiting, and headache.[7] The GHS classification as Category 4 indicates that it is harmful if swallowed.[1][5]
-
Serious Eye Irritation (Category 2A): Direct contact with the eyes can cause significant irritation, characterized by redness, pain, and watering.[1][5] The crystalline nature of the solid can cause mechanical abrasion to the cornea, while the chemical properties of the dissolved compound can lead to inflammation.[8]
Diagram 1: Hazard Identification and Primary Exposure Routes
Caption: GHS Hazard classification and primary routes of exposure for this compound.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, starting with engineering controls and supplemented by appropriate PPE.
-
Engineering Controls: The primary engineering control for handling powdered this compound is to work in a well-ventilated area to prevent the accumulation of dust.[5][9] A chemical fume hood or a ventilated balance enclosure should be used when weighing or transferring the powder.[5] An accessible safety shower and eye wash station are mandatory in any laboratory where this compound is handled.[5]
-
Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Safety goggles with side-shields are required to protect against splashes and dust.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Hand Protection: Impervious gloves, such as nitrile or neoprene, should be worn to prevent skin contact.[5][9] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid contaminating the skin.
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent contamination of personal clothing.[5][9]
-
Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[9]
-
Diagram 2: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE based on the assessed risk of exposure.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to ensuring laboratory safety and maintaining the integrity of the isotopically labeled compound.
Experimental Protocol: Weighing and Preparing a Solution of this compound
-
Preparation: Before handling the compound, ensure the work area (preferably a chemical fume hood or ventilated enclosure) is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, weighing paper or boat, spatula, and appropriate glassware.
-
Donning PPE: Put on all required PPE as determined by your risk assessment (see Diagram 2).
-
Weighing: Carefully transfer the desired amount of this compound powder from its storage container to the weighing paper or boat using a clean spatula. Avoid creating dust.
-
Dissolving: Transfer the weighed powder to a suitable flask. Add the solvent slowly, rinsing the weighing paper or boat to ensure a complete transfer.
-
Mixing: Gently swirl or stir the solution until the solid is completely dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.
-
Cleanup: Clean the balance and work area thoroughly. Dispose of any contaminated materials, such as weighing paper and gloves, in the appropriate waste stream.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly with soap and water.[9]
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[5] A recommended storage temperature is 4°C.[5]
-
Keep the container away from direct sunlight and sources of ignition.[5]
-
Store separately from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[5][7]
Accidental Release and First Aid Measures
Preparedness is key to effectively managing accidental releases and providing immediate and appropriate first aid.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel to a safe location.[5]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[5] Avoid allowing the substance to enter drains or water courses.[5][9]
-
Clean-up: For a solid spill, carefully sweep or scoop up the material and place it in a labeled container for disposal.[10] Avoid generating dust. For a solution, absorb with an inert material (e.g., sand, diatomite) and place in a suitable disposal container.[5]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., water) and dispose of all contaminated materials as hazardous waste.
First Aid:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[5][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration.[5]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Seek immediate medical attention.[5]
Disposal Considerations
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[5] Do not dispose of this material down the drain or in the regular trash.[9][11] It should be collected in a clearly labeled, sealed container and disposed of through a licensed hazardous waste disposal company.
Conclusion
While this compound is a powerful tool in scientific research, its safe handling is paramount. By understanding its chemical properties and associated hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers can mitigate the risks and ensure a safe and productive laboratory environment. This guide provides the foundational knowledge to achieve that goal, empowering scientists to conduct their work with confidence and care.
References
- 1. 氯化铵-15N,d4 98 atom % 15N, 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. isotope.com [isotope.com]
- 4. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Ammonium Chloride | NH4Cl | CID 25517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. isotope.com [isotope.com]
- 10. geneseo.edu [geneseo.edu]
- 11. carlroth.com:443 [carlroth.com:443]
Introduction: Beyond Single Labels - The Power of a Dual Isotope Approach
An In-Depth Technical Guide to Dual Isotope Labeling with Ammonium-¹⁵N,d₄ Chloride
In the intricate world of cellular biology and drug development, understanding the dynamic state of metabolic pathways and protein turnover is paramount. For decades, stable isotope labeling has been a cornerstone technique, allowing researchers to trace the fate of atoms through complex biological systems.[1][2] Traditionally, single-isotope tracers, such as those containing ¹³C or ¹⁵N, have provided invaluable insights into metabolic fluxes and biomolecule synthesis.[3][4] However, these approaches can sometimes be limited by the challenge of distinguishing the labeled substrate from endogenous pools or by the complexity of deconvoluting overlapping metabolic pathways.
This guide introduces a more sophisticated strategy: dual isotope labeling using Ammonium-¹⁵N,d₄ chloride ((¹⁵N)D₄Cl) . This powerful tool provides two distinct, stable isotopic reporters on a single precursor molecule. The heavy nitrogen (¹⁵N) allows for tracing the backbone of amino acids and nucleotides, while the deuterium (²H or D) labels the hydrogen atoms. This dual-labeling approach offers a multi-dimensional view of metabolic processes, enhancing the precision and depth of experimental outcomes. By simultaneously tracking both nitrogen and hydrogen incorporation, researchers can unlock new insights into pathway activity, biomolecule stability, and the metabolic impact of therapeutic agents.[5][6]
Part 1: Foundational Principles of Dual Isotope Tracing
The core principle of any isotope tracing experiment is chemical equivalence.[7] Stable isotopes like ¹⁵N and deuterium (²H) are non-radioactive and behave almost identically to their more abundant, lighter counterparts (¹⁴N and ¹H) in biochemical reactions.[8][9] This allows them to act as spies, seamlessly integrating into metabolic networks without perturbing the system's natural physiology.[10]
The key to detection lies in the mass difference. A mass spectrometer can easily distinguish a molecule containing ¹⁵N from one containing ¹⁴N, or a molecule with deuterium from one with protium (¹H).[11][12]
Why a Dual Label? The Synergistic Advantage of ¹⁵N and Deuterium
Using Ammonium-¹⁵N,d₄ chloride provides two layers of information simultaneously:
-
Nitrogen-15 (¹⁵N) Tracing : As a fundamental component of amino acids, purines, and pyrimidines, ¹⁵N is the ideal tracer for studying the synthesis and turnover of proteins and nucleic acids.[4][13] When cells are supplied with ¹⁵NH₄Cl, the ¹⁵N atom is incorporated into the nitrogen-containing backbone of these crucial biomolecules.[14][15]
-
Deuterium (d₄) Tracing : The four deuterium atoms on the ammonium ion can be incorporated into molecules through various metabolic reactions. Deuterium labeling has gained significant attention for its potential to affect the pharmacokinetic and metabolic profiles of drugs, a phenomenon known as the "kinetic isotope effect."[6][16] In metabolic tracing, it provides an additional, distinct mass shift that can help resolve complex metabolic fates.
The combination of these two labels in a single molecule creates a unique isotopic signature that is highly unlikely to occur naturally, dramatically improving the signal-to-noise ratio and confidence in identifying tracer-derived molecules.[5]
Part 2: Core Applications & Methodologies
The unique properties of Ammonium-¹⁵N,d₄ chloride make it exceptionally well-suited for two primary areas of investigation: Protein Turnover Analysis and Metabolic Flux Analysis (MFA).
Application Focus: Protein Turnover Analysis
Protein turnover—the balance of protein synthesis and degradation—is a fundamental process that governs cellular health, aging, and disease.[17] Measuring these dynamics provides a far more insightful view than a static snapshot of protein abundance.
The Causality: Why Dual Labeling Excels for Turnover Studies
Traditional protein turnover studies often use ¹⁵N- or ¹³C-labeled amino acids.[18] While effective, a dual-labeling approach with (¹⁵N)D₄Cl offers enhanced resolution. The ¹⁵N is incorporated into the amino acid backbone, providing a clear marker for newly synthesized proteins. The deuterium can be incorporated into the side chains of non-essential amino acids during their de novo synthesis. This allows for the simultaneous measurement of both protein synthesis (via ¹⁵N) and the activity of amino acid biosynthesis pathways (via deuterium), providing a more holistic view of cellular resource allocation.
Experimental Workflow: Pulse-Chase with (¹⁵N)D₄Cl
A common and powerful method for studying protein turnover is the "pulse-chase" experiment.[17][19]
Caption: A workflow for measuring protein turnover using a pulse-chase experiment.
During the "pulse," cells are grown in a medium containing Ammonium-¹⁵N,d₄ chloride, labeling all newly synthesized proteins. During the "chase," the labeled medium is replaced with a standard, unlabeled ("light") medium. By measuring the rate at which the heavy-labeled proteins disappear and are replaced by light versions, one can calculate precise rates of protein degradation and synthesis.[17][19]
Application Focus: Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of reactions within a metabolic network.[3][20] It provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone.[21]
The Causality: Disambiguating Pathways with a Dual Tracer
Many metabolic pathways are interconnected, with metabolites flowing through converging and diverging routes. A single isotope label can sometimes lead to ambiguous results, as the same labeled atom could arrive at a downstream metabolite via multiple paths.
Ammonium-¹⁵N,d₄ chloride helps resolve this ambiguity. The ¹⁵N and deuterium atoms will be incorporated into downstream metabolites in specific ratios and patterns depending on the active pathways. For example, the ¹⁵N may be incorporated into glutamate via reductive amination of α-ketoglutarate, while the deuterium may be incorporated through the action of dehydrogenases. By tracking the mass isotopomer distribution (MID)—the pattern of isotope incorporation—for key metabolites, a much more constrained and accurate metabolic flux map can be constructed.[1][3]
Caption: Simplified pathway showing ¹⁵N and Deuterium incorporation into proteins.
Part 3: Experimental Protocol - A Self-Validating System
This section provides a detailed step-by-step methodology for a steady-state labeling experiment in cell culture, designed to be a self-validating system.
Objective: To determine the fractional contribution of Ammonium-¹⁵N,d₄ chloride to the synthesis of a target metabolite (e.g., Glutamate) at isotopic steady state.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Ammonium-¹⁵N,d₄ chloride (e.g., from Santa Cruz Biotechnology or MedChemExpress)[6][22]
-
Phosphate-Buffered Saline (PBS)
-
Methanol, Chloroform, Water (for extraction)
-
LC-MS system
Protocol:
-
Preparation of Labeling Medium:
-
Prepare the base medium (e.g., DMEM without glutamine and sodium pyruvate).
-
Supplement with dialyzed FBS to minimize unlabeled amino acids.
-
Add all necessary supplements except for the standard ammonium source.
-
In place of the standard source, add Ammonium-¹⁵N,d₄ chloride to the desired final concentration. Causality: Using dialyzed serum and a custom medium formulation ensures that the labeled tracer is the primary source for the target atoms, maximizing incorporation efficiency and simplifying data interpretation.[10]
-
-
Cell Seeding and Growth:
-
Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in ~80% confluency at the time of harvest.
-
Grow cells in standard, unlabeled medium for 24 hours to allow for adherence and normalization.
-
-
Initiation of Labeling (The Switch):
-
Aspirate the standard medium from the cells.
-
Gently wash the cell monolayer once with pre-warmed PBS to remove residual unlabeled medium.
-
Immediately add the pre-warmed ¹⁵N,d₄-labeling medium to the wells. This is T=0. Causality: A quick and complete switch to the labeled medium is critical for accurately modeling the kinetics of isotope incorporation. This ensures the experiment begins from a well-defined starting point.[23]
-
-
Incubation and Time Points:
-
Incubate the cells for a duration sufficient to reach isotopic steady state for the pathways of interest. This must be determined empirically but typically ranges from minutes for glycolysis to several hours for the TCA cycle and amino acid pools.[23]
-
For this protocol, we will aim for a 24-hour incubation to ensure robust labeling of amino acid pools.
-
-
Metabolite Extraction (Quenching):
-
At the harvest time point, rapidly aspirate the labeling medium.
-
Immediately place the plate on dry ice and add a pre-chilled extraction solvent (e.g., 80:20 Methanol:Water) to quench all enzymatic activity instantly. Causality: Rapid quenching is the single most critical step for preserving the metabolic state of the cell. Failure to stop metabolism instantly will lead to inaccurate measurements of metabolite pool sizes and labeling patterns.
-
Scrape the cells in the extraction solvent and collect the lysate into a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate at high speed to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Develop a targeted method to look for the expected mass shifts in glutamate and other related metabolites.
-
Part 4: Data Presentation & Interpretation
The output from the mass spectrometer will be a series of peaks corresponding to different mass isotopologues of your target metabolite. The key is to accurately quantify the abundance of each.
Data Presentation: Mass Isotopologue Distribution (MID) Table
Summarize the quantitative data into a clear table. For Glutamate (C₅H₉NO₄, Monoisotopic Mass = 147.0532), the expected mass shifts from (¹⁵N)D₄Cl incorporation are:
| Isotopologue | Mass Shift | Description | Expected Relative Abundance |
| M+0 | 0 | Unlabeled (Natural Abundance) | Varies (background) |
| M+1 | +1 | Incorporation of one ¹⁵N atom | High |
| M+2 | +2 | ¹⁵N + 1 Deuterium | Varies |
| M+3 | +3 | ¹⁵N + 2 Deuterium | Varies |
| M+4 | +4 | ¹⁵N + 3 Deuterium | Varies |
| M+5 | +5 | ¹⁵N + 4 Deuterium | Varies |
Note: The table shows potential mass shifts. The actual observed deuterium incorporation will depend on the specific metabolic pathways active in the cell line.
Interpreting the Data:
-
Correct for Natural Abundance: The first step is to correct the raw MID data for the natural abundance of ¹³C and other isotopes. Software packages are available for this crucial correction.[23]
-
Calculate Fractional Enrichment: The M+1 peak (from ¹⁵N) will likely be the most abundant labeled form. Its fractional enrichment indicates the proportion of the glutamate pool that was newly synthesized from the provided ammonium source during the labeling period.
-
Analyze Deuterium Incorporation: The pattern of M+2, M+3, etc., reveals information about the activity of dehydrogenases and other enzymes that can incorporate deuterium into the carbon skeleton of the molecule. A high degree of deuterium labeling alongside the ¹⁵N label provides strong, dual evidence of de novo synthesis through specific pathways.
This dual-labeling strategy provides a self-validating system. A strong signal for both ¹⁵N and deuterium incorporation into a molecule provides higher confidence that you are observing a true metabolic event rather than an analytical artifact or background noise.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 8. Quantification of histone modifications using 15N metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 10. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective detection of carbon-13, nitrogen-15, and deuterium labeled metabolites by capillary gas chromatography-chemical reaction interface/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. isotope.com [isotope.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Studying Whole-Body Protein Turnover Using Stable-Isotope Labeled Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteome Scale-Protein Turnover Analysis Using High Resolution Mass Spectrometric Data from Stable-Isotope Labeled Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 22. scbt.com [scbt.com]
- 23. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Stable Isotope Labeling: A Technical Guide to Ammonium-15N,d4 Chloride
This guide provides an in-depth technical overview of Ammonium-15N,d4 chloride, a critical reagent for researchers, scientists, and drug development professionals. We will delve into the core scientific principles of its application, provide a comparative analysis of procurement options, and offer detailed protocols for its effective use in mass spectrometry and NMR-based research.
The Scientific Imperative of Dual Isotopic Labeling
This compound ((¹⁵N)D₄Cl) is a stable isotope-labeled compound where the nitrogen atom is the heavy isotope ¹⁵N, and the four hydrogen atoms are replaced by the heavy isotope deuterium (D). This dual labeling offers a significant mass shift from its unlabeled counterpart, providing a distinct and easily identifiable signature in mass spectrometry and a unique resonance in NMR spectroscopy. The causality behind employing such a molecule lies in its ability to serve as a robust internal standard for the precise quantification of nitrogen-containing analytes, and as a tracer to elucidate metabolic pathways. Its use is foundational in fields such as proteomics, metabolomics, and environmental analysis, where understanding the flux of nitrogen is paramount.
Procuring High-Purity this compound: A Comparative Analysis
The integrity of experimental data is intrinsically linked to the quality of the reagents used. For isotopically labeled compounds, this translates to high isotopic enrichment and chemical purity. Several reputable suppliers offer this compound, and the choice often depends on specific research needs, including required purity, available quantity, and budget. Below is a comparative table of prominent suppliers.
| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Notes |
| Sigma-Aldrich | This compound | 99011-95-7 | 98 atom % ¹⁵N, 99 atom % D[1] | ≥99% (CP) | Available in various quantities and may be packaged on demand from bulk stock.[1] |
| Cambridge Isotope Laboratories, Inc. | AMMONIUM CHLORIDE (D4, 98% 15N, 98%) | 99011-95-7 | 98% ¹⁵N, 98% D[2] | 98%[2] | A leading manufacturer of stable isotopes, often cited for high-purity chemicals for metabolic labeling.[3] |
| MedChemExpress | Ammonium-15N,d4 (chloride) | 99011-95-7 | 98.4% (Isotopic Enrichment from a specific batch CoA)[4] | 98.0% (from a specific batch CoA)[4] | Provides a detailed Certificate of Analysis and Safety Data Sheet with their products.[4][5] |
| Santa Cruz Biotechnology, Inc. | This compound | 99011-95-7 | Lot-specific (refer to Certificate of Analysis)[6] | Lot-specific (refer to Certificate of Analysis)[6] | Primarily for research use; not intended for diagnostic or therapeutic applications.[6] |
| Eurisotop (a subsidiary of CIL) | AMMONIUM CHLORIDE (D4, 98% 15N, 98%) | 99011-95-7 | 98% ¹⁵N, 98% D[2] | 98%[2] | European distributor for Cambridge Isotope Laboratories. |
Expert Insight: When selecting a supplier, it is crucial to request and scrutinize the Certificate of Analysis (CoA) for the specific lot you intend to purchase. This document provides the most accurate data on isotopic enrichment and chemical purity, which are critical parameters for quantitative studies.
Physicochemical Properties and Handling
This compound is a white to off-white solid crystalline powder.[4][7] Its key properties are summarized below:
-
Melting Point: Sublimes at 340 °C[1]
-
Solubility: Readily soluble in water.[7]
-
Storage: Should be stored at 4°C in a sealed container, away from moisture.[4] For solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended to maintain stability.[4]
Safety Precautions: this compound is harmful if swallowed and causes serious eye irritation.[5] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area.[5]
Experimental Workflows and Protocols
The utility of this compound spans various analytical techniques. Below are detailed protocols for its application as an internal standard in LC-MS and for metabolic labeling in cell culture.
Workflow for Use as an Internal Standard in LC-MS
This workflow outlines the steps for using this compound as an internal standard for the quantification of an unlabeled analyte.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Step-by-Step Protocol:
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable solvent (e.g., ultrapure water or a solvent compatible with your analytical method) to a final concentration of, for example, 1 mg/mL. This will be your stock solution.
-
Store the stock solution at an appropriate temperature as recommended.[4]
-
-
Preparation of Calibration Curve Standards:
-
Prepare a series of calibration standards of the unlabeled analyte at known concentrations.
-
Spike a fixed amount of the this compound internal standard stock solution into each calibration standard and into your unknown samples. The final concentration of the internal standard should be consistent across all samples.
-
-
LC-MS/MS Analysis:
-
Develop a liquid chromatography method to separate the analyte and the internal standard.
-
Optimize the mass spectrometer parameters for the detection of both the unlabeled analyte and the labeled internal standard. This typically involves using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for enhanced selectivity and sensitivity.
-
-
Data Analysis:
-
For each injection, determine the peak area of the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot the peak area ratio against the concentration of the unlabeled analyte in the calibration standards to generate a calibration curve.
-
Use the equation of the calibration curve and the peak area ratio from the unknown samples to determine the concentration of the analyte in those samples.
-
Workflow for Metabolic Labeling in Cell Culture
This workflow illustrates the process of using this compound for stable isotope labeling in cell culture (SILAC) for quantitative proteomics.
Caption: Workflow for quantitative proteomics using metabolic labeling with this compound.
Step-by-Step Protocol:
-
Preparation of Labeling Media:
-
Prepare cell culture media that are deficient in the standard nitrogen source (e.g., ammonium chloride).
-
Create two types of media: a "light" medium supplemented with standard Ammonium chloride (¹⁴NH₄Cl) and a "heavy" medium supplemented with this compound. The concentration of the ammonium source should be optimized for your specific cell line.
-
-
Cell Culture and Labeling:
-
Grow two separate populations of cells. One population is cultured in the "light" medium, and the other is cultured in the "heavy" medium.
-
Allow the cells to grow for a sufficient number of passages to ensure near-complete incorporation of the respective isotopes into the cellular proteome. Labeling efficiency should be monitored and ideally be above 98%.[3]
-
-
Experimental Treatment:
-
Apply your experimental treatment (e.g., drug treatment, stimulus) to one of the cell populations while leaving the other as a control.
-
-
Sample Preparation for Mass Spectrometry:
-
Harvest the cells and combine equal numbers of cells from the "light" and "heavy" populations.
-
Lyse the combined cell pellet to extract the proteins.
-
Digest the protein mixture into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.
-
Specialized software is used to identify these peptide pairs and quantify the relative peak intensities of the "light" and "heavy" forms.
-
The ratio of the intensities of the heavy to light peptide pairs reflects the change in abundance of the corresponding protein in response to the experimental treatment.
-
Conclusion
This compound is an indispensable tool for modern scientific research, enabling precise and accurate quantification of molecules and the elucidation of complex biological processes. By carefully selecting a high-purity product from a reputable supplier and adhering to rigorous experimental protocols, researchers can leverage the power of stable isotope labeling to advance their discoveries in drug development and beyond.
References
- 1. 氯化铵-15N,d4 98 atom % 15N, 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 2. AMMONIUM CHLORIDE (D4, 98% 15N, 98%) | Eurisotop [eurisotop.com]
- 3. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Unraveling Metabolic Networks: A Technical Guide to the Application of Ammonium-15N,d4 Chloride in Metabolic Research
This guide provides an in-depth exploration of the role and application of doubly labeled Ammonium-15N,d4 chloride in the intricate field of metabolic research. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the causality behind experimental choices, ensuring scientific integrity and fostering a deeper appreciation for the power of stable isotope tracing.
Introduction: The Imperative for Dynamic Metabolic Analysis
Metabolic pathways are not static roadmaps; they are dynamic, interconnected networks that respond with remarkable plasticity to genetic and environmental cues. To truly understand cellular function in health and disease, a static snapshot of metabolite levels is insufficient. We must elucidate the flux—the rate of turnover of molecules—through these pathways. Stable isotope tracing has emerged as a powerful technique to achieve this, allowing us to follow the fate of labeled atoms as they are incorporated into downstream metabolites.[1][2]
This compound, a stable isotope-labeled compound, offers a unique and powerful tool for this purpose. By providing both a heavy nitrogen (¹⁵N) and heavy hydrogen (deuterium, d) source, it enables the simultaneous tracing of nitrogen and hydrogen metabolism. This dual-labeling approach provides a more constrained and accurate model of metabolic fluxes, resolving ambiguities that can arise when using only a single label.[3]
The Rationale for Dual Labeling: Unveiling Deeper Metabolic Insights
The primary advantage of employing this compound lies in the simultaneous tracking of two fundamental elements in cellular metabolism.
-
¹⁵N Tracing: The ¹⁵N isotope allows for the comprehensive analysis of nitrogen metabolism. This includes the biosynthesis of non-essential amino acids, nucleotides, and other nitrogenous compounds.[4] By tracing the incorporation of ¹⁵N, researchers can quantify the contributions of different nitrogen sources to these critical building blocks of the cell.
-
Deuterium (d) Tracing: The four deuterium atoms on the ammonium ion provide a window into a distinct set of metabolic activities. Deuterium can be incorporated into metabolites through various enzymatic reactions, particularly those involving oxidoreductases that utilize NAD(P)H/NAD(P)⁺.[5] This allows for the probing of redox metabolism and the flow of reducing equivalents within the cell.
The combination of ¹⁵N and deuterium labeling in a single tracer provides a multi-dimensional view of cellular metabolism that is not achievable with singly labeled compounds. This dual-pronged approach offers a more holistic understanding of cellular bioenergetics and biosynthesis, which is crucial for understanding disease states and the mechanism of action of drugs.[3]
Experimental Design and Workflow: A Self-Validating System
A successful stable isotope tracing experiment is a self-validating system, where each step is designed to ensure the integrity and reproducibility of the data. The following workflow provides a robust framework for utilizing this compound in cell culture-based metabolic research.
Figure 1: A generalized experimental workflow for stable isotope tracing with this compound in cell culture.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for a dual-labeling experiment in a common cancer cell line, such as HeLa cells.
Materials:
-
HeLa cells
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Labeling medium: DMEM base without glutamine and ammonium sulfate, supplemented with dialyzed FBS, glucose, and this compound (e.g., 2 mM)
-
Metabolic quenching solution: 80% methanol, pre-chilled to -80°C
-
Extraction solvent: 80% methanol
Procedure:
-
Cell Culture and Adaptation:
-
Culture HeLa cells in standard DMEM supplemented with 10% FBS to ~80% confluency in 6-well plates.
-
For adaptation, switch the cells to a custom-defined medium that mirrors the labeling medium but contains unlabeled ammonium chloride for at least 24 hours prior to the experiment. This minimizes metabolic shock.
-
-
Isotope Labeling:
-
Prepare the labeling medium containing this compound. The final concentration should be optimized for the specific cell line and experimental goals, but 2 mM is a common starting point.
-
Aspirate the adaptation medium and wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of isotope incorporation. Reaching isotopic steady state is crucial for metabolic flux analysis.[6]
-
-
Metabolic Quenching and Metabolite Extraction:
-
To quench metabolism, rapidly aspirate the labeling medium and immediately add ice-cold 80% methanol.
-
Incubate at -80°C for at least 15 minutes.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
-
Analytical Detection: Mass Spectrometry and NMR Spectroscopy
The extracted metabolites can be analyzed by either mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (LC-MS/MS): This is the most common technique due to its high sensitivity and ability to resolve isotopologues (molecules that differ only in their isotopic composition).[6] High-resolution MS is essential to distinguish between the incorporation of ¹⁵N and deuterium.[6]
-
NMR Spectroscopy: NMR is a powerful tool for determining the specific positions of isotope labels within a molecule, providing valuable information about pathway activities.[7] While generally less sensitive than MS, NMR is non-destructive and highly quantitative.[8]
Data Analysis and Interpretation: From Raw Data to Biological Insight
The analysis of dual-labeling data requires specialized computational tools and a rigorous workflow to extract meaningful biological information.
Figure 2: A typical data analysis workflow for stable isotope tracing experiments.
Key Data Analysis Steps:
-
Peak Picking and Alignment: The raw analytical data is processed to identify and align metabolic features across different samples.
-
Isotopologue Extraction: The signal intensities for all isotopologues of each metabolite are extracted.
-
Natural Abundance Correction: The raw isotopologue distributions are corrected for the natural abundance of all stable isotopes (e.g., ¹³C, ¹⁵N, ²H). Software tools are available for this crucial step.[6]
-
Mass Isotopologue Distribution (MID) Calculation: The fractional abundance of each isotopologue is calculated to generate the MID for each metabolite.
-
Metabolic Flux Analysis (MFA): The MIDs, along with a stoichiometric model of the metabolic network, are used to calculate the intracellular metabolic fluxes.[9]
Illustrative Data Presentation
The following table provides a hypothetical example of the mass isotopologue distribution (MID) for glutamine and glutamate in cells labeled with this compound.
| Metabolite | Isotopologue | Formula | Mass Shift | Fractional Abundance (%) |
| Glutamine | M+0 | C₅H₁₀N₂O₃ | 0 | 5 |
| M+1 | C₅H₁₀¹⁵NN₂O₃ | +1 | 85 | |
| M+2 | C₅H₁₀¹⁵N₂O₃ | +2 | 10 | |
| M+1 (d) | C₅H₉DN₂O₃ | +1 | <1 | |
| Glutamate | M+0 | C₅H₉NO₄ | 0 | 15 |
| M+1 | C₅H₉¹⁵NO₄ | +1 | 75 | |
| M+2 | C₅H₈D¹⁵NO₄ | +2 | 8 | |
| M+3 | C₅H₇D₂¹⁵NO₄ | +3 | 2 |
Table 1: Hypothetical Mass Isotopologue Distribution (MID) for Glutamine and Glutamate. This table illustrates how the incorporation of ¹⁵N and deuterium can be quantified. The high M+1 abundance in glutamine indicates significant uptake of the ¹⁵N-labeled ammonium. The presence of M+2 and M+3 isotopologues in glutamate suggests the incorporation of both ¹⁵N and deuterium through metabolic conversions.
Tracing Key Metabolic Pathways
This compound is a versatile tracer that can be used to investigate a wide range of metabolic pathways.
Figure 3: Simplified schematic of key metabolic pathways traced by this compound.
Nitrogen Metabolism
-
Amino Acid Synthesis: The ¹⁵N from ammonium is readily incorporated into glutamate and glutamine, which serve as primary nitrogen donors for the synthesis of other non-essential amino acids through transamination reactions.
-
Nucleotide Synthesis: The nitrogen atoms in the purine and pyrimidine rings of nucleotides are derived from amino acids, primarily glutamine and aspartate. Tracing ¹⁵N incorporation into nucleotides provides a direct measure of de novo nucleotide synthesis.
Hydrogen and Redox Metabolism
-
NAD(P)H Metabolism: The deuterium from this compound can be incorporated into the NAD(P)H pool through the action of various dehydrogenases. The labeling of this critical redox cofactor can then be traced into downstream pathways.
-
Fatty Acid Synthesis: The synthesis of fatty acids is a highly reductive process that requires NADPH. By measuring the incorporation of deuterium into fatty acids, researchers can gain insights into the activity of the fatty acid synthesis pathway and the sources of the required reducing equivalents.
-
TCA Cycle: Deuterium can also be incorporated into TCA cycle intermediates through various anaplerotic and cataplerotic reactions, providing information about the dynamics of this central metabolic hub.
Conclusion: A Powerful Tool for a Systems-Level Understanding
This compound is a powerful and versatile tool for the in-depth investigation of cellular metabolism. By enabling the simultaneous tracing of nitrogen and hydrogen, it provides a more comprehensive and accurate picture of metabolic fluxes than can be achieved with single-isotope tracers. The successful application of this technique requires a rigorous experimental design, meticulous execution, and sophisticated data analysis. However, the rich, multi-dimensional data it generates offers unparalleled insights into the dynamic nature of metabolic networks, making it an invaluable asset for researchers in basic science and drug development alike.
References
- 1. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A 1H/15N n.m.r. study of nitrogen metabolism in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR-based metabolite studies with 15N amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous tracing of carbon and nitrogen isotopes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Accuracy Quantitative Proteomics Using Ammonium-¹⁵N,d₄ Chloride in SILAC Workflows
Abstract
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate mass spectrometry-based quantitative proteomics.[1][2] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Ammonium-¹⁵N,d₄ chloride (¹⁵ND₄Cl) as a robust and efficient nitrogen source for SILAC experiments. We will delve into the underlying principles, causality behind experimental choices, step-by-step protocols, and data analysis considerations, empowering users to achieve high-quality, reproducible quantitative proteomics data.
Introduction: The Imperative for Precise Protein Quantification
Understanding dynamic changes in the proteome is fundamental to elucidating cellular signaling pathways, identifying disease biomarkers, and characterizing the mechanism of action of therapeutic agents.[3][4] SILAC has emerged as a gold-standard technique due to its remarkable quantitative accuracy and reproducibility.[4] The method relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, which can then be directly compared to a "light" control population.[5][6] By mixing the cell populations at an early stage, SILAC minimizes experimental variability that can be introduced during sample processing.[7][8]
While traditionally, SILAC has employed heavy isotopes of arginine and lysine, the use of a heavy nitrogen source like Ammonium-¹⁵N,d₄ chloride offers a comprehensive labeling approach for the entire proteome.[9][10] This is particularly advantageous for studying global protein turnover and in organisms where specific amino acid auxotrophies are not established.
The Scientific Rationale: Why Ammonium-¹⁵N,d₄ Chloride?
Ammonium-¹⁵N,d₄ chloride (¹⁵ND₄Cl, CAS No: 99011-95-7) serves as the sole nitrogen source in the culture medium, leading to the incorporation of the heavy ¹⁵N isotope into the amine group of all amino acids, and consequently, all proteins.[11] The deuterium (d₄) component further increases the mass shift, aiding in the clear resolution of heavy and light peptide pairs during mass spectrometric analysis.
Key Advantages:
-
Comprehensive Labeling: Every protein is labeled, providing a truly global quantitative snapshot of the proteome.[9]
-
Significant Mass Shift: The combined ¹⁵N and deuterium labeling creates a distinct and easily resolvable mass difference between heavy and light peptides.
-
Versatility: Applicable to a wide range of organisms, including those where amino acid-specific labeling is challenging.[12]
-
Metabolic Fidelity: As a fundamental nitrogen source, its incorporation follows natural metabolic pathways, minimizing physiological perturbations.[6]
Experimental Workflow: A Visual Guide
The SILAC workflow using Ammonium-¹⁵N,d₄ chloride can be conceptually divided into three key phases: Labeling, Sample Preparation and Mass Spectrometry, and Data Analysis.
Caption: High-level overview of the SILAC experimental workflow.
Detailed Protocols
Protocol 1: Cell Culture and Metabolic Labeling
This protocol outlines the critical steps for achieving complete and efficient labeling of your cell lines.
Materials:
-
Nitrogen-free cell culture medium (e.g., custom formulation of DMEM/RPMI)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize contamination with light amino acids.[13][14]
-
Ammonium Chloride (¹⁴NH₄Cl) - "Light"
-
Ammonium-¹⁵N,d₄ Chloride (¹⁵ND₄Cl) - "Heavy"[11]
-
Standard cell culture reagents and consumables
Procedure:
-
Media Preparation:
-
Light Medium: Prepare the nitrogen-free base medium and supplement it with "light" ¹⁴NH₄Cl to the desired final concentration. Add dFBS and other necessary supplements (e.g., glucose, antibiotics).
-
Heavy Medium: Prepare the nitrogen-free base medium and supplement it with "heavy" ¹⁵ND₄Cl to the same final concentration as the light medium. Add dFBS and other supplements.
-
-
Cell Adaptation:
-
Culture two separate populations of your cells, one in the "light" medium and one in the "heavy" medium.
-
It is crucial to ensure near-complete incorporation of the heavy isotope. This typically requires a minimum of 5-6 cell doublings.[8][13][15] The exact number of passages will depend on the cell line's doubling time and protein turnover rates.[16]
-
-
Labeling Efficiency Check (Crucial for Data Integrity):
-
After the adaptation phase, harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, perform a tryptic digest, and analyze by mass spectrometry.
-
Confirm that >97% of the peptides are labeled with ¹⁵N. Incomplete labeling will compromise quantitative accuracy.[15]
-
-
Experimental Treatment:
-
Once complete labeling is confirmed, you can proceed with your experiment (e.g., drug treatment, growth factor stimulation). The "light" population typically serves as the control.
-
Protocol 2: Sample Preparation for Mass Spectrometry
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade Trypsin
-
Formic Acid
-
Acetonitrile
-
C18 spin columns for desalting
Procedure:
-
Cell Lysis and Protein Quantification:
-
Harvest both "light" and "heavy" cell populations.
-
Lyse the cells in a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Mixing:
-
Protein Digestion (In-Solution): [17]
-
Denature the mixed protein sample (e.g., with 8M urea).
-
Reduce disulfide bonds by adding DTT and incubating.
-
Alkylate cysteine residues by adding IAA and incubating in the dark.
-
Dilute the sample to reduce the urea concentration to <1M to ensure trypsin activity.
-
Add trypsin and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Stop the digestion by adding formic acid.
-
Desalt the peptide mixture using C18 spin columns according to the manufacturer's protocol.
-
Elute the purified peptides and dry them in a vacuum centrifuge.
-
-
Sample Reconstitution:
-
Reconstitute the dried peptides in a small volume of loading buffer (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
Data Analysis and Interpretation
The analysis of SILAC data involves several key steps, from peptide identification to quantitative analysis and biological interpretation.
Caption: A typical data analysis pipeline for SILAC experiments.
Specialized software packages such as MaxQuant, Proteome Discoverer, or FragPipe are essential for processing SILAC data.[18][19] These platforms can automatically identify peptide pairs and calculate the heavy-to-light ratios.
Key Data Analysis Metrics:
| Parameter | Description | Importance |
| Heavy/Light (H/L) Ratio | The ratio of the signal intensity of the heavy-labeled peptide to its light counterpart. | Directly reflects the relative abundance of the protein between the two conditions. |
| Ratio Count | The number of peptide pairs identified and quantified for a given protein. | A higher ratio count increases the statistical confidence in the protein quantification. |
| p-value / q-value | Statistical measures of the significance of the observed change in protein abundance. | Helps to distinguish between biologically meaningful changes and random fluctuations. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | Insufficient cell doublings; Contamination with light amino acids from non-dialyzed serum.[15] | Ensure at least 5-6 cell doublings in the heavy medium; Always use high-quality dialyzed FBS.[13][15] |
| Inaccurate Quantification | Incomplete labeling; Unequal mixing of light and heavy lysates; Co-eluting peptides interfering with quantification. | Verify labeling efficiency; Perform accurate protein quantification before mixing; Use high-resolution mass spectrometry to minimize interference.[18] |
| Arginine-to-Proline Conversion | A known metabolic conversion that can occur in some cell lines, leading to labeling artifacts.[20] | While less of a concern with ¹⁵N labeling, be aware of potential metabolic conversions. Specific SILAC media formulations can mitigate this.[20] |
Conclusion and Future Perspectives
The use of Ammonium-¹⁵N,d₄ chloride in SILAC-based quantitative proteomics provides a robust and comprehensive method for dissecting the complexities of the cellular proteome. Its ability to label all proteins makes it an invaluable tool for global protein expression profiling and turnover studies. As mass spectrometry instrumentation continues to improve in sensitivity and resolution, the precision and depth of SILAC experiments will only increase, furthering our understanding of biology and accelerating drug discovery.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. chempep.com [chempep.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 6. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isotope.com [isotope.com]
- 9. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scbt.com [scbt.com]
- 12. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]
- 13. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 15. benchchem.com [benchchem.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. benchchem.com [benchchem.com]
- 18. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Mastering Proteomic Quantitation: A Guide to Cell Culture Media Preparation with Ammonium-15N Chloride
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and expert insights for the preparation of cell culture media incorporating Ammonium-15N (¹⁵NH₄Cl) chloride. This technique is fundamental for in vivo stable isotope labeling, a cornerstone of modern quantitative proteomics. By metabolically incorporating the heavy isotope of nitrogen into the entire proteome, researchers can achieve highly accurate and reproducible quantification of protein abundance changes between different cellular states.
Introduction: The Power of Metabolic Labeling
Quantitative proteomics is essential for understanding the dynamic nature of cellular processes, identifying biomarkers, and elucidating drug mechanisms of action. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and other metabolic labeling techniques offer a superior approach to relative protein quantification.[1][2][3] Unlike in vitro chemical tagging methods, metabolic labeling integrates stable isotopes into proteins during synthesis within living cells.[1][4] This in vivo incorporation minimizes experimental variability as the "light" (unlabeled) and "heavy" (labeled) cell populations can be combined at an early stage, ensuring identical processing through subsequent steps like cell lysis, protein digestion, and mass spectrometry (MS) analysis.[1][3]
Ammonium-15N chloride serves as the sole nitrogen source in specially formulated minimal media. As cells proliferate, the ¹⁵N isotope is incorporated into the nitrogen-containing backbone of all amino acids and, consequently, all newly synthesized proteins.[5][6] This results in a predictable mass shift for every peptide in the mass spectrometer, allowing for the direct comparison of peptide ion intensities between the light and heavy samples to determine relative protein abundance.[4] While this guide focuses on ¹⁵N labeling via ammonium chloride, a common approach in various organisms, it's worth noting that SILAC often employs heavy isotope-labeled amino acids, such as ¹³C or ¹⁵N labeled lysine and arginine.[7][8] The choice of labeling strategy depends on the specific organism and experimental goals.
Core Principles & Experimental Design
The successful implementation of ¹⁵N metabolic labeling hinges on the complete replacement of natural abundance (¹⁴N) nitrogen with the ¹⁵N isotope in the experimental cell population. This is achieved by culturing cells for a sufficient number of doublings in a medium where ¹⁵NH₄Cl is the only nitrogen source.
The Adaptation Phase
A critical initial step is the adaptation phase, where cells are grown in the "heavy" medium until full incorporation of the ¹⁵N isotope is achieved.[2][3] Incomplete labeling can lead to significant quantification errors.[6][9] Typically, at least five to six cell doublings are required for >98% incorporation. The exact duration of the adaptation phase should be empirically determined for the specific cell line by monitoring isotope incorporation via mass spectrometry.
Experimental Workflow
A typical experimental design involves two cell populations: a control group cultured in "light" medium containing standard ammonium chloride (¹⁴NH₄Cl) and an experimental group cultured in "heavy" medium with ¹⁵NH₄Cl. Following the respective treatments, the cell populations are harvested, mixed in a 1:1 ratio, and processed for proteomic analysis.
Materials and Reagents
Ensuring the quality and purity of all reagents is paramount for a successful labeling experiment.
| Reagent | Grade | Recommended Supplier | Notes |
| Ammonium-15N Chloride (¹⁵NH₄Cl) | >98% isotopic purity | Cambridge Isotope Laboratories, Inc. | The sole nitrogen source for the "heavy" medium. |
| Ammonium Chloride (¹⁴NH₄Cl) | Cell culture tested | Sigma-Aldrich | For the "light" control medium. |
| Minimal Medium Base | Deficient in nitrogen sources | Custom formulation or commercial | Must lack all sources of nitrogen. |
| Glucose | Cell culture grade | Varies | Primary carbon source. |
| Dialyzed Fetal Bovine Serum (dFBS) | Varies | Dialysis removes free amino acids that would dilute the isotopic label.[10] | |
| Sterile, Nuclease-Free Water | Varies | For reconstitution of media and stock solutions. | |
| Essential Supplements | Cell culture grade | Varies | Vitamins, trace elements, salts (e.g., MgSO₄, CaCl₂). |
| 0.22 µm Syringe Filters | Sterile | Varies | For sterilization of heat-labile components. |
Detailed Protocol: Preparation of ¹⁵N Labeling Medium
This protocol details the preparation of 1 liter of a minimal M9-based medium suitable for labeling E. coli, which can be adapted for mammalian cells with appropriate base media.
Preparation of Stock Solutions
It is highly recommended to prepare concentrated, sterile stock solutions of individual components to allow for flexibility and to minimize contamination risk.[11]
-
10x M9 Salts (Nitrogen-Free):
-
60 g Na₂HPO₄
-
30 g KH₂PO₄
-
5 g NaCl
-
Dissolve in 1 L of sterile water and autoclave.[12]
-
-
¹⁵N Ammonium Chloride Stock (10 g/L):
-
Dissolve 1 g of ¹⁵NH₄Cl in 100 mL of sterile water.
-
Filter-sterilize using a 0.22 µm filter.
-
-
20% Glucose Solution:
-
Dissolve 20 g of glucose in 100 mL of sterile water.
-
Filter-sterilize or autoclave.
-
-
1 M MgSO₄ and 1 M CaCl₂:
-
Prepare separately and autoclave. A white precipitate may form upon addition of CaCl₂ to the M9 salts, which should dissolve with mixing.[11]
-
-
100x Trace Elements Solution:
-
Prepare a solution containing essential trace metals and filter-sterilize.[12]
-
Assembling the Final Medium
To prepare 1 liter of ¹⁵N labeling medium:
-
Start with approximately 800 mL of sterile, nuclease-free water in a sterile container.
-
Aseptically add 100 mL of the 10x M9 salts solution.
-
Add 100 mL of the 10 g/L ¹⁵NH₄Cl stock solution.
-
Add 20 mL of the 20% glucose solution.
-
Add 2 mL of 1 M MgSO₄ and 0.1 mL of 1 M CaCl₂.
-
Add 1 mL of the 100x trace elements solution and any other required supplements (e.g., vitamins).
-
Adjust the final volume to 1 liter with sterile water.
-
The final pH should be around 7.4. Adjust if necessary with sterile NaOH or HCl.[11]
For mammalian cell culture, a similar procedure is followed using a nitrogen-free basal medium (e.g., DMEM) supplemented with the ¹⁵NH₄Cl, dialyzed serum, and other necessary components like glutamine, which must also be ¹⁵N-labeled if it is not synthesized from the provided ammonium chloride.
Sterilization and Quality Control
Proper sterilization is critical to prevent microbial contamination.
-
Autoclaving: Heat-stable solutions like the M9 salts and water should be autoclaved at 121°C and 15-20 psi. The duration depends on the volume.
-
Filtration: Heat-labile components such as glucose, vitamins, and the ¹⁵NH₄Cl solution should be sterilized by passing them through a 0.22 µm filter.[13]
Self-Validating System: The most crucial quality control step is to verify the labeling efficiency. After the adaptation phase, a small sample of cells should be harvested, and the proteome analyzed by mass spectrometry to confirm that the isotopic incorporation is >98%. This validation step is non-negotiable for ensuring the trustworthiness of the quantitative data.
Advanced Considerations and Troubleshooting
-
Arginine-to-Proline Conversion: In some cell lines, arginine can be metabolically converted to proline. If using ¹⁵N-labeled arginine in a SILAC experiment, this can lead to the appearance of heavy proline, complicating data analysis.[9][14] While less of a direct issue when the entire amino acid pool is being synthesized from ¹⁵NH₄Cl, it highlights the importance of understanding cellular metabolism.
-
Ammonia Toxicity: High concentrations of ammonia can be toxic to mammalian cells, affecting growth rates and protein processing.[15] It is essential to use an appropriate concentration of ammonium chloride in the medium and to monitor cell health and morphology throughout the experiment.
-
Use of Deuterated Compounds: While this guide focuses on ¹⁵N, some SILAC experiments employ deuterated amino acids (e.g., L-Lysine-d4).[16] It is important to be aware that deuterated compounds can sometimes exhibit different chromatographic behavior, potentially leading to separation from their non-deuterated counterparts during liquid chromatography and affecting quantification.[1]
Conclusion
The preparation of cell culture media with Ammonium-15N chloride is a robust and powerful technique for accurate quantitative proteomics. By adhering to the detailed protocols and understanding the underlying principles, researchers can confidently generate high-quality, reproducible data to advance their scientific investigations. The key to success lies in meticulous preparation, stringent quality control, and a thorough understanding of the cellular system being studied.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. antibodies.cancer.gov [antibodies.cancer.gov]
- 12. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 13. labassociates.com [labassociates.com]
- 14. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The importance of ammonia in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Note: Efficient Metabolic Labeling of Mammalian Cells with Ammonium-¹⁵N,d₄ Chloride for Quantitative Proteomics
Introduction
Stable isotope labeling is a cornerstone of modern quantitative proteomics, enabling the accurate measurement of protein abundance and turnover.[1][2] While Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely adopted method, it primarily labels proteins based on the incorporation of specific essential amino acids. An alternative and comprehensive approach is to provide a single, universally metabolized, isotopically-labeled precursor. Ammonium chloride, with ¹⁵N-labeled nitrogen and deuterium-labeled hydrogen (Ammonium-¹⁵N,d₄ chloride), serves as an excellent precursor for labeling the entire pool of non-essential amino acids (NEAAs) and other nitrogen-containing biomolecules.[1][3]
This in-vivo labeling strategy involves culturing cells in a medium where the primary nitrogen source is ¹⁵NH₄Cl.[1] As cells synthesize proteins, the heavy ¹⁵N isotope is incorporated into all NEAAs, resulting in a predictable mass shift for every newly synthesized protein and peptide.[1][2] This allows for the precise differentiation and relative quantification of proteins between "light" (¹⁴N) and "heavy" (¹⁵N) samples when analyzed by mass spectrometry (MS).[1][4] This application note provides a detailed scientific overview, experimental protocols, and data analysis considerations for using Ammonium-¹⁵N,d₄ chloride for metabolic labeling in mammalian cells.
The Biochemical Principle: Ammonium Assimilation
The efficiency of labeling hinges on the cell's natural pathways for ammonium assimilation. Upon entering the cell, the ¹⁵N from Ammonium-¹⁵N,d₄ chloride is primarily incorporated into the cellular amino acid pool via the coordinated action of two key enzymes: Glutamate Dehydrogenase (GDH) and Glutamine Synthetase (GS) .[5][6][7]
-
Reductive Amination: GDH catalyzes the reductive amination of α-ketoglutarate (a Krebs cycle intermediate) using the ¹⁵N-ammonium to produce ¹⁵N-glutamate.[5][8]
-
Glutamine Synthesis: GS catalyzes the ATP-dependent amination of glutamate to form glutamine, incorporating a second ¹⁵N atom in the case of ¹⁵N-glutamine synthesis.[5][7][9]
Glutamate and glutamine then serve as the primary nitrogen donors for the biosynthesis of all other non-essential amino acids (e.g., alanine, aspartate, serine) through the action of various aminotransferases. This cascade ensures the widespread distribution of the ¹⁵N label throughout the newly synthesized proteome.[10]
Caption: Ammonium-¹⁵N assimilation pathway in mammalian cells.
Experimental Design Considerations
Successful labeling requires careful planning. The following factors are critical for achieving high incorporation efficiency while maintaining cell health.
-
Cell Line Selection: Different cell lines may exhibit varying dependencies on glutamine and different rates of amino acid synthesis. It is advisable to choose cell lines that can proliferate in custom media where ammonium chloride is the sole nitrogen source for NEAA synthesis.
-
Media Formulation: The labeling medium must be devoid of non-essential amino acids and have Ammonium-¹⁵N,d₄ chloride as the primary nitrogen source. Essential amino acids, dialyzed serum (to remove small molecules like amino acids), glucose, salts, and vitamins must be supplied.
-
Adaptation Period: Some cell lines may require a gradual adaptation to the labeling medium to prevent growth arrest or toxicity. This can be achieved by progressively increasing the ratio of labeling medium to standard medium over several passages.
-
Incorporation Time: The time required for near-complete labeling depends on the protein turnover rate of the cell line.[4][11] For rapidly dividing cells, 5-7 cell doublings are typically sufficient to replace >95% of the proteome. Slower-turnover proteins may require longer incubation periods.[12]
Table 1: Typical Experimental Parameters
| Parameter | Recommended Range | Rationale & Notes |
| Ammonium-¹⁵N,d₄ Chloride Conc. | 0.5 - 2.0 g/L (approx. 9-37 mM) | Start with a concentration similar to that of glutamine in standard media (~2-4 mM) and optimize. Higher concentrations may be needed but should be tested for toxicity.[13] |
| Cell Doublings for Labeling | 5 - 7 doublings | Aims to dilute the pre-existing ¹⁴N-proteome to less than 5%. One doubling dilutes it by 50%, two by 75%, and so on. |
| Dialyzed FBS Concentration | 5 - 10% | Provides essential growth factors while minimizing the introduction of unlabeled amino acids and other nitrogen sources. |
| Expected Incorporation | > 95% | Efficiency should be confirmed by mass spectrometry for each experimental system. |
Detailed Protocol for Metabolic Labeling
This protocol provides a generalized procedure for labeling adherent mammalian cells. It should be optimized for specific cell lines and experimental goals.
Materials:
-
Ammonium-¹⁵N,d₄ chloride (e.g., from Cambridge Isotope Laboratories, Eurisotop).[3][14][15]
-
Amino acid-free DMEM or RPMI base medium.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
Essential Amino Acid (EAA) stock solution.
-
Penicillin-Streptomycin solution.
-
Mammalian cell line of interest.
Procedure:
-
Preparation of "Heavy" Labeling Medium:
-
Aseptically dissolve Ammonium-¹⁵N,d₄ chloride in the amino acid-free base medium to the desired final concentration (e.g., 1 g/L).[1]
-
Supplement the medium with the required concentrations of essential amino acids, 10% dFBS, and 1% Penicillin-Streptomycin.
-
Filter-sterilize the complete medium using a 0.22 µm filter. Prepare a "light" control medium using unlabeled (¹⁴N) ammonium chloride following the same recipe.
-
-
Cell Culture and Labeling:
-
Culture cells in standard complete medium until they reach ~70-80% confluency.
-
Wash the cells twice with sterile PBS to remove all traces of the old medium.
-
Add the pre-warmed "heavy" labeling medium to the cells. Place the cells back in the incubator.
-
Culture the cells for a sufficient duration to allow for multiple cell doublings (e.g., 5-7 days for many cell lines), passaging as necessary using the "heavy" medium.
-
-
Cell Harvesting and Protein Extraction:
-
After the labeling period, wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the labeled proteome. Determine protein concentration using a standard assay (e.g., BCA).
-
Verification of Incorporation Efficiency via Mass Spectrometry
It is crucial to validate the extent of ¹⁵N incorporation. This is achieved by analyzing a small aliquot of the labeled proteome.
Protocol:
-
Protein Digestion:
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Search the raw MS data against a relevant protein database.
-
Crucially, the search parameters must be modified to account for the ¹⁵N incorporation. Specify ¹⁵N as a variable or static modification on all nitrogen-containing amino acids.
-
Examine the mass spectra of identified peptides. A fully labeled peptide will show a mass shift corresponding to the number of nitrogen atoms it contains.
-
Calculate the incorporation efficiency by comparing the intensity of the fully labeled peptide's isotopic envelope to the residual unlabeled (¹⁴N) envelope.[11][16] Specialized software can automate this calculation.[4][17]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. isotope.com [isotope.com]
- 4. Automated protein turnover calculations from 15N partial metabolic labeling LC/MS shotgun proteomics data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of glutamine synthetase and glutamate dehydrogenase in nitrogen assimilation and possibilities for improvement in the nitrogen utilization of crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The Role of Glutamine Synthetase and Glutamate Dehydrogenase in Cerebral Ammonia Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Glutamine synthetase-glutamate synthase pathway and glutamate dehydrogenase play distinct roles in the sink-source nitrogen cycle in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Fluxes in the Ammonium-Assimilatory Pathways in Corynebacterium glutamicum Studied by 15N Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data | PLOS One [journals.plos.org]
- 12. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. isotope.com [isotope.com]
- 15. AMMONIUM CHLORIDE (D4, 98% 15N, 98%) | Eurisotop [eurisotop.com]
- 16. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Application Note: High-Fidelity Sample Preparation for Mass Spectrometry with Ammonium-15N,d4 Labeled Proteins
Authored by a Senior Application Scientist
Introduction: The Power of Stable Isotope Labeling in Quantitative Proteomics
Quantitative mass spectrometry (MS)-based proteomics is a cornerstone of modern biological research, enabling the large-scale identification and quantification of proteins within complex samples. Among the various quantification strategies, metabolic labeling using stable isotopes stands out for its accuracy and robustness.[1][2][3] This approach involves introducing isotopically labeled compounds into cell or organism growth media, leading to the in-vivo incorporation of "heavy" isotopes into all newly synthesized proteins.[1][2][4][5][6]
This application note provides a detailed guide to sample preparation for quantitative proteomics experiments using Ammonium-15N,d4 ((¹⁵NH₄)₂SO₄ or ¹⁵NH₄Cl) as the primary nitrogen source for metabolic labeling. This method is particularly useful for organisms where labeling with specific amino acids (as in SILAC) is not feasible.[1][2] By ensuring the labeled ammonium salt is the sole nitrogen source, a comprehensive and cost-effective labeling of the entire proteome is achieved.[1][3] We will delve into the critical steps of protein extraction, digestion, and peptide cleanup, emphasizing the rationale behind each procedural choice to ensure reproducible and high-quality data for downstream mass spectrometry analysis.
The "Why": Understanding the Role of Ammonium-15N,d4 Labeling
Ammonium-15N,d4 serves as the sole nitrogen source in the growth medium, leading to the incorporation of the heavy isotope ¹⁵N into the amine groups of all amino acids and, consequently, into all proteins.[1][7] This results in a distinct mass shift for every peptide in the labeled ("heavy") sample compared to the unlabeled ("light") control sample grown with the natural abundance ¹⁴N ammonium salt.[8]
The core principle is that chemically identical peptides from the "heavy" and "light" samples will co-elute during liquid chromatography (LC) but will be resolved as distinct peaks in the mass spectrometer due to their mass difference.[8] The ratio of the intensities of these peptide pairs directly reflects the relative abundance of the corresponding protein in the two samples.[7][8] Mixing the labeled and unlabeled samples at an early stage, ideally at the point of cell or protein lysate pooling, significantly reduces preparative and analytical variability.[2][7]
Experimental Workflow: From Labeled Cells to MS-Ready Peptides
The overall workflow for a typical experiment involving Ammonium-15N,d4 labeling is depicted below. This guide will focus on the critical sample preparation steps that follow cell harvesting.
Figure 1: General workflow for quantitative proteomics using Ammonium-15N metabolic labeling.
Detailed Protocols and Methodologies
Cell Lysis and Protein Extraction
Expert Insight: The choice of lysis buffer is critical and depends on the subcellular localization of the proteins of interest. For whole-cell proteome analysis, a strong denaturing buffer containing urea is highly effective at solubilizing proteins from all cellular compartments, including membranes.
Protocol: Urea-Based Lysis for Whole-Cell Proteome
-
Harvest Cells: After achieving sufficient incorporation of the ¹⁵N label (typically >95% after 5-6 cell divisions), harvest the "heavy" and "light" cell populations separately.[9] Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Wash: Wash the cell pellets once with ice-cold phosphate-buffered saline (PBS) to remove residual media components.
-
Lysis: Resuspend the cell pellets in a urea-based lysis buffer. A common formulation is 8 M urea, 50 mM Tris-HCl, pH 8.0.[10]
-
Sonication: To ensure complete cell disruption and to shear nucleic acids, which can interfere with subsequent steps, sonicate the samples on ice. Use short bursts (e.g., 10-15 seconds) followed by cooling periods to prevent sample heating and protein degradation.
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet any insoluble debris.
-
Supernatant Collection: Carefully collect the supernatant containing the solubilized proteins.
Protein Quantification and Pooling
Expert Insight: Accurate protein quantification is paramount for reliable relative quantification. It is crucial to ensure that the components of your lysis buffer do not interfere with the chosen assay. The BCA assay is generally robust and compatible with many common buffer additives.
Protocol: Protein Quantification and Pooling
-
Quantify: Determine the protein concentration of the "heavy" and "light" lysates using a BCA Protein Assay Kit.
-
Pool: Based on the quantification results, mix the "heavy" and "light" lysates in a 1:1 protein amount ratio.[9] This early pooling minimizes sample handling-related variability between the two samples.[2][7]
Protein Reduction, Alkylation, and Digestion
Expert Insight: This series of steps, often referred to as "in-solution digestion," prepares the proteins for enzymatic cleavage into peptides.[11][12] Reduction breaks the disulfide bonds, while alkylation with iodoacetamide caps the resulting free thiols, preventing them from reforming.[10][12] This ensures that the protein is fully denatured and accessible to the protease (typically trypsin).[12]
Figure 2: Key steps in the in-solution protein digestion workflow.
Protocol: In-Solution Digestion
-
Reduction: To the pooled protein lysate, add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 30-60 minutes at 60°C.[10]
-
Alkylation: Cool the sample to room temperature. Add Iodoacetamide (IAA) to a final concentration of 10-15 mM. Incubate for 15-30 minutes at room temperature in the dark (IAA is light-sensitive).[6][10]
-
Dilution: This is a critical step. Trypsin activity is inhibited by high concentrations of urea. Dilute the sample with a buffer such as 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.[10]
-
Digestion: Add sequencing-grade modified trypsin to the protein mixture. A typical enzyme-to-substrate ratio is 1:50 to 1:100 (w/w).[10][13] Incubate overnight (12-16 hours) at 37°C.[10]
-
Quenching: Stop the digestion by acidifying the sample with formic acid (FA) or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%, achieving a pH of ≤3.[6][13]
Peptide Desalting and Cleanup
Expert Insight: After digestion, the peptide mixture contains salts and other contaminants that can interfere with LC-MS/MS analysis.[14] A desalting step using reversed-phase chromatography, often in the form of a C18 StageTip (Stop and Go Extraction Tip), is essential.[15][16] This step removes contaminants and concentrates the peptides into a small volume of MS-compatible solvent.[15][16][17]
Protocol: C18 StageTip Cleanup
-
Tip Preparation: Prepare a StageTip by packing one or more disks of C18 material into a P200 pipette tip.[18]
-
Activation & Equilibration:
-
Sample Loading: Load the acidified peptide sample onto the StageTip. Centrifuge at a low speed (e.g., 450 x g) to pass the sample through the resin.[18]
-
Washing: Wash the loaded tip with 100 µL of the high aqueous wash solvent to remove salts and other hydrophilic contaminants.[18]
-
Elution: Elute the bound peptides with a small volume (e.g., 60 µL) of an elution buffer, typically containing a high percentage of organic solvent (e.g., 40-60% acetonitrile, 0.1% TFA).[18]
-
Drying and Reconstitution: Dry the eluted peptides in a vacuum centrifuge. Reconstitute the dried peptides in a small volume (e.g., 10-20 µL) of a low-organic solvent (e.g., 2% acetonitrile, 0.1% formic acid) for injection into the LC-MS/MS system.
Data Interpretation Considerations
The mass shift induced by ¹⁵N incorporation is dependent on the number of nitrogen atoms in a peptide.[8][19] This variable mass shift must be accounted for by the data analysis software. Modern proteomics software packages like MaxQuant are specifically designed to handle this complexity, automatically identifying labeled peptide pairs and calculating their abundance ratios.[20][21]
| Parameter | Setting | Rationale |
| Type | MS1 | Specifies that the quantification is based on precursor ion intensities. |
| Multiplicity | 2 | Defines that there are two states being compared (Light and Heavy). |
| Heavy Labels | ¹⁵N | Informs the software of the specific heavy isotope used for labeling. |
| Fixed Modifications | Carbamidomethyl (C) | Accounts for the alkylation of cysteine residues with iodoacetamide. |
| Variable Modifications | Oxidation (M), Acetyl (Protein N-term) | Standard modifications to consider during the database search. |
| Match Between Runs | Enabled | Improves quantification by matching identifications across different LC-MS/MS runs.[21] |
Table 1: Example of key search parameters for analyzing Ammonium-15N labeled samples in MaxQuant software.[20]
Trustworthiness and Self-Validation
-
Labeling Efficiency Check: Before committing to a large-scale experiment, it is crucial to confirm the efficiency of ¹⁵N incorporation. This can be done by analyzing a small aliquot of the "heavy" labeled proteome. Incomplete labeling can complicate data analysis and affect quantification accuracy.[8] Greater than 95% incorporation is generally considered acceptable.[9]
-
1:1 Mix Check: After data analysis, the distribution of log2-transformed heavy/light ratios for all quantified proteins should be centered around zero. A significant deviation may indicate an error in protein quantification and pooling.
-
Reciprocal Labeling Control: For critical experiments, a label-swap replicate (i.e., the control condition is labeled "heavy" and the experimental condition is "light") is necessary to identify any potential bias introduced by the labeling process itself.[7]
References
- 1. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 11. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. In-solution digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 13. sciex.com [sciex.com]
- 14. training_stagetips_desalting – Translational Proteomics [graumannlab.science]
- 15. Protocol for micro-purification, enrichment, pre-fractionation and storage of peptides for proteomics using StageTips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for micro-purification, enrichment, pre-fractionation and storage of peptides for proteomics using StageTips | Springer Nature Experiments [experiments.springernature.com]
- 17. UWPR [proteomicsresource.washington.edu]
- 18. cmsp.umn.edu [cmsp.umn.edu]
- 19. ckgas.com [ckgas.com]
- 20. evvail.com [evvail.com]
- 21. MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis - MetwareBio [metwarebio.com]
Application Notes and Protocols for Ammonium-15N,d4 Chloride in NMR Spectroscopy
Introduction: Overcoming the Barriers of Size and Complexity in NMR
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure, dynamics, and interactions of biomolecules at atomic resolution.[1][2] However, the inherent complexity and size of biological macromolecules, particularly proteins, present significant challenges. As molecular weight increases beyond ~20 kDa, NMR spectra suffer from severe signal overlap and rapid signal decay (relaxation), which broadens spectral lines beyond detection.[1][3]
To surmount these obstacles, isotopic labeling is not merely an enhancement but a necessity.[1][4] By enriching proteins with NMR-active isotopes like Nitrogen-15 (¹⁵N) and Carbon-13 (¹³C), we can exploit heteronuclear correlations to spread crowded proton signals into additional dimensions, dramatically improving resolution.[1] Ammonium-15N,d4 chloride ([¹⁵N, ²H₄]NH₄Cl) is a powerful dual-labeling reagent that addresses these challenges on two fronts simultaneously.
The ¹⁵N label, with its spin-1/2 property, avoids the quadrupolar broadening issues of the more abundant ¹⁴N isotope, resulting in sharp, well-resolved signals crucial for backbone assignments and interaction studies.[5] The deuterium (²H or D) label is equally critical. Replacing non-exchangeable protons with deuterium drastically reduces ¹H-¹H dipolar interactions and slows key relaxation pathways.[6][7] This leads to significantly sharper lines and enables advanced experiments like Transverse Relaxation-Optimized Spectroscopy (TROSY), pushing the size limit of solution NMR to study systems of 100 kDa or more.[6]
This guide provides an in-depth exploration of the primary applications of this compound, complete with field-tested protocols for researchers in structural biology, drug discovery, and metabolic analysis.
Application 1: High-Resolution Structural Studies of Large Proteins
The combination of uniform ¹⁵N-labeling and high levels of deuteration is the bedrock strategy for the structural analysis of large proteins and their complexes by solution NMR.[3][6][7]
The Causality Behind the Technique
For large, slowly tumbling molecules, the efficiency of transverse relaxation (T₂) increases, leading to rapid signal decay and broad lines. The primary drivers of this relaxation for backbone amide protons are dipole-dipole interactions with other protons and the chemical shift anisotropy (CSA) of the amide nitrogen. Deuteration systematically removes the majority of protons, which are the main source of dipolar relaxation.[4][7] This "quiets" the magnetic environment, slowing T₂ relaxation and sharpening the signals of the remaining amide protons. This effect is synergistic with TROSY-based experiments, which are specifically designed to minimize relaxation by exploiting interference between the dipolar and CSA mechanisms, an effect that is only pronounced in highly deuterated molecules.[6]
Experimental Protocol: Uniform ¹⁵N/²H-Labeling of Proteins in E. coli
This protocol outlines the expression of a target protein in E. coli using a minimal medium to ensure efficient incorporation of ¹⁵N and deuterium from this compound and D₂O, respectively.
Workflow Diagram
Caption: Workflow for ¹⁵N/²H-labeled protein production for NMR.
Step-by-Step Methodology:
-
Preparation of M9/D₂O Minimal Media:
-
Rationale: A minimal salt medium is essential to ensure that the isotopically labeled precursors provided are the sole source of nitrogen and hydrogen for biosynthesis. D₂O is used as the solvent to achieve high levels of deuteration.[8][9]
-
Procedure: For 1 liter of 1X M9 medium, dissolve the following salts in 950 mL of high-purity D₂O (>99.8 atom % D):
-
6.8 g Na₂HPO₄
-
3.0 g KH₂PO₄
-
0.5 g NaCl
-
-
Autoclave the salt solution.
-
Separately prepare and autoclave the following stock solutions in D₂O:
-
1 M MgSO₄
-
1 M CaCl₂
-
40% (w/v) ¹³C-glucose (if ¹³C labeling is also desired) or 20% (w/v) unlabeled glucose.
-
-
Prepare a filter-sterilized stock of 100 mg/mL this compound in D₂O.
-
Before inoculation, aseptically combine the components: To the 950 mL of sterile M9/D₂O salts, add:
-
2 mL of 1 M MgSO₄
-
100 µL of 1 M CaCl₂
-
10 mL of 100 mg/mL this compound (for a final concentration of 1 g/L).
-
10 mL of 40% ¹³C-glucose or 20 mL of 20% unlabeled glucose.
-
Required antibiotics and any necessary vitamins or trace elements.
-
-
-
Cell Growth and Protein Expression:
-
Rationale: A two-step culture process, starting with a rich (protonated) medium and then transferring to the deuterated minimal medium, allows for robust initial cell growth before the metabolic burden of adapting to D₂O and minimal nutrients.
-
Procedure:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest.
-
Inoculate 5-10 mL of standard LB medium with a single colony and grow overnight at 37°C.
-
The next day, use the overnight culture to inoculate 1 L of the prepared M9/D₂O minimal medium to a starting OD₆₀₀ of ~0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6–0.8.
-
Induce protein expression by adding IPTG (or another suitable inducer) to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue shaking for 16-24 hours.
-
-
-
Protein Purification and NMR Sample Preparation:
-
Rationale: Standard purification protocols apply, but the final NMR buffer must be carefully prepared to ensure optimal spectral quality.
-
Procedure:
-
Harvest cells by centrifugation.
-
Purify the labeled protein using established protocols (e.g., affinity chromatography followed by size-exclusion chromatography).
-
Dialyze or exchange the purified protein into the final NMR buffer (e.g., 25 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).
-
Concentrate the protein to the desired concentration, typically 0.5–1.0 mM.[10]
-
For the final sample, add 5-10% (v/v) D₂O for the spectrometer lock signal.[10]
-
Add a chemical shift reference standard, such as DSS or TMSP, to a final concentration of 0.1 mM.[10]
-
-
Typical M9 Minimal Media Components for ¹⁵N/²H Labeling
| Component | Stock Concentration | Volume per 1L Media | Final Concentration | Rationale |
| M9 Salts (in D₂O) | 5X | 200 mL | 1X | Provides essential salts for bacterial growth. |
| This compound | 100 g/L in D₂O | 10 mL | 1 g/L | Sole ¹⁵N source for protein synthesis.[10][11] |
| D-Glucose | 20% (w/v) in D₂O | 20 mL | 4 g/L | Primary carbon source. ¹³C-glucose can be used for triple-labeling.[8] |
| MgSO₄ | 1 M in D₂O | 2 mL | 2 mM | Essential cofactor for enzymes. |
| CaCl₂ | 1 M in D₂O | 100 µL | 0.1 mM | Essential for cell wall stability and enzyme function. |
| D₂O | - | to 1 L | >95% | Solvent to achieve high deuteration levels.[8][9] |
Application 2: Tracing Nitrogen Metabolism and Flux Analysis
This compound is an invaluable tracer for mapping the flow of nitrogen through metabolic networks in a variety of biological systems, from bacteria to mammalian cells.[12][13]
The Causality Behind the Technique
By supplying ¹⁵NH₄Cl as the primary or sole nitrogen source, cells incorporate the ¹⁵N isotope into newly synthesized nitrogenous compounds.[14] The central entry point for ammonium into metabolism is typically through the synthesis of glutamate and glutamine. From there, the ¹⁵N label is distributed throughout the metabolome via transamination and other biosynthetic reactions. NMR techniques, particularly 2D ¹H-¹⁵N heteronuclear experiments like the HSQC (Heteronuclear Single Quantum Coherence), can detect the ¹⁵N-labeled metabolites with high specificity.[13][15] By monitoring the appearance of ¹⁵N in different metabolite pools over time, one can quantify metabolic fluxes and identify active pathways under specific conditions.[16][17] This approach is less costly than using ¹³C-labeled precursors and provides direct information on nitrogen metabolism.[13]
Metabolic Fate of ¹⁵N from Ammonium Chloride
Caption: Simplified pathway of ¹⁵N incorporation from ammonium.
Experimental Protocol: ¹⁵N Labeling of Mammalian Cells for Metabolomics
This protocol provides a general framework for tracing nitrogen flux in adherent mammalian cells.
Step-by-Step Methodology:
-
Cell Culture and Media Preparation:
-
Rationale: Cells must be grown in a defined medium where the standard nitrogen source (e.g., glutamine, amino acids) can be replaced with ¹⁵NH₄Cl.
-
Procedure:
-
Culture cells of interest (e.g., HeLa, HEK293) to ~80% confluency in standard growth medium (e.g., DMEM with 10% FBS).
-
Prepare a custom labeling medium. This is often a base medium like DMEM that lacks glutamine and other amino acids. Supplement this base with glucose, dialyzed serum (if required), and all necessary amino acids except for the primary nitrogen donors you wish to trace.
-
Add sterile this compound to the labeling medium to a final concentration of 1-2 mM.
-
-
-
Labeling Experiment:
-
Rationale: A time-course experiment is crucial for observing the dynamic flow of the isotope through different metabolic pools.
-
Procedure:
-
Wash the cells twice with warm PBS to remove all traces of the old medium.
-
Add the pre-warmed ¹⁵N labeling medium to the cells. This is time point zero (t=0).
-
Return the cells to a 37°C incubator.
-
At designated time points (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr), harvest the cells and the media separately.
-
-
-
Metabolite Extraction:
-
Rationale: A rapid and cold extraction method is required to quench metabolic activity and efficiently extract polar metabolites while separating them from proteins and lipids.
-
Procedure:
-
For adherent cells, quickly aspirate the medium and add a cold (-20°C) extraction solvent, typically an 80:20 methanol:water mixture.
-
Scrape the cells in the cold solvent and transfer to a microfuge tube.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the polar metabolites.
-
-
-
NMR Sample Preparation and Analysis:
-
Rationale: The extracted metabolites must be prepared in a suitable buffer for NMR analysis.
-
Procedure:
-
Lyophilize the supernatant to a dry powder.
-
Reconstitute the dried extract in a fixed volume (e.g., 500 µL) of NMR buffer (e.g., 100 mM phosphate buffer in D₂O, pH 7.0) containing a known concentration of a reference standard (e.g., DSS or TMSP).
-
Transfer to an NMR tube.
-
Acquire 1D ¹H and 2D ¹H-¹⁵N HSQC spectra. The HSQC spectrum will show correlations only for protons attached to ¹⁵N atoms, allowing for unambiguous identification and quantification of labeled metabolites.[13][15]
-
-
Key Nitrogen Metabolites and Typical ¹⁵N Chemical Shift Ranges
| Metabolite | Nitrogen Group | Typical ¹⁵N Chemical Shift Range (ppm vs. NH₃) |
| Glutamine | Amide (-NH₂) | ~112-115 |
| Glutamine / Glutamate | Amine (-NH₃⁺) | ~30-35 |
| Aspartate | Amine (-NH₃⁺) | ~35-40 |
| Alanine | Amine (-NH₃⁺) | ~25-30 |
| Arginine | Guanidinium | ~80-85 |
Note: Chemical shifts are highly dependent on pH, temperature, and ionic strength.
Application 3: An External Standard for Solid-State NMR
While less common than its application in biological labeling, Ammonium-15N chloride is also a highly effective reference compound for ¹⁵N solid-state NMR (ssNMR) spectroscopy.
The Causality Behind the Technique
Accurate chemical shift referencing is critical for comparing NMR data across different samples and spectrometers. In ssNMR, an external standard is often used. ¹⁵NH₄Cl is an ideal candidate because its simple, symmetric cubic crystal structure results in a single, sharp resonance in the ¹⁵N spectrum.[18] It has a well-characterized chemical shift of 39.3 ppm relative to liquid ammonia. Furthermore, its protonated nature allows it to be used for setting up cross-polarization (CP) experiments, which are fundamental to many ssNMR studies of organic and biological solids.[18]
Conclusion
This compound is a uniquely versatile and powerful reagent for modern NMR spectroscopy. Its dual-isotope composition provides a synergistic solution to the challenges of studying large, complex biomolecules by sharpening spectral lines and enabling advanced techniques like TROSY. Simultaneously, the ¹⁵N atom serves as a robust tracer for elucidating the intricate pathways of nitrogen metabolism. The protocols and principles outlined in this guide demonstrate the broad utility of this compound, empowering researchers to probe deeper into the fundamental mechanisms of biology and disease.
References
- 1. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 4. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 5. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 6. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
- 7. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 8. protein-nmr.org.uk [protein-nmr.org.uk]
- 9. High-level 2H/13C/15N labeling of proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 11. antibodies.cancer.gov [antibodies.cancer.gov]
- 12. 15N-NMR spectroscopy studies of ammonia transport and glutamine synthesis in the hyperammonemic rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR-based metabolite studies with 15N amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A cost-effective approach to produce 15N-labelled amino acids employing Chlamydomonas reinhardtii CC503 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 15N chemical shift referencing in solid state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Calculating Expected Mass Shift for Peptides Labeled with Ammonium-15N,d4 Chloride
Introduction: The Power of Stable Isotope Labeling in Quantitative Proteomics
In the landscape of modern proteomics, the ability to accurately quantify changes in protein abundance is paramount to unraveling complex biological processes, from cellular signaling to drug response. Stable isotope labeling, coupled with mass spectrometry (MS), has emerged as a cornerstone for precise and robust quantitative analysis.[1][2] Unlike label-free methods, stable isotope labeling involves the incorporation of heavier, non-radioactive isotopes into proteins or peptides, creating a distinct mass shift that can be readily detected by a mass spectrometer.[3] This allows for the direct comparison of protein levels between different samples within a single MS analysis, minimizing experimental variability and enhancing quantitative accuracy.[4]
One powerful and versatile approach is metabolic labeling, where organisms or cells are cultured in media containing isotopically enriched nutrients.[5] Ammonium-15N,d4 chloride (¹⁵ND₄Cl) is a valuable reagent for this purpose, providing a source of both heavy nitrogen (¹⁵N) and heavy hydrogen (deuterium, D or ²H). When used as the sole nitrogen source in a minimal medium, the ¹⁵N is incorporated into the amine groups of all amino acids, and subsequently into all proteins. The deuterium atoms from the ammonium ion can also be incorporated into various molecules through metabolic processes, although the primary and most predictable mass shift comes from the ¹⁵N.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and practices of using this compound for peptide labeling. We will delve into the theoretical calculations of expected mass shifts, provide a detailed protocol for metabolic labeling of E. coli, discuss the implications for mass spectrometry analysis, and offer insights into data interpretation.
Theoretical Principles: Calculating the Mass Shift
The foundation of quantitative proteomics using stable isotopes lies in the precise calculation of the mass difference between the labeled ("heavy") and unlabeled ("light") peptides. This mass shift is determined by the number of incorporated heavy isotopes and their exact atomic masses.
The monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms, is used for high-resolution mass spectrometry.[6][7] The key isotopes and their monoisotopic masses are:
| Isotope | Symbol | Monoisotopic Mass (Da) |
| Hydrogen | ¹H | 1.007825 |
| Deuterium | ²H or D | 2.014102 |
| Carbon-12 | ¹²C | 12.000000 |
| Carbon-13 | ¹³C | 13.003355 |
| Nitrogen-14 | ¹⁴N | 14.003074 |
| Nitrogen-15 | ¹⁵N | 15.000109 |
The mass shift (Δm) for a single isotopic substitution is the difference between the heavy and light isotopes:
-
Δm (¹⁵N vs ¹⁴N) = 15.000109 Da - 14.003074 Da = 0.997035 Da
-
Δm (²H vs ¹H) = 2.014102 Da - 1.007825 Da = 1.006277 Da
Mass Shift from ¹⁵N Labeling
When using this compound as the sole nitrogen source in a metabolic labeling experiment, every nitrogen atom in the newly synthesized amino acids will be a ¹⁵N atom. Therefore, the total mass shift for a given peptide due to ¹⁵N incorporation is the number of nitrogen atoms in the peptide multiplied by the mass difference between ¹⁵N and ¹⁴N.[8]
Total Mass Shift (¹⁵N) = (Number of Nitrogen Atoms) x 0.997035 Da
To calculate the number of nitrogen atoms in a peptide, you must sum the nitrogen atoms from each amino acid residue.
Table of Nitrogen Atoms per Amino Acid:
| Amino Acid | 3-Letter Code | 1-Letter Code | Number of Nitrogen Atoms |
| Alanine | Ala | A | 1 |
| Arginine | Arg | R | 4 |
| Asparagine | Asn | N | 2 |
| Aspartic Acid | Asp | D | 1 |
| Cysteine | Cys | C | 1 |
| Glutamic Acid | Glu | E | 1 |
| Glutamine | Gln | Q | 2 |
| Glycine | Gly | G | 1 |
| Histidine | His | H | 3 |
| Isoleucine | Ile | I | 1 |
| Leucine | Leu | L | 1 |
| Lysine | Lys | K | 2 |
| Methionine | Met | M | 1 |
| Phenylalanine | Phe | F | 1 |
| Proline | Pro | P | 1 |
| Serine | Ser | S | 1 |
| Threonine | Thr | T | 1 |
| Tryptophan | Trp | W | 2 |
| Tyrosine | Tyr | Y | 1 |
| Valine | Val | V | 1 |
Example Calculation:
For the peptide VALINE (Val-Ala-Leu-Ile-Asn-Glu):
-
Valine (V): 1 N
-
Alanine (A): 1 N
-
Leucine (L): 1 N
-
Isoleucine (I): 1 N
-
Asparagine (N): 2 N
-
Glutamic Acid (E): 1 N
Total Nitrogen Atoms = 1 + 1 + 1 + 1 + 2 + 1 = 7
Total Mass Shift (¹⁵N) = 7 x 0.997035 Da = 6.979245 Da
Mass Shift from Deuterium Labeling
The incorporation of deuterium from ¹⁵ND₄Cl is less predictable than ¹⁵N incorporation. The deuterium atoms can be incorporated into various positions on the amino acids through the complex network of metabolic pathways. The degree of deuterium incorporation can vary depending on the specific amino acid and the metabolic state of the organism. Therefore, while a mass shift from deuterium is expected, it is not as straightforward to calculate as the ¹⁵N shift and is often considered a secondary effect in this type of labeling. For precise quantification, it is recommended to rely on the highly predictable ¹⁵N mass shift.
Experimental Workflow and Protocols
The most common and reliable method for labeling with this compound is through metabolic labeling of microorganisms that can grow on a minimal medium with ammonium chloride as the sole nitrogen source, such as E. coli.
Protocol: ¹⁵N Metabolic Labeling of E. coli[9][10][11]
This protocol describes the labeling of an E. coli strain using M9 minimal medium with ¹⁵NH₄Cl as the sole nitrogen source.
Materials:
-
M9 minimal medium components (without NH₄Cl)
-
This compound (¹⁵ND₄Cl)
-
Unlabeled Ammonium chloride (¹⁴NH₄Cl)
-
Glucose (or other carbon source), sterile 20% (w/v) stock
-
Magnesium sulfate (MgSO₄), sterile 1M stock
-
Calcium chloride (CaCl₂), sterile 1M stock
-
Trace elements solution (100x), sterile
-
E. coli strain for protein expression
-
Appropriate antibiotics
Procedure:
-
Prepare M9 Medium (10x Stock, 1 L):
-
60 g Na₂HPO₄
-
30 g KH₂PO₄
-
5 g NaCl
-
For "heavy" medium: 5 g ¹⁵NH₄Cl
-
For "light" medium: 5 g ¹⁴NH₄Cl
-
Dissolve in deionized water to 1 L and sterilize by autoclaving.
-
-
Prepare Working Medium (1 L):
-
To 900 mL of sterile, deionized water, aseptically add:
-
100 mL of 10x M9 medium (either "heavy" or "light")
-
20 mL of 20% glucose
-
2 mL of 1M MgSO₄
-
100 µL of 1M CaCl₂
-
10 mL of 100x trace elements solution
-
Appropriate antibiotic(s)
-
-
-
Cell Culture and Labeling:
-
Inoculate a 5 mL pre-culture in a rich medium (e.g., LB) and grow overnight.
-
Use the pre-culture to inoculate the "light" and "heavy" M9 minimal media. A 1:100 dilution is recommended.
-
Grow the cultures at the appropriate temperature with shaking until they reach the desired growth phase (e.g., mid-log phase, OD₆₀₀ ≈ 0.6-0.8).
-
Induce protein expression according to your specific protocol (e.g., with IPTG).
-
Continue to grow the cultures for the desired expression time (e.g., 3-4 hours or overnight at a lower temperature).
-
-
Harvesting and Sample Preparation:
-
Harvest the cells by centrifugation.
-
For relative quantification, combine the "light" and "heavy" cell pellets at a 1:1 ratio (or other desired ratio) based on cell count or OD₆₀₀ readings.
-
Proceed with cell lysis, protein extraction, and digestion (e.g., with trypsin).
-
Desalt the resulting peptide mixture using a C18 column or similar method before LC-MS/MS analysis.
-
Mass Spectrometry Analysis and Data Interpretation
LC-MS/MS Analysis
The mixture of light and heavy peptides is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). In the MS1 scan, the labeled and unlabeled versions of a peptide will appear as a pair of peaks separated by the calculated mass shift.
Chromatographic Considerations for Deuterated Peptides
A known phenomenon called the "chromatographic deuterium isotope effect" can cause deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[9] While the deuterium labeling from ¹⁵ND₄Cl is generally not as extensive as in specific deuterium-labeling reagents, it is a factor to be aware of. Modern data analysis software can typically account for small retention time shifts.[10] To minimize this effect, it is important to use high-resolution chromatography and ensure good peak shape.
Fragmentation in MS/MS
In tandem mass spectrometry (MS/MS), peptide ions are fragmented, typically by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), to produce a series of b- and y-ions. The mass of these fragment ions is used to determine the amino acid sequence.[11]
When a peptide is labeled with ¹⁵N, the fragment ions will also show a mass shift corresponding to the number of nitrogen atoms they contain.[12] This can be a powerful tool for confirming peptide identification. For example, a b-ion contains the N-terminus of the peptide, and its mass will be shifted by the number of nitrogen atoms in that fragment. A y-ion contains the C-terminus, and its mass will be shifted by the number of nitrogen atoms in its sequence. The deuterium incorporation will also contribute to the mass of the fragment ions, but as with the precursor ions, the ¹⁵N shift is the most reliable for analysis.
Data Analysis Software
Specialized software is required for the analysis of stable isotope labeling data. These programs are designed to recognize the "light" and "heavy" peptide pairs, calculate the area under the curve for each, and determine their ratio.[1][13][14] Popular software packages include:
-
MaxQuant
-
Proteome Discoverer
-
Skyline
-
Census
These tools can also correct for factors such as incomplete labeling and natural isotope abundance to provide accurate quantification of protein expression changes.[15]
Conclusion
Labeling peptides and proteins with this compound is a robust and powerful technique for quantitative proteomics. By understanding the principles of mass shift calculation and employing standardized metabolic labeling protocols, researchers can achieve high-quality, reproducible data. The predictable mass shift from ¹⁵N incorporation provides a reliable basis for quantifying changes in protein abundance, while careful consideration of potential chromatographic effects and the use of appropriate data analysis software ensures the accuracy and integrity of the results. This comprehensive approach empowers scientists to gain deeper insights into the dynamic nature of the proteome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Nitrogen-14 atom | HN | CID 172638728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative proteomics by metabolic labeling of model organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Monoisotopic mass - Wikipedia [en.wikipedia.org]
- 8. korambiotech.com [korambiotech.com]
- 9. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 11. Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Maximizing Proteomic Potential: Top Software Solutions for MS-Based Proteomics - MetwareBio [metwarebio.com]
- 14. ckisotopes.com [ckisotopes.com]
- 15. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Soil's Nitrogen Secrets: A Guide to Tracing Metabolic Pathways with Ammonium-¹⁵N,d₄ Chloride
This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols for utilizing dual-labeled Ammonium-¹⁵N,d₄ chloride to trace nitrogen metabolism in soil. By leveraging the power of stable isotope-labeled compounds, this advanced methodology offers a nuanced view of the intricate nitrogen cycle, paving the way for innovations in agriculture, environmental science, and beyond.
The Rationale for Dual-Labeling: Beyond Single Isotope Tracing
Stable isotope tracing with ¹⁵N-labeled compounds has long been a cornerstone of soil nitrogen cycle research, allowing for the quantification of transformation rates and the fate of nitrogen from fertilizers and other inputs.[1] However, the complexity of microbial interactions and the multitude of simultaneous nitrogen transformations often obscure the precise metabolic pathways at play. The introduction of a second stable isotope, deuterium (²H or D), within the same tracer molecule—Ammonium-¹⁵N,d₄ chloride—provides an additional layer of analytical depth.
The ¹⁵N label allows for the direct tracing of the nitrogen atom as it is assimilated by microorganisms, transformed into other nitrogenous compounds like nitrate, or incorporated into soil organic matter.[2] The deuterium label on the ammonium ion (ND₄⁺) offers the potential to simultaneously track the hydrogen atoms. This can provide insights into several key processes:
-
Microbial Assimilation Pathways: Different microbial pathways for ammonia assimilation may exhibit distinct hydrogen isotope fractionation patterns.[3][4] By tracking the fate of both ¹⁵N and deuterium, it may be possible to differentiate between various assimilation routes within the soil microbial community.
-
Water-Microbe Interactions: The exchange of hydrogen isotopes between the ammonium ion, water, and microbial biomass can offer insights into the metabolic activity and water utilization of soil microorganisms.
-
Abiotic versus Biotic Processes: The differential retention or fractionation of deuterium compared to ¹⁵N could help to distinguish between biotic assimilation and abiotic processes such as fixation to clay minerals.
This dual-tracer approach moves beyond simply tracking the "what" and "how much" of nitrogen transformations to also explore the "how" and "by whom" at a microbial level.
Experimental Design and Core Principles
A typical soil incubation experiment using Ammonium-¹⁵N,d₄ chloride involves introducing a known amount of the labeled tracer to a soil sample and monitoring its incorporation into various nitrogen pools over time. The fundamental assumption is that the labeled ammonium will behave chemically and biologically identically to the native unlabeled ammonium in the soil.[1]
Key Considerations for Experimental Setup:
-
Soil Homogenization: Ensure the soil sample is thoroughly homogenized to guarantee a uniform distribution of the tracer.
-
Tracer Concentration: The amount of added tracer should be sufficient to be accurately detected above the natural abundance background but not so high as to significantly alter the natural nitrogen cycling rates.
-
Control Groups: Include control groups with no tracer addition and potentially with an unlabeled ammonium chloride addition to account for any effects of the added ammonium itself.
-
Replication: A minimum of three to four replicates per treatment and time point is recommended for statistical robustness.
-
Incubation Conditions: Maintain constant and relevant temperature and moisture conditions throughout the experiment to mimic the natural environment of interest.
Detailed Protocols
PART 1: Soil Preparation and Characterization
-
Soil Collection: Collect fresh soil samples from the target site.
-
Sieving: Sieve the soil through a 2 mm mesh to remove large debris and homogenize the sample.
-
Initial Characterization: Before starting the incubation, determine key soil properties such as:
-
Gravimetric moisture content
-
Water holding capacity (WHC)
-
pH
-
Total carbon and nitrogen content
-
Initial concentrations of ammonium (NH₄⁺) and nitrate (NO₃⁻)
-
PART 2: Soil Incubation with Ammonium-¹⁵N,d₄ Chloride
-
Pre-incubation: To allow the microbial community to stabilize after sieving, pre-incubate the soil at the desired experimental temperature and moisture (e.g., 60% WHC) for 7 days.
-
Experimental Setup:
-
Weigh a standardized amount of moist soil (e.g., 50 g dry weight equivalent) into individual incubation vessels (e.g., 250 mL Mason jars).
-
Prepare a stock solution of Ammonium-¹⁵N,d₄ chloride with a known concentration and isotopic enrichment.
-
-
Tracer Application:
-
Add the calculated volume of the Ammonium-¹⁵N,d₄ chloride stock solution to each soil sample to achieve the target application rate.
-
Simultaneously, add deionized water to adjust the final soil moisture to the desired level.
-
For the control group, add only deionized water.
-
Thoroughly mix the solution into the soil for uniform distribution.
-
-
Incubation:
-
Seal the vessels (e.g., with perforated parafilm to allow for gas exchange while minimizing moisture loss).
-
Place the vessels in a dark incubator at a constant temperature.
-
Maintain soil moisture by periodically weighing the jars and adding deionized water as needed.
-
-
Sampling:
-
Destructively sample the replicate vessels at predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days).
-
PART 3: Sample Extraction and Analysis
-
Extraction:
-
Immediately after each sampling point, extract a subsample of soil (e.g., 10 g) with a 2M KCl solution at a 1:5 soil-to-solution ratio.
-
Shake the soil-KCl slurry for 1 hour.
-
Centrifuge the slurry and filter the supernatant.
-
-
Ammonium and Nitrate Concentration Analysis:
-
Analyze the filtered extracts for NH₄⁺-N and NO₃⁻-N concentrations using standard colorimetric methods (e.g., on a flow injection analyzer).
-
-
Isotopic Analysis (¹⁵N and ²H):
-
The determination of ¹⁵N and ²H enrichment in the extracted ammonium requires specialized mass spectrometry techniques.
-
For ¹⁵N Analysis: Several methods can be employed, including:
-
Ammonia Diffusion: The ammonium in the extract is converted to ammonia gas, which is then trapped on an acidified filter disc. The filter is then analyzed by an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).
-
Chemical Conversion to N₂O: The ammonium can be oxidized to nitrate, which is then chemically converted to nitrous oxide (N₂O). The isotopic composition of the N₂O is then analyzed by Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).[5]
-
-
For ²H Analysis:
-
The analysis of deuterium enrichment in ammonium from a complex matrix like a soil extract is challenging. It may require derivatization of the ammonium to a volatile compound suitable for GC-MS analysis.
-
Alternatively, advanced techniques like Membrane Inlet Mass Spectrometry (MIMS) could potentially be adapted for the simultaneous analysis of ¹⁵N and the hydrogen isotopes in the ammonium ion.
-
-
Instrumentation: High-resolution mass spectrometry is crucial for resolving the different isotopologues and accurately quantifying the isotopic enrichment.
-
Data Presentation and Interpretation
Quantitative Data Summary
| Parameter | Description | Typical Range/Value |
| Tracer | Ammonium-¹⁵N,d₄ chloride | 98-99 atom % ¹⁵N, 99 atom % D |
| Application Rate | Amount of N added per kg of soil | 5-20 mg N/kg soil |
| Soil Moisture | Percentage of Water Holding Capacity | 50-70% WHC |
| Incubation Temperature | 20-30 °C | |
| Incubation Time | 0 - 28 days | |
| Extraction Solution | 2M KCl | |
| Soil-to-Solution Ratio | 1:5 to 1:10 |
Experimental Workflow Diagram
Causality and Self-Validation
The robustness of this protocol lies in its integrated approach. The time-course sampling allows for the observation of dynamic changes in both the concentration and isotopic enrichment of different nitrogen pools. A successful experiment will show a decrease in the ¹⁵N and ²H enrichment of the ammonium pool over time as it is consumed and diluted by the mineralization of unlabeled organic nitrogen. Concurrently, an increase in the ¹⁵N enrichment of other pools, such as microbial biomass and nitrate, will validate the tracing of the applied ammonium through these transformation pathways.
By carefully accounting for the total amount of the ¹⁵N and ²H tracer recovered in all measured pools at each time point, a mass balance can be constructed. This serves as a critical self-validating mechanism for the experiment.
Signaling Pathways and Logical Relationships
The core of this methodology is to trace the movement of the labeled ammonium through the key nitrogen transformation processes in the soil.
References
- 1. Use of Tracers For Soil And Fertilizer Nitrogen Research: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. jircas.go.jp [jircas.go.jp]
- 3. pnas.org [pnas.org]
- 4. Mechanism for nitrogen isotope fractionation during ammonium assimilation by Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical techniques for quantifying (15)N/(14)N of nitrate, nitrite, total dissolved nitrogen and ammonium in environmental samples using a gas chromatograph equipped with a quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhancing Quantitative Accuracy in LC-MS using Ammonium-15N,d4 Chloride as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the theory and application of Ammonium-15N,d4 chloride as a stable isotope-labeled (SIL) internal standard for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the fundamental principles of internal standardization, the critical role of SIL internal standards in mitigating matrix effects, and provide detailed, field-proven protocols for its implementation.
The Imperative for Internal Standardization in LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for quantitative bioanalysis due to its high sensitivity and selectivity.[1][2] However, the accuracy and precision of LC-MS measurements can be significantly compromised by several factors, including variability in sample preparation, injection volume, and, most notably, matrix effects.[1][3][4]
Matrix effects arise from co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenates) that interfere with the ionization of the target analyte in the mass spectrometer's source.[1][3][5] This interference can lead to either ion suppression or enhancement, causing an underestimation or overestimation of the analyte concentration, respectively.[1][3][5] An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to normalize the analytical signal and correct for these variations.[4]
The Gold Standard: Stable Isotope-Labeled Internal Standards
While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" for quantitative LC-MS.[3][6] A SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)).[7][8]
This compound ([¹⁵N²H₄]Cl) is the labeled counterpart of ammonium chloride (NH₄Cl). By incorporating one ¹⁵N atom and four ²H (deuterium) atoms, it possesses a significant mass shift from the unlabeled form while maintaining nearly identical physicochemical properties.
The core principle behind the efficacy of a SIL-IS is that it behaves virtually identically to the analyte throughout the entire analytical process.[1][7][9]
-
Sample Preparation: It experiences the same extraction efficiency and potential for loss during sample workup.[1][10]
-
Chromatography: It co-elutes with the analyte, ensuring that both are subjected to the same matrix effects at the same time.[1]
-
Ionization: It experiences the same degree of ionization suppression or enhancement in the MS source.[4]
By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations are normalized, leading to a highly accurate and precise measurement of the analyte's concentration.[4][11]
This compound: Properties and Application
This compound is particularly useful as an internal standard in metabolomics and other applications where endogenous ammonia or ammonium ions are being quantified. Standard colorimetric assays for ammonia are susceptible to interference and cannot distinguish between isotopologues, making them unsuitable for metabolic tracing studies.[12] LC-MS provides the necessary specificity, and a SIL-IS like this compound ensures quantitative accuracy.[12][13][14]
| Property | Unlabeled Ammonium (NH₄⁺) | Ammonium-15N,d4 (¹⁵N²H₄⁺) |
| Chemical Formula | NH₄Cl | ¹⁵NH₄Cl (with Deuterium) |
| Molecular Weight (Ion) | ~18.038 Da | ~23.056 Da |
| Mass Shift | N/A | +5 Da |
Table 1: Key properties of unlabeled ammonium and its stable isotope-labeled counterpart.
The +5 Dalton mass difference provides a clear separation in the mass spectrum, preventing any signal overlap or "cross-talk" between the analyte and the internal standard.[9][15]
Experimental Protocols
Preparation of Stock and Working Solutions
Causality: Proper preparation of standard solutions is foundational to accurate quantification. Serial dilutions from a concentrated, accurately prepared stock solution minimize weighing errors and ensure consistency. Using a high-purity solvent in which the standard is freely soluble prevents precipitation and contamination.
Protocol 1: Preparation of Internal Standard Solutions
-
Prepare a 1 mg/mL Primary Stock Solution (PSS) of this compound:
-
Accurately weigh approximately 10 mg of this compound powder.
-
Dissolve the powder in an appropriate volume of LC-MS grade water or a suitable buffer to achieve a final concentration of 1 mg/mL. For example, dissolve 10 mg in 10 mL of solvent.
-
Vortex thoroughly until fully dissolved. Store at 2-8°C.
-
-
Prepare a 10 µg/mL Working Stock Solution (WSS):
-
Pipette 100 µL of the 1 mg/mL PSS into a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent used for the PSS.
-
Vortex to ensure homogeneity. This solution is the WSS.
-
-
Prepare the Spiking Solution (Internal Standard Working Solution - ISWS):
-
The concentration of the ISWS should be chosen so that the final concentration in the sample results in a robust signal in the mass spectrometer. A typical starting point is a 200 ng/mL solution.
-
To prepare a 200 ng/mL ISWS, pipette 200 µL of the 10 µg/mL WSS into a 10 mL volumetric flask.
-
Dilute to the mark with the sample precipitation solvent (e.g., acetonitrile with 0.1% formic acid). This ensures compatibility with the sample preparation workflow.
-
Sample Preparation and Internal Standard Spiking
Causality: The internal standard must be added to the sample as early as possible in the workflow.[2] This ensures that it is subjected to the same procedural variations (e.g., extraction loss) as the analyte, which is the entire basis for its corrective function.[4] Adding it before protein precipitation is a common and effective strategy.
Protocol 2: Spiking the IS into Biological Samples
-
Aliquot Sample: Pipette 50 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add a fixed volume of the ISWS to the sample. For protein precipitation, a common ratio is 3:1 or 4:1 of precipitation solvent to sample. For instance, add 150 µL of the 200 ng/mL ISWS (in acetonitrile) to the 50 µL sample.
-
Precipitate Proteins: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at a high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
LC-MS Method and Data Analysis
The chromatographic method should be optimized to achieve a sharp, symmetrical peak for ammonia/ammonium. Due to its high polarity, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be more suitable than a traditional reversed-phase C18 column.
Data Acquisition: The mass spectrometer should be set up to monitor the specific mass-to-charge ratio (m/z) transitions for both the unlabeled analyte and the Ammonium-15N,d4 internal standard using Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.
Quantification: A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the known concentrations of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then calculated from this curve using their measured peak area ratios.
Workflow Visualization
The following diagram illustrates the logical flow of using a SIL-IS in a quantitative LC-MS workflow.
References
- 1. waters.com [waters.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. cerilliant.com [cerilliant.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. An LC-MS Approach to Quantitative Measurement of Ammonia Isotopologues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isotopic Labeling with Ammonium-15N,d4 Chloride
Welcome to the technical support center for improving labeling efficiency with Ammonium-15N,d4 chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry-based quantitative proteomics and metabolomics. Here, we provide in-depth, field-proven insights to help you overcome common experimental hurdles and achieve maximal incorporation of your isotopic label.
Introduction to this compound Labeling
This compound serves as a versatile and cost-effective isotopic labeling reagent for in vivo metabolic labeling experiments.[1] By providing it as the sole nitrogen source in culture media, cells incorporate the heavy nitrogen (¹⁵N) into the de novo synthesis of nitrogen-containing compounds, including amino acids and nucleotides.[1][2] The additional four deuterium (d4) atoms on the ammonium ion provide an extra mass shift, which can be useful for certain advanced mass spectrometry applications, although their incorporation into metabolites is often less direct than ¹⁵N and can be influenced by metabolic pathway dynamics and potential kinetic isotope effects.[3][4]
Troubleshooting Guide: Common Labeling Issues & Solutions
This section is formatted to directly address specific problems you may encounter.
Question 1: My mass spectrometry results show low or incomplete ¹⁵N incorporation. What are the likely causes and how can I fix this?
Answer: Low labeling efficiency is a frequent issue that can stem from several sources. Here’s how to troubleshoot it:
-
Cause A: Insufficient Cell Divisions in Labeling Media
-
Explanation: For complete proteome labeling, cells must undergo a sufficient number of doublings to dilute out the pre-existing "light" (¹⁴N) proteins. Each cell division theoretically reduces the ¹⁴N proteome by 50%.
-
Solution: Ensure your cells are cultured in the ¹⁵N-containing medium for at least five to six cell divisions.[5][7] This is critical for achieving >95% incorporation. For slow-growing cell lines, this may require an extended culture period. Monitor cell growth and morphology to ensure the labeling medium is not adversely affecting cell health.[5]
-
-
Cause B: Contamination with Unlabeled Nitrogen Sources
-
Explanation: Standard fetal bovine serum (FBS) is a major source of unlabeled amino acids and other nitrogenous compounds. If not properly dialyzed, it will compete with your ¹⁵N source, severely reducing incorporation efficiency. Similarly, media components like non-essential amino acids or glutamine supplements can be sources of ¹⁴N.
-
Solution: Always use dialyzed fetal bovine serum (dFBS) to remove small molecules like amino acids.[5][7] Prepare your labeling medium from a base powder or liquid that lacks all nitrogen sources you intend to label. When preparing your "heavy" medium, ensure that this compound is the sole source of nitrogen, unless your experimental design requires otherwise.
-
-
Cause C: Mycoplasma Contamination
-
Explanation: Mycoplasma contamination is a notorious saboteur of metabolic labeling experiments. These microorganisms have their own distinct amino acid metabolism, including the potential to convert arginine to ornithine, which can deplete essential amino acids from the medium and interfere with host cell metabolism.
-
Solution: Regularly test your cell cultures for mycoplasma contamination using a reliable PCR-based or luminescence-based kit. If a culture is positive, it is best to discard it and restart with a clean stock.
-
Question 2: I'm observing unexpected satellite peaks in my mass spectra for peptides containing proline, leading to inaccurate quantification. What is happening?
Answer: This is a classic case of metabolic conversion, specifically the conversion of labeled arginine to labeled proline.[5][8][9][10]
-
Explanation of Causality: Many cell lines, particularly transformed lines like HeLa, possess active arginase and ornithine aminotransferase enzymes.[9] These enzymes can catabolize the ¹⁵N-labeled arginine you provide in the medium, and the ¹⁵N label is subsequently incorporated into the cellular pool of proline.[9] When this ¹⁵N-proline is used for protein synthesis, it creates peptides with an unexpected mass shift, splitting the signal and compromising quantification.[8][10] This can affect up to half of all peptides in a typical experiment.[5]
-
Solution: Proline Supplementation
-
The Protocol: The most effective and widely adopted solution is to suppress this conversion pathway by adding an excess of unlabeled ("light") L-proline to both your "heavy" and "light" SILAC media.[5][9] This saturates the proline synthesis pathway, effectively preventing the incorporation of the label from arginine.
-
Recommended Concentration: A final concentration of 200 mg/L of L-proline has been shown to render the arginine-to-proline conversion completely undetectable without affecting cell health or the efficiency of arginine labeling.[5][8]
-
Question 3: My cells are growing poorly or dying after being switched to the custom ¹⁵N labeling medium. How can I improve cell viability?
Answer: Poor cell health is often due to nutrient deficiencies in the custom medium or shock from the media change.
-
Cause A: Amino Acid Auxotrophy
-
Explanation: While this compound provides the nitrogen backbone for de novo synthesis of non-essential amino acids, many cell lines are auxotrophic for certain amino acids (e.g., arginine, lysine in SILAC). Omitting these from a custom medium will lead to cell death.
-
Solution: Ensure your custom medium is supplemented with all essential amino acids required by your specific cell line. If you are performing a standard ¹⁵N labeling experiment (not SILAC), you may need to add back all standard amino acids, using your labeled ammonium chloride as the primary nitrogen source for backbone synthesis.
-
-
Cause B: Media Adaptation Shock
-
Explanation: Abruptly switching cells from a rich, complex medium to a minimal or custom-formulated medium can induce cellular stress.[11]
-
Solution: Adapt your cells to the labeling medium gradually. Start by mixing the labeling medium with their regular growth medium in increasing ratios (e.g., 25:75, 50:50, 75:25) over several passages before moving to 100% labeling medium. This allows the cells to adjust their metabolic machinery.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the 'd4' (deuterium) label in this compound? The four deuterium atoms provide an additional mass shift. While ¹⁵N is incorporated systematically into the amine groups of amino acids and nucleic acids, deuterium from deuterated ammonium can be incorporated into molecules through various transamination and metabolic reactions.[12] However, this incorporation is often less predictable than ¹⁵N. Deuterium labeling can also introduce kinetic isotope effects (KIEs), where the heavier isotope can slow down enzymatic reactions, potentially altering metabolic fluxes.[4] For most quantitative proteomics applications focused on nitrogen-based labeling, the ¹⁵N is the primary label of interest.
Q2: How should I properly store and handle this compound? Ammonium chloride is hygroscopic, meaning it readily absorbs moisture from the air.[13][14] To ensure its stability and accurate weighing, it should be stored in a tightly sealed container in a dry, cool place, such as a desiccator at room temperature.[15] Avoid exposure to strong acids or bases.[16][17]
Q3: Can I use this compound to label any cell line or organism? Yes, this method is broadly applicable to any biological system—from bacteria to mammalian cells to whole organisms like C. elegans and Drosophila—that can utilize ammonium as a primary nitrogen source for biosynthesis.[1] It is particularly useful for organisms where amino acid auxotrophy makes traditional SILAC labeling difficult or impossible.[1][18]
Q4: How do I prepare a basic ¹⁵N labeling medium for mammalian cells? You would start with a base medium formulation that lacks ammonium chloride and all amino acids (e.g., custom DMEM/RPMI). You then add back all necessary components, including glucose, salts, vitamins, and essential amino acids (if required), and finally, add your this compound as the primary nitrogen source. The exact concentration may need optimization, but a common starting point is to match the molar concentration of the nitrogen source in the standard medium formulation.[19] Always supplement with dialyzed FBS.[7]
Data & Protocols
Table 1: Troubleshooting Summary
| Problem | Primary Cause | Recommended Solution | Key Consideration |
| Low ¹⁵N Incorporation | Insufficient cell doublings | Culture cells for at least 5-6 doublings in labeling media.[5][7] | Monitor cell growth; slow-growing lines need more time. |
| Contamination with ¹⁴N | Use dialyzed FBS and a nitrogen-free base medium. | Standard FBS is a major source of unlabeled amino acids. | |
| Arginine-to-Proline Conversion | Enzymatic conversion in certain cell lines | Supplement both light and heavy media with 200 mg/L unlabeled L-proline.[5][8] | This is critical for accurate quantification in cell lines like HeLa. |
| Poor Cell Viability | Nutrient deficiency | Ensure all essential amino acids for your cell line are present. | Check cell line-specific requirements. |
| Media adaptation shock | Gradually adapt cells to the new medium over several passages.[11] | Avoid abrupt switches from rich to minimal media. |
Experimental Protocol: Preparation of ¹⁵N Labeling Medium with Proline Supplementation
This protocol describes the preparation of a "heavy" labeling medium for mammalian cells, designed to prevent arginine-to-proline conversion.
Materials:
-
DMEM base powder lacking L-Arginine, L-Lysine, L-Glutamine, and Sodium Bicarbonate.
-
This compound (e.g., 1 g/L as a starting point).[20]
-
"Heavy" ¹³C₆,¹⁵N₄-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine (for SILAC).
-
Unlabeled L-Proline powder.[10]
-
Sodium Bicarbonate.
-
10% (v/v) Dialyzed Fetal Bovine Serum (dFBS).[5]
-
1% (v/v) Penicillin-Streptomycin.
-
Cell culture grade water.
Procedure:
-
In ~800 mL of cell culture grade water, dissolve the DMEM base powder.
-
Add the desired amounts of heavy labeled Arginine and Lysine (if performing SILAC).
-
Add the this compound and ensure it dissolves completely.
-
Prepare a sterile stock solution of L-proline. Add the stock to the medium to achieve a final concentration of 200 mg/L .[5][10]
-
Add Sodium Bicarbonate as required by the formulation.
-
Adjust the pH of the medium to 7.2-7.4.[7]
-
Add water to bring the final volume to 1 L.
-
Sterilize the complete medium by passing it through a 0.22 µm filter.[5][7]
-
Aseptically add dFBS to a final concentration of 10% and Penicillin-Streptomycin to 1%.
-
Store the complete labeling medium at 4°C, protected from light.
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for a quantitative proteomics experiment using ¹⁵N labeling.
Diagram 2: Ammonium Assimilation Pathway
Caption: Simplified metabolic pathway for ¹⁵N incorporation into amino acids.
References
- 1. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Study of Deuterium Effect on Biological Properties of Human Cultured Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Ammonium Chloride | NH4Cl | CID 25517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. isotope.com [isotope.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. uwwapps.uww.edu [uwwapps.uww.edu]
- 18. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Contamination in Ammonium-15N,d4 Chloride Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Ammonium-15N,d4 chloride in their experiments. This guide is designed to provide expert, field-proven insights into identifying, troubleshooting, and mitigating common contaminants that can compromise the integrity of your results. As you navigate the complexities of stable isotope labeling, this resource will serve as a self-validating system to ensure the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants I should be aware of when using this compound?
A1: Contamination in experiments involving stable isotope labeling can be broadly categorized into two types: extrinsic and intrinsic.
-
Extrinsic Contaminants: These are introduced during the experimental workflow and are the most frequent culprits. They include:
-
Keratins: Abundant proteins from human skin, hair, and dust that can mask low-abundance analytes.[1][2][3][4]
-
Plasticizers: Compounds like phthalates and adipates that leach from plastic labware (e.g., tubes, pipette tips, and bottle caps).[5][6][7][8][9][10]
-
Polymers: Polyethylene glycol (PEG) and polypropylene glycol (PPG) are common in detergents and can suppress analyte signals.[11][12][13][14]
-
Siloxanes: These originate from silicone-containing materials such as vial septa and some lab greases, often appearing as "ghost peaks" in gas chromatography.[15][16][17][18][19]
-
-
Intrinsic Contaminants: These are related to the isotopically labeled reagent itself.
-
Unlabeled (Natural Abundance) Counterparts: The presence of unlabeled (¹⁴N, ¹H) ammonium chloride can lead to inaccuracies in quantification.[20][21][22][23] While high-grade reagents have high isotopic enrichment (typically >98%), the small percentage of unlabeled species can be significant for sensitive analyses.[24][25][26]
-
Other Nitrogen-Containing Species: In some cases, commercial ¹⁵N gas stocks, a precursor for synthesis, have been found to contain other ¹⁵N-labeled species like nitrate and nitrite, which could potentially be carried over into the final product.[27][28][29][30][31]
-
Q2: My mass spectrum shows unexpected peaks. How can I determine if they are contaminants?
A2: Identifying unknown peaks is a critical troubleshooting step. First, consult a common contaminant database or reference table (see Table 1 below) to match the mass-to-charge ratio (m/z) of the unknown peak to known contaminants.[11][13][32][33][34] Running a "blank" sample (e.g., solvent only) through your entire workflow can help identify peaks originating from your system, solvents, or labware.[35]
Q3: Can the this compound itself be a source of contamination?
A3: While reputable suppliers provide reagents with high isotopic purity (e.g., 98-99 atom % for ¹⁵N and D), it's important to consider the remaining percentage.[24][25][26] This small fraction will contain the natural abundance isotopologues. For highly sensitive quantitative studies, this can introduce a baseline of the unlabeled compound, potentially affecting the accuracy of low-level quantification.[22][23] It is also crucial to handle the stock material with extreme care to prevent cross-contamination in the laboratory.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Issue 1: High Background Noise and Numerous Non-Target Peaks in Mass Spectra
-
Possible Cause: Widespread laboratory contamination from multiple sources.
-
Troubleshooting Steps:
-
System Blank Run: Prepare a blank sample consisting of your final solvent and run it through your LC-MS or GC-MS system. This will help identify contaminants originating from the solvent, tubing, and the mass spectrometer itself.[35]
-
Workflow Segment Analysis: Run blank samples through different stages of your sample preparation workflow (e.g., after extraction, after filtration) to pinpoint the step introducing the contamination.
-
Labware and Reagent Audit:
-
Plastics: Switch to high-quality polypropylene or glass labware to minimize leaching of plasticizers.[2][7][9] Avoid storing organic solvents in plastic containers.[2]
-
Glassware: Ensure glassware is thoroughly cleaned. Avoid dishwashing soaps that contain PEG. A final rinse with high-purity water and an organic solvent is recommended.[2][14]
-
Solvents: Use high-purity, LC-MS grade solvents.[6][35] Be aware that even high-grade solvents can become contaminated by airborne phthalates if left open.[16]
-
-
Issue 2: Inaccurate or Inconsistent Quantification in Isotope Dilution Studies
-
Possible Cause: Presence of unlabeled ammonium chloride or incomplete isotopic labeling.
-
Troubleshooting Steps:
-
Determine Labeling Efficiency: Before conducting quantitative analysis, it is crucial to determine the actual isotopic enrichment of your labeled proteins or metabolites.[20][36][37] This can be achieved by analyzing a pure labeled sample and comparing the experimental isotopic distribution to the theoretical pattern.
-
Minimize Cross-Contamination:
-
Use dedicated sets of pipettes and glassware for labeled and unlabeled standards.
-
Ensure that the stock of this compound is not exposed to sources of natural abundance ammonium.
-
-
Account for Natural Abundance: For highly precise measurements, the natural isotopic abundance of all elements in your analyte should be considered in your quantification calculations.
-
Issue 3: Prominent Keratin Peaks in Proteomics Experiments
-
Possible Cause: Contamination from the researcher or the laboratory environment.
-
Troubleshooting Steps:
-
Personal Protective Equipment (PPE): Always wear non-latex gloves and a clean lab coat.[1] Avoid wearing wool clothing in the lab.[1][4]
-
Clean Workspace: Whenever possible, perform sample preparation steps in a laminar flow hood to minimize dust and aerosol contamination.[1][2] Regularly wipe down work surfaces with 70% ethanol or methanol.[1]
-
Proper Sample Handling: Keep sample tubes and containers covered as much as possible.[2] Avoid leaving gels or samples exposed to the air for extended periods.[1][2]
-
Summary of Common Contaminants
| Contaminant Group | Common Compounds | Monoisotopic Mass [M+H]⁺ (Da) | Common Laboratory Sources |
| Plasticizers | Di(2-ethylhexyl) phthalate (DEHP) | 391.2848 | Plastic tubes, pipette tips, bottle caps, flooring, paints, adhesives.[5][6][7] |
| Dibutyl phthalate (DBP) | 279.1596 | Plastic lab consumables, Parafilm®.[7][9] | |
| Keratins | Human Keratin K1, K2, etc. | Variable | Skin, hair, dust, non-latex gloves, clothing.[1][3][4] |
| Polymers | Polyethylene glycol (PEG) | Variable (repeating unit of 44.0262 Da) | Detergents, some wipes, plasticware coatings.[11][14] |
| Polypropylene glycol (PPG) | Variable (repeating unit of 58.0419 Da) | Ubiquitous polyether.[12][13] | |
| Siloxanes | Polydimethylcyclosiloxanes (D3, D4, D5) | Variable (repeating unit of 74.0188 Da) | Vial septa, GC columns, lab grease, cosmetics.[15][16][17][18] |
Visualizing Contamination Pathways and Mitigation
Contamination Workflow Diagram
This diagram illustrates the potential points of contamination during a typical experimental workflow.
Caption: Potential points of contamination in a typical workflow.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to identifying the source of contamination.
Caption: A logical workflow for troubleshooting contamination sources.
Experimental Protocols
Protocol 1: Preparation of a System Blank
-
Use a new, clean autosampler vial made of glass or certified low-leaching plastic.
-
Using a clean glass pipette or syringe, transfer the final solvent used for sample resuspension into the vial.
-
Cap the vial with a new, clean cap and septum.
-
Place the vial in the autosampler sequence.
-
Run the same analytical method (LC gradient, MS parameters) as used for your experimental samples.
-
Analyze the resulting chromatogram and mass spectra for any peaks not corresponding to the solvent itself. These are your system-level contaminants.
Protocol 2: Minimizing Keratin Contamination
-
Workspace Preparation: Before starting, wipe down the benchtop, fume hood sash, and any equipment (pipettes, vortexer) with 70% ethanol.[1]
-
Attire: Wear a clean lab coat and nitrile or vinyl gloves. Change gloves frequently, especially after touching any non-essential items like door handles or pens.[14]
-
Reagent Preparation: Use freshly prepared buffers from high-purity reagents. Avoid using communal stock solutions.[14]
-
Sample Handling: Keep all sample tubes, plates, and reagent containers sealed whenever possible. When open, handle them within a clean environment like a laminar flow hood.
-
Gel Electrophoresis (if applicable): Thoroughly wash glass plates with 70% ethanol before casting gels. Use clean containers for staining and destaining that have been rinsed with high-purity water and/or ethanol.[1]
References
- 1. med.unc.edu [med.unc.edu]
- 2. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 3. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-biolabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. research.thea.ie [research.thea.ie]
- 10. researchgate.net [researchgate.net]
- 11. Resources [fishersci.no]
- 12. scribd.com [scribd.com]
- 13. ccc.bc.edu [ccc.bc.edu]
- 14. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 15. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography [discover.restek.com]
- 16. massspec.unm.edu [massspec.unm.edu]
- 17. Siloxane peaks in baseline GCMS [glsciences.eu]
- 18. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography [discover.restek.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. This compound 15N 98atom , D 99atom 99011-95-7 [sigmaaldrich.com]
- 25. isotope.com [isotope.com]
- 26. AMMONIUM CHLORIDE-15N,D4 manufacturers and suppliers in india [chemicalbook.com]
- 27. The Contamination of Commercial 15N2 Gas Stocks with 15N–Labeled Nitrate and Ammonium and Consequences for Nitrogen Fixation Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Contamination of Commercial 15N2 Gas Stocks with 15N–Labeled Nitrate and Ammonium and Consequences for Nitrogen Fixation Measurements | PLOS One [journals.plos.org]
- 29. Beyond acceptable limits: intrinsic contamination in commercial 15 N 2 impedes reliable N 2 reduction experiments - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04272C [pubs.rsc.org]
- 30. The contamination of commercial 15N2 gas stocks with 15N-labeled nitrate and ammonium and consequences for nitrogen fixation measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. UWPR [proteomicsresource.washington.edu]
- 33. chem.uzh.ch [chem.uzh.ch]
- 34. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 35. benchchem.com [benchchem.com]
- 36. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 37. biorxiv.org [biorxiv.org]
Technical Support Center: Strategies for Removing Unincorporated Ammonium-15N,d4 Chloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unincorporated Ammonium-15N,d4 chloride from your experimental samples. As Senior Application Scientists, we have designed this guide to provide not just procedural steps, but also the scientific rationale behind them, ensuring robust and reproducible results.
Part 1: Method Selection Guide
Choosing the appropriate method to remove unincorporated this compound is critical and depends on the nature of your target molecule, sample volume, and downstream application requirements.
FAQ: Which removal method is best for my sample?
The ideal method balances efficiency, recovery of your target molecule, and compatibility with your experimental workflow. The primary techniques include Size Exclusion Chromatography (SEC), Dialysis, and Solid-Phase Extraction (SPE). Each has distinct advantages and limitations.
Below is a decision-making workflow to help you select the most suitable technique.
Caption: Decision tree for selecting a removal method.
To further aid your decision, the following table compares the key characteristics of each method.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Solid-Phase Extraction (SPE) |
| Principle | Separation by molecular size[1][2] | Diffusion across a semi-permeable membrane based on a concentration gradient[3] | Selective adsorption to a solid matrix based on chemical properties[4][5] |
| Primary Use | Desalting, buffer exchange[6] | Buffer exchange, removal of small molecules[7] | Desalting, sample clean-up, concentration[8] |
| Speed | Fast (5-15 minutes per sample) | Slow (hours to overnight)[9] | Fast (5-10 minutes per sample) |
| Typical Sample | Proteins, peptides, nucleic acids (>5 kDa)[9] | Proteins, macromolecules (>10 kDa) | Small molecules, peptides, proteins |
| Sample Volume | 10 µL to several mL | 100 µL to Liters | 100 µL to several mL |
| Pros | Rapid, gentle conditions, high recovery[10] | Simple, gentle, handles large volumes | High concentration factor, can remove other impurities |
| Cons | Sample dilution, potential for minor sample loss | Time-consuming, potential for sample loss due to handling or membrane issues[11] | Requires method development, potential for sample loss or denaturation from solvent use[4] |
Part 2: FAQs and Protocols by Method
This section provides detailed answers to common questions and step-by-step protocols for the most frequently used methods.
Size Exclusion Chromatography (SEC) / Desalting Columns
SEC, also known as gel filtration, is a powerful and gentle method for separating molecules based on their size.[2] Larger molecules, such as proteins, are excluded from the pores of the chromatography resin and elute quickly, while smaller molecules like this compound enter the pores and are retarded, resulting in an effective separation.[1][6]
Q1: How do I choose the right SEC resin for desalting? For desalting applications, the goal is a group separation where your large molecule of interest is well separated from the small salt molecules.[2] You should choose a resin with an exclusion limit significantly smaller than your molecule of interest. This ensures your molecule elutes in the void volume.[1]
| Resin Type (Example) | Typical Fractionation Range (Daltons) | Recommended For |
| Sephadex™ G-10 | < 700 | Peptides and small molecules >700 Da[2] |
| Sephadex™ G-25 | 1,000 - 5,000 | Proteins and molecules >5,000 Da[2][9] |
| Sephadex™ G-50 | 1,500 - 30,000 | Proteins and molecules >30,000 Da[9] |
Q2: What is the maximum sample volume I can load onto a desalting column? For group separations like desalting, the sample volume can be relatively large, up to 30% of the total column volume, without compromising the separation of the protein from the salt.[1][9]
Q3: Can you provide a standard protocol for a desalting spin column? Absolutely. Desalting spin columns are convenient for processing small-volume samples quickly.
Caption: Workflow for a desalting spin column.
Experimental Protocol: Desalting with a Spin Column
-
Column Preparation: Invert the spin column sharply to resuspend the resin. Remove the bottom closure and place the column in a wash tube.
-
Resin Bed Compaction: Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.
-
Equilibration: Add 1-2 column volumes of your desired exchange buffer (e.g., PBS or Tris) to the top of the resin bed. Centrifuge again for 2 minutes at 1,000 x g. Discard the flow-through. Repeat this step 2-3 times to ensure complete buffer exchange.
-
Sample Loading: Place the equilibrated column into a clean collection tube. Slowly apply your sample containing the this compound to the center of the resin bed.
-
Elution: Centrifuge for 2 minutes at 1,000 x g. The flow-through in the collection tube is your purified, desalted sample. The unincorporated this compound remains in the resin.
Dialysis
Dialysis is a classic and straightforward technique for removing small, unwanted molecules from a sample by selective diffusion across a semi-permeable membrane.[3]
Q1: How do I select the correct membrane Molecular Weight Cut-Off (MWCO)? The MWCO of the dialysis membrane should be at least 2-3 times smaller than the molecular weight of your target molecule to ensure its retention. For removing this compound (MW ≈ 58.5 g/mol ), a membrane with a 3.5 kDa to 10 kDa MWCO is typically sufficient for most protein and large peptide applications, ensuring the salt can freely pass through while the larger molecule is retained.
Q2: What is a standard protocol for effective dialysis? Effective dialysis relies on maintaining a steep concentration gradient. This is achieved by using a large volume of dialysis buffer and changing it periodically.
Experimental Protocol: Laboratory-Scale Dialysis
-
Membrane Preparation: Cut the dialysis tubing to the required length and hydrate it in the dialysis buffer as recommended by the manufacturer.[3]
-
Sample Loading: Secure one end of the tubing with a clip. Pipette your sample into the tubing, leaving enough space for potential sample dilution due to osmosis. Secure the other end with a second clip.
-
Dialysis: Place the sealed dialysis bag into a beaker containing the dialysis buffer. The buffer volume should be at least 100-200 times the sample volume. Stir the buffer gently on a magnetic stir plate.[3]
-
Buffer Exchange: Dialyze for 2-4 hours at the desired temperature (often 4°C to maintain protein stability).
-
Repeat: Change the dialysis buffer and continue for another 2-4 hours. For complete salt removal, a third buffer change and overnight dialysis is recommended.[3]
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, wipe the outside, and recover your sample.
Solid-Phase Extraction (SPE)
SPE is a highly versatile technique that uses a solid sorbent to separate components of a mixture.[12] For desalting, a "bind-and-elute" strategy using a reversed-phase (e.g., C18) sorbent is common. The more hydrophobic target molecule binds to the sorbent, while the polar salt is washed away.
Q1: When should I consider using SPE over other methods? SPE is particularly useful when you need to not only desalt but also concentrate your sample or remove other types of impurities.[4][8] It is highly effective for cleaning up complex biological samples prior to analysis by mass spectrometry, as salts can cause ion suppression.[4]
References
- 1. bio-rad.com [bio-rad.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. diva-portal.org [diva-portal.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 脱塩とゲル濾過クロマトグラフィー | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 8. specartridge.com [specartridge.com]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. Protein Purification Size Exclusion Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. chem.libretexts.org [chem.libretexts.org]
Mass spec interference issues with Ammonium-15N,d4 chloride.
Technical Support Center: Ammonium-15N,d4 Chloride
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound. As a widely used internal standard (IS) in mass spectrometry-based quantitative analysis, its proper use is critical for achieving accurate and reproducible results.[1] This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common interference issues encountered during its application. We will move beyond simple procedural lists to explain the underlying causality, empowering you to troubleshoot effectively and ensure the integrity of your data.
Troubleshooting Guide: Common Interference Issues
This section addresses specific problems in a question-and-answer format, providing not just solutions, but the scientific reasoning behind them.
Q1: I'm observing significant signal variability and poor reproducibility for my this compound internal standard. What are the likely causes and how can I fix it?
A1: Inconsistent internal standard response is a frequent challenge that can undermine quantitative accuracy.[2][3][4] The root causes often trace back to two key phenomena: deuterium back-exchange and matrix effects.
Cause A: Deuterium Back-Exchange
-
The "Why": Deuterium back-exchange is a chemical process where deuterium atoms on your labeled standard are replaced by hydrogen atoms from the surrounding environment, most commonly protic solvents like water or methanol in your mobile phase.[1][5] This alters the mass of the internal standard, causing its signal to decrease or even appear at the mass of the unlabeled analyte, leading to inaccurate quantification.[5] The lability of the deuterium atoms on the ammonium ion makes them particularly susceptible to this process.
-
The Solution: Control Your Chemistry
-
pH Optimization: The rate of back-exchange is highly pH-dependent. Both strongly acidic and basic conditions can accelerate the exchange. The minimum exchange rate is often observed at a slightly acidic pH, typically around 2.5-3.0.[5]
-
Temperature Control: Higher temperatures increase the rate of all chemical reactions, including back-exchange.[5] Maintain samples at a low temperature (e.g., 4°C) in the autosampler and throughout your sample preparation workflow.
-
Solvent Choice: When preparing stock solutions, use aprotic solvents like acetonitrile whenever possible. Minimize the time the standard spends in aqueous or protic organic solvents before analysis.
-
Cause B: Matrix Effects
-
The "Why": Matrix effects refer to the alteration of ionization efficiency for your analyte or IS due to co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[6][7] These unseen interferents can suppress or, less commonly, enhance the ion signal, leading to high variability.[6][8] Even with a stable isotope-labeled (SIL) standard, which is designed to co-elute and experience similar matrix effects as the analyte, severe or differential matrix effects can compromise data quality.[9][10]
-
The Solution: Improve Selectivity
-
Chromatographic Separation: The most effective way to combat matrix effects is to chromatographically separate the analyte/IS from the interfering matrix components.[6] Optimize your LC gradient, try a different column chemistry (e.g., HILIC for polar compounds), or implement a divert valve to send the highly contaminated early-eluting flow to waste.
-
Sample Preparation: Enhance your sample cleanup. Move from a simple "dilute-and-shoot" or protein precipitation method to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the sample matrix.[10]
-
Evaluate Matrix Effects: Proactively assess the impact of your matrix with a post-column infusion experiment. This will reveal regions of your chromatogram where ion suppression or enhancement occurs.
-
Q2: My mass spectrum shows unexpected peaks around my internal standard's m/z. I'm seeing signals at [M+Na]+ and [M+K]+. What are these, and how do I get rid of them?
A2: You are observing the formation of metal adducts. This is a common phenomenon in electrospray ionization (ESI) where your internal standard molecule associates with alkali metal ions, primarily sodium (Na+) and potassium (K+).[11][12]
-
The "Why": These metal ions are ubiquitous and can be introduced from numerous sources, including glassware, mobile phase solvents (water, acetonitrile), buffer salts, and even the sample matrix itself.[13][14] Instead of being protonated ([M+H]+), your IS molecule forms an adduct with these cations (e.g., [M+Na]+), splitting the ion current between multiple species. This reduces the signal intensity of your target ion, complicates the spectrum, and can decrease sensitivity.[15]
-
The Solution: Minimize Alkali Metal Contamination & Promote Protonation
-
High-Purity Solvents and Additives: Always use high-purity, LC-MS grade solvents and additives.[13]
-
Avoid Glassware: Leachates from glass are a primary source of sodium and potassium ions.[14] Use polypropylene or other suitable plastic containers and vials for mobile phase preparation and sample storage.
-
Acidify the Mobile Phase: The most effective strategy is to lower the pH of your mobile phase by adding a small amount of an acid like formic acid (typically 0.1%).[11][14] This provides an excess of protons (H+), which drives the ionization equilibrium towards the desired protonated molecule ([M+H]+) and away from metal adduct formation.[11]
-
Use Ammonium-Based Buffers: If a buffer is needed, consider using ammonium formate or ammonium acetate. The ammonium ions can help compete with metal ions for adduction without adding unwanted alkali metals.
-
Data Presentation: Common Adducts of this compound
| Ion Species | Description | Theoretical m/z (Positive Mode) | Notes |
| [M+H]⁺ | Protonated Molecule (Target Ion) | 24.06 | Target ion for quantification. M = ¹⁵NH₄D₄Cl |
| [M+Na]⁺ | Sodium Adduct | 45.04 | Adds ~22 Da to the molecular weight.[11] |
| [M+K]⁺ | Potassium Adduct | 61.01 | Adds ~38 Da to the molecular weight.[11] |
| [2M+H]⁺ | Protonated Dimer | 47.11 | Can appear at high concentrations. |
Note: m/z values are monoisotopic and calculated based on the molecular formula of the cation, [¹⁵ND₄]⁺. The chloride counter-ion is not observed in positive mode ESI.
Experimental Protocols & Workflows
Protocol 1: Evaluating Internal Standard Stability (Deuterium Back-Exchange)
Objective: To determine if the this compound standard is stable throughout the sample preparation and LC-MS analysis workflow.
Methodology:
-
Prepare a Fresh Stock Solution: Dissolve the IS in a non-protic solvent (e.g., acetonitrile) at a high concentration (e.g., 1 mg/mL).
-
Spike into Matrix: Spike a known concentration of the IS into the intended biological matrix (e.g., plasma, urine) or sample diluent to create a "Time Zero" sample.
-
Incubate Under Experimental Conditions: Aliquot the spiked matrix and incubate it under the same conditions your samples will experience. For example, leave one set on the benchtop for 4 hours and another in the autosampler at 10°C for 24 hours.
-
Analyze Samples: Process and analyze the "Time Zero" sample and the incubated samples immediately.
-
Assess Results: Compare the peak area of the IS in the incubated samples to the "Time Zero" sample. A significant decrease (>15%) in the IS signal over time suggests that back-exchange is occurring under your current conditions.[5]
Visualization: Troubleshooting Workflow for IS Variability
Below is a logical workflow to diagnose and resolve inconsistent internal standard responses.
Caption: A decision tree for troubleshooting variable internal standard response.
Frequently Asked Questions (FAQs)
-
Q: How do I confirm the isotopic purity of my this compound standard?
-
A: The isotopic purity is a critical parameter that should be verified, as significant unlabeled material can interfere with the quantification of your analyte at the lower limit of quantification (LLOQ).[1][16] This is best assessed using high-resolution mass spectrometry (HRMS).[17][18][19] By analyzing a concentrated solution of the standard, you can measure the relative abundance of the fully labeled species versus any incompletely labeled or unlabeled species.[18][20] The manufacturer's Certificate of Analysis should provide the initial isotopic purity, but verification is a good practice for rigorous quantitative methods.
-
-
Q: Can deuterium labels be lost in the mass spectrometer source?
-
A: Yes, this is known as in-source back-exchange or fragmentation. It is less common than solution-phase exchange but can occur under harsh source conditions (e.g., excessively high temperatures or voltages).[5] If you suspect this is happening, try systematically reducing source parameters like gas temperature and cone voltage to find conditions that minimize this effect while maintaining adequate signal.
-
-
Q: Are there alternatives to deuterium-labeled standards if back-exchange is unavoidable?
-
A: Yes. While deuterium labeling is common due to lower synthesis costs, standards labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) at non-exchangeable positions (i.e., on the carbon or nitrogen backbone) are not susceptible to back-exchange.[1][21] If persistent issues with deuterium stability compromise your assay, switching to a ¹³C or ¹⁵N-labeled analog is the most robust solution.[21]
-
-
Q: What are the ideal storage conditions for this compound?
-
A: The solid material should be stored in a tightly sealed container in a desiccator at the temperature recommended by the manufacturer, typically -20°C or colder, to protect it from atmospheric moisture. Stock solutions should be prepared in high-purity aprotic solvents (e.g., acetonitrile) if possible and stored at low temperatures to minimize solvent evaporation and potential degradation.
-
Visualization: Sources of Interference in LC-MS
This diagram illustrates the journey from sample to detector, highlighting potential points where interference can be introduced.
Caption: Potential sources of contamination and interference in an LC-MS workflow.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. tandfonline.com [tandfonline.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. Overcoming Matrix Interference in LC-MS/MS | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. chromacademy.com [chromacademy.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Optimizing Growth Conditions for Maximal Isotope Labeling
Introduction
Stable isotope labeling is an indispensable technique in modern biological and pharmaceutical research, underpinning powerful analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By replacing atoms such as ¹²C, ¹⁴N, and ¹H with their heavier, stable isotopes (¹³C, ¹⁵N, ²H), researchers can trace metabolic pathways, quantify proteins, and elucidate the three-dimensional structures of complex biomolecules.[1][2][3] The success of these sophisticated applications hinges on a critical, yet often challenging, prerequisite: achieving high levels of isotope incorporation into the target protein or metabolite.
This guide serves as a technical support center for researchers, scientists, and drug development professionals. It is designed to provide not just protocols, but the scientific rationale behind them. Here, we will delve into the nuances of optimizing cell growth conditions across various expression systems to maximize isotope labeling efficiency. This resource offers troubleshooting guides and frequently asked questions to address common hurdles, ensuring that your labeling experiments are both efficient and cost-effective.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing isotope incorporation efficiency?
A1: Several factors are paramount for achieving high isotope incorporation. These include the choice of expression system (E. coli, yeast, insect, or mammalian cells), the composition of the growth medium (minimal vs. rich), the timing of isotope introduction, the overall health and metabolic state of the cells, and the potential for isotopic scrambling. For instance, E. coli is often preferred for its rapid growth and the ease of using defined minimal media, which facilitates high levels of uniform labeling.[1][4] In contrast, mammalian cells require more complex media containing essential amino acids, which can dilute the isotopic label if not carefully managed.[5]
Q2: How do I choose the right minimal medium for my expression system?
A2: The choice of minimal medium is dictated by the specific requirements of your expression host.
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E. coli : M9 minimal medium is the most common starting point.[6] It contains a single carbon source (e.g., ¹³C-glucose) and a single nitrogen source (e.g., ¹⁵NH₄Cl), which is ideal for uniform labeling.[4] Modified versions like M9++ have been developed to support growth to higher cell densities, which can increase protein yield per volume of culture.[7][8][9]
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Pichia pastoris (Yeast) : This yeast can be grown in minimal media, making it a cost-effective eukaryotic system for isotope labeling.[10] Basal Salts Medium (BSM) supplemented with a labeled carbon source (like glycerol or methanol) and a nitrogen source is commonly used.[11]
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Insect and Mammalian Cells : These systems are more challenging as they cannot typically grow in traditional minimal media due to their requirement for essential amino acids.[5] For these, specialized media are used where a subset or all amino acids are isotopically labeled. Alternatively, labeled amino acid mixtures derived from algal or bacterial hydrolysates can be used.[5]
Q3: What is the optimal cell density (OD) to start the labeling process or induce protein expression?
A3: The optimal OD for induction depends on the expression system and the specific growth characteristics of your culture.
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For E. coli , traditional protocols often recommend inducing at a mid-log phase OD₆₀₀ of 0.6-1.0.[8][9] However, recent protocols have shown that extending the linear growth phase and inducing at higher densities (OD₆₀₀ ~6) in optimized media can significantly increase protein yield without compromising labeling efficiency.[7][8][9]
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For protocols involving a media switch , cells are often grown to a high density in unlabeled rich media before being transferred to a minimal labeling medium for the expression phase. This approach is cost-effective as it limits the use of expensive labeled nutrients to the protein production phase.[12]
Troubleshooting Guide
Problem 1: Low Isotope Incorporation
Symptom: Mass spectrometry or NMR analysis reveals a lower than expected percentage of isotope incorporation in the final protein product.
Possible Causes & Solutions:
-
Cause: Contamination with natural abundance amino acids from the starter culture or media components.
-
Solution: Minimize the volume of the unlabeled starter culture used to inoculate the labeling medium. A common practice is to perform an intermediate growth step in a small volume of labeled minimal medium before inoculating the main culture. For mammalian and insect cells, using dialyzed serum is crucial to remove small molecule metabolites, including unlabeled amino acids.[5][13]
-
-
Cause: Insufficient adaptation of cells to the minimal medium, leading to the breakdown of existing unlabeled proteins to synthesize essential amino acids.
-
Solution: Gradually adapt the cells to the minimal medium over several passages before starting the main labeling culture. This allows the cellular machinery to adjust to synthesizing all necessary components from the provided isotopic sources.
-
-
Cause: For mammalian or insect cells, the use of complex media containing unlabeled components.
-
Solution: If uniform labeling is desired, use commercially available isotope-labeled amino acid mixtures or algal/bacterial hydrolysates.[5] For selective labeling, ensure the base medium is devoid of the amino acid you intend to label.
-
Problem 2: Poor Cell Growth in Minimal Media
Symptom: Cells exhibit slow growth, a long lag phase, or cell death after being transferred to the minimal labeling medium.
Possible Causes & Solutions:
-
Cause: The minimal medium lacks essential nutrients, vitamins, or trace elements required for robust growth.
-
Solution: Supplement the minimal medium with a vitamin mix and a trace elements solution.[14][15] For some systems, a small amount of rich medium (e.g., 0.1% LB for E. coli) can be added to boost growth without significantly diluting the isotopic label.[7][8] Alternatively, supplementing with labeled algal lysates can improve growth characteristics.[16]
-
-
Cause: The expression of a toxic recombinant protein is inhibiting cell growth.
-
Solution: Lower the induction temperature after adding the inducer (e.g., IPTG). This slows down protein expression, reduces the metabolic burden on the cells, and can improve the proper folding of the target protein. Growing cells at less than optimal temperatures can also extend the linear growth phase.[9]
-
-
Cause: Inadequate aeration in the culture.
-
Solution: Ensure vigorous shaking for flask cultures and use baffled flasks to maximize the surface area for oxygen exchange. For high-density cultures, a fermenter or bioreactor with controlled aeration and pH is often necessary.[17]
-
Problem 3: Isotope Scrambling
Symptom: In selective labeling experiments, the isotopic label is found in amino acids other than the one that was supplied in labeled form.
Possible Causes & Solutions:
-
Cause: Cellular metabolic pathways are converting the labeled amino acid into other amino acids. This is a common issue, especially with amino acids that are central to metabolism, such as glutamate and aspartate.[18]
-
Solution 1 (Use Auxotrophic Strains): Employ an E. coli strain that is auxotrophic for the amino acid(s) you wish to label. These strains have mutations in specific amino acid biosynthesis pathways, preventing them from synthesizing those amino acids and thus avoiding label scrambling.[19]
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Solution 2 (Inhibit Metabolic Pathways): Add inhibitors of transaminase enzymes to the culture medium. These enzymes are largely responsible for the interconversion of amino acids.[20]
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Solution 3 (Reverse Labeling): Supply all amino acids in their unlabeled form except for the one of interest, while using a labeled primary nitrogen source (¹⁵NH₄Cl). The cell will then synthesize the desired amino acid using the ¹⁵N label.[18][21]
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Solution 4 (Cell-Free Systems): Use a cell-free protein expression system. These systems contain limited metabolic enzymes, significantly reducing the potential for isotope scrambling.[21][22]
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Data Presentation & Protocols
Table 1: Comparison of Common Expression Systems for Isotope Labeling
| Feature | E. coli | Pichia pastoris (Yeast) | Insect Cells (e.g., Sf9, Hi5) | Mammalian Cells (e.g., HEK293, CHO) |
| Media Type | Minimal (M9) | Minimal (BSM) | Complex | Complex |
| Cost | Low | Low-Moderate | High | Very High |
| Growth Rate | Fast (20-30 min doubling) | Moderate (90 min doubling) | Slow (18-24 hr doubling) | Slow (24 hr doubling) |
| Max Cell Density | Very High | Very High | Moderate | Low-Moderate |
| Post-Translational Modifications | Limited | Some (e.g., glycosylation) | Yes (e.g., glycosylation, phosphorylation) | Yes (human-like) |
| Isotope Scrambling | Can be an issue | Less common | Minimal | Minimal |
| Suitability | Most common for structural biology | Good for eukaryotic proteins that fold well | Complex eukaryotic proteins, large proteins | Proteins requiring complex PTMs |
Experimental Protocol: Uniform ¹⁵N/¹³C Labeling of Proteins in E. coli
This protocol is a cost-effective method that involves an initial growth phase in unlabeled medium followed by a switch to labeled medium for protein expression.[12]
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Starter Culture: Inoculate 5 mL of LB medium with a single colony of E. coli BL21(DE3) cells transformed with your expression plasmid. Grow overnight at 37°C with shaking.
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Initial Growth (Unlabeled): Use the overnight culture to inoculate 1 L of LB medium in a 2.8 L baffled flask. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches ~3-4.
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Media Switch: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
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Resuspension: Discard the supernatant and gently resuspend the cell pellet in 250 mL of pre-warmed M9 minimal medium containing ¹⁵NH₄Cl (1 g/L) and ¹³C₆-glucose (2-4 g/L) as the sole nitrogen and carbon sources, respectively.
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Induction: Transfer the resuspended culture to a 1 L baffled flask. Allow the cells to acclimate for 1 hour at the desired expression temperature (e.g., 20°C) with shaking. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
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Expression: Continue to incubate the culture for 16-24 hours at the lower temperature.
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Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until protein purification.
Visualizations
Experimental Workflow for Isotope Labeling
Caption: General workflow for cost-effective isotope labeling in E. coli.
Troubleshooting Logic for Low Isotope Incorporation
References
- 1. Protein labeling in Escherichia coli with 2H, 13C and 15N | NIST [nist.gov]
- 2. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 3. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Stable Isotope Protein Expression in E. coli & Yeast | Silantes [silantes.com]
- 5. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. gmclore.org [gmclore.org]
- 8. A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. An efficient and cost-effective isotope labeling protocol for proteins expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 15N/13C labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 15. health.uconn.edu [health.uconn.edu]
- 16. selectscience.net [selectscience.net]
- 17. researchgate.net [researchgate.net]
- 18. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A rapid and robust method for selective isotope labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A practical method for cell-free protein synthesis to avoid stable isotope scrambling and dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. synthelis.com [synthelis.com]
Technical Support Center: Isotopic Scrambling Effects with Ammonium-15N,d4 Chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of Ammonium-15N,d4 chloride, a crucial internal standard in many quantitative analytical workflows. Our focus is to address the phenomenon of isotopic scrambling and provide actionable strategies to ensure the integrity and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern with this compound?
A1: Isotopic scrambling refers to the unintended exchange of isotopes between a labeled compound and its environment. For this compound (¹⁵ND₄Cl), this primarily involves the exchange of deuterium (D) atoms with protium (¹H) from solvents or other molecules in the sample matrix.[1][2] This phenomenon, also known as H/D back-exchange, is a significant issue because it alters the isotopic purity of the internal standard.[3] The loss of deuterium atoms leads to a decrease in the mass-to-charge ratio (m/z) of the standard, which can interfere with the quantification of the unlabeled analyte, potentially causing an overestimation of its concentration.[3]
Q2: What are the primary chemical mechanisms driving deuterium exchange in this compound?
A2: The deuterium atoms in the ammonium ion (ND₄⁺) are susceptible to exchange with protons (H⁺) from protic solvents like water, methanol, or ethanol. This is an equilibrium-driven process catalyzed by both acids and bases.[4][5] The ammonium ion itself is a weak acid and can dissociate to ammonia (ND₃) and a deuteron (D⁺). In a protic solvent, the solvent molecules can act as a source of protons, leading to the formation of mixed isotopologues (e.g., ND₃H⁺, ND₂H₂⁺). The ¹⁵N label, being a heavy isotope of nitrogen, is not subject to this type of exchange under typical analytical conditions.[2]
Q3: Under what experimental conditions is isotopic scrambling most likely to occur?
A3: Several factors can accelerate deuterium exchange:
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Protic Solvents: The presence of water, alcohols, or other solvents with exchangeable protons is the primary driver.[1]
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pH: The rate of exchange is significantly influenced by pH. Exchange is generally minimized in mildly acidic conditions (around pH 2.5-3) and increases in neutral to basic or strongly acidic environments.[3]
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Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[3]
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Prolonged Exposure: Longer analysis times, such as slow chromatography gradients, increase the opportunity for the labeled standard to exchange deuterium with the mobile phase.[3]
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Ion Source Conditions: In mass spectrometry, high temperatures and the presence of residual protic solvents in the ion source can also promote in-source H/D exchange.[6]
Q4: How does isotopic scrambling of this compound affect my quantitative results in LC-MS/MS analysis?
A4: The primary consequence is a compromise in the accuracy of quantification. When used as an internal standard, a stable and consistent isotopic composition is crucial. If deuterium is lost, the signal for the fully deuterated standard will decrease, while signals for partially deuterated or even unlabeled ammonium will appear. This can lead to:
-
Inaccurate Analyte Quantification: The ratio of the analyte to the internal standard will be skewed, often leading to an overestimation of the analyte concentration.[3]
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Poor Reproducibility: The extent of scrambling can vary between samples and runs, leading to poor precision and reproducibility of your results.[6]
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Cross-talk: The signal from the scrambled internal standard can potentially interfere with the signal of the unlabeled analyte, a phenomenon known as cross-talk.[7][8]
Troubleshooting Guide
Issue 1: I'm observing unexpected peaks at lower m/z values corresponding to the loss of deuterium from my this compound internal standard.
-
Possible Cause: Hydrogen-deuterium (H/D) back-exchange is occurring during your sample preparation or LC-MS/MS analysis.
-
Troubleshooting Steps:
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Solvent Selection: Whenever possible, prepare and store your stock solutions of this compound in aprotic solvents (e.g., acetonitrile, dioxane). Minimize the time the standard is in contact with protic solvents.
-
pH Control: If aqueous solutions are necessary, buffer them to a mildly acidic pH (around 2.5-3.0) to minimize the exchange rate.[3]
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Temperature Management: Keep samples and solutions cold (e.g., on ice or in a refrigerated autosampler) to slow down the exchange kinetics.[3]
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Optimize LC Method: Use faster chromatographic gradients to reduce the residence time of the internal standard on the column and its exposure to the protic mobile phase.[3]
-
Evaluate Ion Source Conditions: Experiment with lower ion source temperatures to see if in-source exchange can be minimized.[6]
-
Issue 2: The peak area of my this compound internal standard is inconsistent across my sample batch.
-
Possible Cause: The extent of isotopic scrambling is varying from sample to sample.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that the timing and conditions of each step in your sample preparation workflow are identical for all samples. Pay close attention to the duration of exposure to protic solvents and temperature.
-
Matrix Effects: Investigate if different sample matrices are influencing the rate of exchange. Perform a stability study by spiking the internal standard into a blank matrix and analyzing it at different time points (see Protocol 1).
-
Check for Contamination: Ensure that all solvents and reagents are free from contaminants that could catalyze the exchange reaction.
-
Issue 3: My calibration curve is non-linear, especially at higher analyte concentrations.
-
Possible Cause: Cross-contribution from the natural isotopes of the analyte to the internal standard's mass channel, or significant scrambling of the internal standard.
-
Troubleshooting Steps:
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Assess Isotopic Contribution: High concentrations of the unlabeled analyte can have naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) that contribute to the signal at the m/z of the internal standard.[7][9] This is more pronounced when the mass difference between the analyte and the standard is small.
-
Optimize Internal Standard Concentration: Ensure that the concentration of the internal standard is appropriate for the expected range of analyte concentrations to minimize the relative impact of isotopic cross-talk.[9]
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Mitigate Scrambling: Implement the strategies outlined in Issue 1 to reduce the back-exchange of the internal standard, which can also contribute to non-linearity.
-
Experimental Protocols & Data Presentation
Protocol 1: Assessing the Stability of this compound in Your Matrix
Objective: To determine the rate and extent of deuterium exchange of this compound under your specific experimental conditions.
Methodology:
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Sample Preparation:
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Prepare a set of identical blank matrix samples (e.g., plasma, urine, cell lysate).
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Spike each sample with a known concentration of this compound.
-
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Time-Point Analysis:
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Immediately process and analyze one sample (T=0).
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Incubate the remaining samples under your typical experimental conditions (e.g., room temperature, 4°C).
-
Analyze the incubated samples at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Data Analysis:
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For each time point, monitor the peak areas of the fully deuterated standard (¹⁵ND₄⁺) and its scrambled isotopologues (e.g., ¹⁵ND₃H⁺, ¹⁵ND₂H₂⁺).
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Calculate the percentage of the intact internal standard remaining at each time point relative to T=0.
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Data Interpretation:
| Time (hours) | % Intact ¹⁵ND₄⁺ Remaining | Notes |
| 0 | 100% | Baseline measurement |
| 1 | 98% | Minimal exchange observed |
| 4 | 90% | Moderate exchange, consider optimization |
| 8 | 75% | Significant exchange, optimization required |
| 24 | 50% | Unacceptable stability for quantitative analysis |
This table provides an example of how to present the stability data. Your results will vary based on your specific conditions.
Visualizations
Workflow for Mitigating Isotopic Scrambling
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with metabolic burden from heavy isotope labeling.
Welcome to the technical support center for stable isotope labeling. This guide is designed for researchers, scientists, and drug development professionals who utilize heavy isotope labeling for applications such as NMR spectroscopy and mass spectrometry. Here, we address the common and often frustrating challenge of metabolic burden, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to explain not just the steps to solve a problem, but the underlying scientific principles, empowering you to optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions about metabolic burden associated with heavy isotope labeling.
Q1: What exactly is "metabolic burden" in the context of heavy isotope labeling?
A: Metabolic burden is a state of physiological stress imposed on a host organism (like E. coli) when it is forced to synthesize its essential biomolecules using heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) instead of their natural, lighter counterparts. This stress manifests as a collection of negative effects, including reduced growth rate, lower protein expression yields, and increased protein misfolding.[1][2]
The primary cause is the Kinetic Isotope Effect (KIE) . Heavier isotopes form stronger covalent bonds, which require more energy to break.[3] This seemingly small difference at the atomic level has a cascading effect on the thousands of enzyme-catalyzed reactions that constitute cellular metabolism. Enzymes, which are optimized to work with lighter isotopes, operate more slowly with heavy isotope-containing substrates.[4][5] This slowdown disrupts the finely tuned balance of metabolic pathways, leading to reduced efficiency in energy production, nucleotide synthesis, and amino acid production—collectively creating a significant "burden" on the cell's resources.[2]
Q2: What are the most common signs that my culture is suffering from metabolic burden?
A: The symptoms of metabolic burden are often readily observable and can be categorized as follows:
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Poor Growth Dynamics: This is the most immediate sign. You will notice a significantly longer lag phase, a reduced growth rate (longer doubling time), and a lower final cell density (OD₆₀₀) compared to cultures grown in standard rich media like LB.[3][6][7] This is particularly pronounced in minimal media (e.g., M9), which already places stress on the cells by forcing them to synthesize all necessary amino acids and vitamins.[6][8]
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Drastically Reduced Protein Yield: Even if the cells grow to a reasonable density, the yield of your target protein can be severely diminished.[1] Cellular resources are diverted to coping with the metabolic stress, leaving less energy and fewer precursors available for the energetically expensive process of recombinant protein synthesis.[2]
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Protein Insolubility and Misfolding: Slower translation rates, a consequence of metabolic slowdown, can sometimes lead to protein misfolding and aggregation into inclusion bodies.[9][10] The cell's quality control machinery, including chaperones, may become overwhelmed.
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Plasmid Instability: In severe cases, the stress can create a strong selective pressure for cells to eliminate the expression plasmid, which is the source of the toxic recombinant protein.[11][12] This is especially true for systems with "leaky" promoters that allow low levels of protein expression even before induction.[13]
Q3: Does the choice of isotope (¹⁵N, ¹³C, ²H) matter?
A: Yes, the magnitude of the metabolic burden is directly related to the mass increase of the isotope.
-
¹⁵N-labeling (using ¹⁵NH₄Cl) generally imposes the lightest burden. Nitrogen metabolism is crucial, but the mass increase from ¹⁴N to ¹⁵N is relatively small (~7%).
-
¹³C-labeling (using ¹³C-glucose) imposes a more significant burden. Carbon is the backbone of all major biomolecules, and the ~8% mass increase per carbon atom affects central carbon metabolism, glycolysis, the TCA cycle, and all biosynthetic pathways.[14]
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²H-labeling (deuteration, using D₂O) imposes the most severe burden. Replacing hydrogen with deuterium doubles the atomic mass, causing the most dramatic kinetic isotope effects.[15][16] Cells often grow extremely slowly in D₂O-based media and require a careful adaptation period to survive.[17][18] Combining deuteration with ¹³C and ¹⁵N labeling is the most metabolically challenging scenario.
Q4: How does metabolic burden affect the quality of my final data (e.g., in NMR)?
A: Beyond simply getting less protein, metabolic burden can introduce artifacts that compromise data quality:
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Incomplete Labeling: If the cell's metabolic pathways are struggling, it may not efficiently incorporate the heavy isotopes, leading to a mixed population of labeled and unlabeled protein. This complicates NMR and mass spectrometry analysis.
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Isotopic Scrambling: This is a critical issue where the isotopic label does not remain on the intended atom or amino acid. Stressed metabolic pathways can cause labeled precursors to be interconverted into other amino acids.[19] For example, an attempt to selectively label aspartate might result in the ¹⁵N label appearing on asparagine, glutamate, or glutamine. This scrambling invalidates assumptions made during spectral assignment and structural analysis.[10]
Part 2: Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and solving specific problems encountered during isotopic labeling experiments.
Problem 1: My cells grow extremely slowly or not at all in the heavy minimal medium.
This is the most common initial hurdle. The cause is typically a combination of osmotic shock, the inherent toxicity of the heavy isotope environment (especially D₂O), and nutrient limitation.
► Possible Cause 1: Abrupt Medium Change
Switching cells directly from a rich, unlabeled medium (like LB) to a sparse, heavy minimal medium (like ¹³C/¹⁵N M9 in D₂O) is a shock to their system. The cells are unprepared for the dual challenge of synthesizing all their components from scratch while simultaneously adapting to the slower kinetics of heavy isotopes.
✅ Solution 1: Implement a Gradual Adaptation Protocol
The key is to acclimate the cells step-by-step. This allows the cellular machinery to adjust and select for cells that are most robust in the new environment.
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Initial Pre-culture (H₂O, Rich Medium): Inoculate a single colony into 5-10 mL of standard LB medium. Grow at 37°C with shaking for 3-5 hours until visibly turbid.
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First Adaptation (D₂O, Rich Medium - If deuterating): Inoculate 200 µL of the LB/H₂O culture into 2.5 mL of LB medium prepared with D₂O. Grow at 37°C for ~5 hours until the OD₆₀₀ reaches 0.5-1.0. This step adapts the cells to D₂O without the added stress of minimal nutrients.[18]
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Second Adaptation (Heavy Minimal Medium Pre-culture): Transfer the entire culture from the previous step into a larger volume (e.g., 25-50 mL) of your final heavy minimal medium (e.g., M9/D₂O with ¹³C-glucose and ¹⁵NH₄Cl). Grow overnight (12-16 hours) at 37°C. The cells will grow slowly, but this step is critical for selecting a healthy population.[18]
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Final Culture Inoculation: Use the entire overnight pre-culture to inoculate your main production culture (e.g., 0.5-1 L). This large inoculum ensures a robust start and minimizes the lag phase. The starting OD₆₀₀ should be around 0.05-0.1.
► Possible Cause 2: Nutrient-Poor Minimal Medium
Standard M9 medium is a classic formulation but is metabolically taxing. It has poor buffering capacity, meaning the pH can drop as cells produce acidic byproducts, further inhibiting growth. It also lacks many vitamins and cofactors that are present in rich media.[3][6][7][8]
✅ Solution 2: Use an Enhanced Minimal Medium
Modern formulations of minimal media have been developed to significantly improve cell health and density, which is crucial for maximizing protein yield and reducing costs.[6][20][21]
| Medium Formulation | Key Characteristics | Typical Final OD₆₀₀ | Typical Protein Yield | Reference |
| Standard M9 | Low buffering capacity, minimal salts. | 1.5 - 2.0 | Low | [6] |
| M9+ | Increased phosphate buffer, additional glucose, trace vitamins. | 5.5 - 6.5 | Medium-High | [6] |
| M9++ | Further optimized buffer and nutrient concentrations. | 6.0 - 7.0 | High | [6][20][21] |
| M9 + ISOGRO® | M9 supplemented with algal lysate. Provides metabolic precursors. | Reaches induction OD ~3x faster. | High | [8] |
Note: Yields are protein-dependent. The table illustrates the general trend of improvement.
Using a formulation like M9++ can increase your final cell mass by 3-4 fold compared to standard M9, directly increasing your potential protein yield without significantly affecting isotope incorporation levels.[20][21]
Problem 2: Cells grow, but I get very little or no target protein after induction.
This indicates that while the cells can survive, they lack the resources or stability to handle the additional stress of high-level recombinant protein production.
► Diagnostic Workflow
Before trying random fixes, it's essential to diagnose the root cause. The following workflow helps systematically identify the bottleneck.
References
- 1. Proteomics and metabolic burden analysis to understand the impact of recombinant protein production in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Metabolic burden” explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tailoring the evolution of BL21(DE3) uncovers a key role for RNA stability in gene expression toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ckisotopes.com [ckisotopes.com]
- 6. biorxiv.org [biorxiv.org]
- 7. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 8. Utilizing ISOGRO® Supplementation of M9 Minimal Media to Enhance Recombinant Protein Expression [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The toxicity of recombinant proteins in Escherichia coli: a comparison of overexpression in BL21(DE3), C41(DE3), and C43(DE3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 17. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 18. scispace.com [scispace.com]
- 19. DOT Language | Graphviz [graphviz.org]
- 20. A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gmclore.org [gmclore.org]
Technical Support Center: Quantitation Errors in SILAC with Ammonium-¹⁵N Chloride
Welcome to the technical support center for ensuring quantitative accuracy in metabolic labeling experiments. This guide provides in-depth troubleshooting for researchers using ¹⁵N-labeled ammonium chloride as a precursor for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). While traditional SILAC uses pre-labeled amino acids, using a universal nitrogen source like ¹⁵N-Ammonium Chloride presents unique challenges and potential pitfalls.
This document will address the most common sources of quantitation error, including incomplete isotope incorporation and the metabolic conversion of labeled amino acids, providing you with the foundational knowledge and actionable protocols to generate reliable, high-quality quantitative proteomics data.
Frequently Asked Questions (FAQs)
Q1: What is metabolic labeling with ¹⁵N-Ammonium Chloride and how does it differ from standard SILAC?
Metabolic labeling with ¹⁵N-Ammonium Chloride is a technique where cells are grown in a medium where the sole nitrogen source is ¹⁵N-enriched ammonium chloride.[1][2] The cell's metabolic machinery then uses this heavy nitrogen to synthesize all nitrogen-containing biomolecules, including all amino acids and proteins.
This differs from standard SILAC, which typically involves supplying specific "heavy" amino acids (most commonly L-Arginine and L-Lysine) in an otherwise amino acid-deficient medium.[3][4][5] Because ¹⁵N-Ammonium Chloride labels every nitrogen atom in a peptide, the mass shift between "light" (¹⁴N) and "heavy" (¹⁵N) peptides is variable and depends on the number of nitrogen atoms in the peptide's sequence.[6] This contrasts with the fixed mass shifts seen in traditional SILAC, making data analysis more complex.[6]
A note on "Ammonium-15N,d4 chloride": The prompt specifies a deuterated (d4) reagent. The use of deuterium in SILAC is less common because deuterated compounds can exhibit slight shifts in chromatographic retention time compared to their non-deuterated counterparts, which can complicate co-elution and accurate quantification.[7] This guide focuses on the challenges of ¹⁵N labeling, which are the most critical for quantitative accuracy.
Q2: What is Arginine-to-Proline (Arg-to-Pro) conversion and why is it a major source of error?
Arg-to-Pro conversion is a metabolic process where some cell lines convert the amino acid arginine into proline.[8][9][10] When using heavy-labeled arginine (either from a standard SILAC experiment or synthesized endogenously from ¹⁵N-Ammonium Chloride), this results in the unintended creation of heavy-labeled proline.
Q3: How do I know if my experiment is suffering from incomplete labeling or Arg-to-Pro conversion?
Incomplete Labeling: This is identified by analyzing the isotopic peak distribution of peptides from a "heavy"-only sample. If labeling is incomplete, you will see a significant "light" peak alongside the "heavy" peak for the same peptide. For accurate quantification, labeling efficiency should be greater than 97%.[12] This requires cells to undergo a sufficient number of doublings (typically 5-6) in the heavy medium.[13]
Arg-to-Pro Conversion: This is diagnosed by examining the mass spectra of proline-containing peptides. In a 1:1 mixture of light and heavy samples, you will see the expected light and heavy peaks. However, if conversion is occurring, you will also see an additional "satellite" peak cluster corresponding to the heavy peptide that now also contains a heavy proline.[10][11] This results in a skewed ratio, as the intensity of the main heavy peak is artificially lowered.[9]
Troubleshooting Guides & Protocols
This section provides actionable workflows to diagnose and resolve the most common quantitation errors.
Guide 1: Assessing and Ensuring Complete Labeling Efficiency
Incomplete labeling is a primary source of error, leading to an underestimation of heavy-labeled peptides.[11][12] The goal is to ensure that >97% of the proteome has incorporated the ¹⁵N label.
Caption: Workflow to verify isotopic labeling efficiency.
-
Cell Culture Best Practices:
-
Culture cells for a minimum of five doublings to ensure near-complete incorporation of the ¹⁵N label.[12][13]
-
Crucially, use dialyzed fetal bovine serum (FBS). Standard FBS is a major source of "light" (¹⁴N) amino acids, which will compete with the metabolic labeling process and prevent full incorporation.[12]
-
Ensure the culture medium completely lacks any other nitrogen source besides the ¹⁵N-Ammonium Chloride.
-
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Protein Prospector) to analyze the data.[2]
-
Configure the search parameters to look for both the light and heavy forms of each peptide.
-
For each identified peptide, calculate the labeling efficiency by comparing the intensity of the heavy isotopic envelope to the sum of the light and heavy envelopes.[6][15]
-
The overall labeling efficiency is typically reported as the median of all quantified peptides. If the median efficiency is below 97%, further cell culture doublings are required before proceeding with the main experiment.
-
Guide 2: Diagnosing and Mitigating Arginine-to-Proline Conversion
Arg-to-Pro conversion is a common metabolic artifact that must be addressed for accurate quantification.[9][11][16][17]
Caption: Simplified metabolic conversion of Arginine to Proline.
| Symptom | Potential Cause | Recommended Action |
| Satellite peaks observed for proline-containing peptides. | Metabolic conversion of heavy arginine to heavy proline. | Experimentally Prevent: Supplement the SILAC culture medium with a high concentration of unlabeled ("light") L-proline (e.g., 200 mg/L or higher). This saturates the proline synthesis pathway, inhibiting the conversion of arginine through feedback mechanisms. This is the most effective and recommended solution.[8][16][18] |
| Heavy/Light ratios for proline-containing peptides are consistently lower than for non-proline peptides. | Uncorrected Arg-to-Pro conversion is skewing quantification. | Computationally Correct: If proline supplementation was not performed, some software packages can be configured to account for the conversion.[19][20] This involves instructing the software to sum the ion intensity of the main heavy peptide peak with its proline-converted satellite peak. This is less ideal than experimental prevention but can salvage data.[20] |
| Conversion is still observed even with proline supplementation. | Proline concentration in the medium is insufficient for the specific cell line. | Optimize Proline Concentration: Increase the concentration of unlabeled L-proline in the culture medium. Some cell lines may require higher concentrations to fully suppress the conversion pathway.[18] |
-
Prepare SILAC Medium: Prepare your ¹⁵N-Ammonium Chloride-based "heavy" SILAC medium as usual, ensuring it contains dialyzed FBS.
-
Add Proline: To this medium, add unlabeled ("light") L-Proline to a final concentration of at least 200 mg/L.[8]
-
Culture Cells: Culture your cells in this proline-supplemented heavy medium. The excess light proline will be used by the cells for protein synthesis, and its presence will suppress the metabolic pathway that converts arginine to proline.[16][18]
-
Verify: After 5-6 doublings, perform a test run as described in Guide 1 to confirm both high labeling efficiency and the absence of satellite peaks for proline-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 6. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. isotope.com [isotope.com]
- 14. benchchem.com [benchchem.com]
- 15. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector | Semantic Scholar [semanticscholar.org]
- 16. Preventing arginine-to-proline conversion in a cell-line-independent manner during cell cultivation under stable isotope labeling by amino acids in cell culture (SILAC) conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A systematic approach to assess amino acid conversions in SILAC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Signal-to-Noise in NMR with Labeled Proteins
Welcome to the technical support center for troubleshooting Nuclear Magnetic Resonance (NMR) spectroscopy of isotopically labeled proteins. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to poor signal-to-noise (S/N) in their NMR experiments. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you acquire high-quality data.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during protein NMR experiments. For more detailed solutions, please refer to the in-depth Troubleshooting Guides.
Q1: My 2D ¹H-¹⁵N HSQC spectrum has very weak or no signals. What are the most common initial checks?
The most frequent culprits for poor S/N are related to the sample itself or the basic setup of the spectrometer.[1] Before delving into complex parameter optimization, always verify the following:
-
Sample Concentration: Is your protein concentration sufficient? For a typical 2D HSQC on a spectrometer with a cryoprobe, a concentration of at least 50 µM is often needed, with 100-500 µM being a more robust range.[2][3]
-
Sample Stability: Is your protein folded and stable in the NMR buffer? Check for any signs of precipitation or aggregation. A quick visual inspection of the sample in the NMR tube can be revealing.[4]
-
Spectrometer Calibration: Has the spectrometer been recently calibrated? Key parameters like pulse widths and shims should be optimized to ensure the best performance.[5][6]
-
Basic Acquisition Parameters: Double-check that the number of scans is adequate for your sample concentration.
Q2: How does protein aggregation affect my NMR spectrum and how can I detect it?
Protein aggregation is a major cause of poor NMR signal. When proteins aggregate, they form large molecular weight species that tumble slowly in solution. This leads to very fast transverse relaxation (short T₂) and, consequently, severe line broadening. Broadened signals can become indistinguishable from the baseline noise, effectively leading to a loss of signal.[7][8][9]
Detection:
-
Visual Inspection: The simplest method is to look for turbidity or visible precipitate in your NMR tube.
-
NMR Signal Characteristics: The disappearance of signals in your spectrum, particularly a global loss of signal intensity, is a strong indicator of aggregation.[7][9]
-
Dynamic Light Scattering (DLS): This technique can provide information on the size distribution of particles in your sample, allowing you to detect the presence of large aggregates.
Q3: What are the key components of an optimal NMR buffer for a labeled protein?
An optimized NMR buffer is crucial for maintaining protein stability and solubility at high concentrations, which is essential for good S/N.[10] Here are the key components to consider:
-
Buffering Agent: The choice of buffer depends on the desired pH. Phosphate buffers are common for pH ranges of 6.0-7.5. For higher pH, Tris-d11 can be used.[3] It's important that the buffer itself doesn't have signals that overlap with your protein's signals.[10]
-
pH: A slightly acidic pH (around 6.0-6.5) is often preferred for ¹H-¹⁵N HSQC experiments as it slows down the exchange of amide protons with the solvent, leading to sharper signals.[3][11]
-
Salt Concentration: Salt (e.g., 100-150 mM NaCl or KCl) is necessary to mimic physiological conditions and can help prevent non-specific interactions. However, very high salt concentrations (>100 mM) can sometimes negatively impact spectrometer performance.[3][11]
-
Additives:
-
Reducing Agents (e.g., DTT, TCEP): To prevent oxidation, especially for proteins with cysteine residues.
-
Chelating Agents (e.g., EDTA): To remove trace paramagnetic metal ions that can cause line broadening.[3]
-
Detergents (e.g., CHAPS): Can help prevent aggregation driven by hydrophobic interactions.[3]
-
Stabilizers (e.g., Glycine): May enhance protein stability.[3]
-
Q4: How does the molecular weight of my protein affect the signal-to-noise ratio?
As the molecular weight of a protein increases, it tumbles more slowly in solution. This leads to faster transverse relaxation (shorter T₂) and consequently, broader NMR signals.[12] For larger proteins (>25-30 kDa), this line broadening can be a significant contributor to poor S/N.[2][12]
To mitigate this, several strategies can be employed:
-
Deuteration: Uniform deuteration (²H labeling) of the protein can significantly slow down relaxation pathways, leading to sharper lines and improved S/N for larger proteins.[2]
-
TROSY Experiments: Transverse Relaxation-Optimized Spectroscopy (TROSY) is a specialized NMR experiment designed to reduce the effects of transverse relaxation in large proteins, resulting in much sharper signals and improved sensitivity.[12][13]
-
Methyl Labeling: For very large proteins, specific labeling of methyl groups (isoleucine, leucine, valine, methionine, and alanine) can provide valuable structural and dynamic information from these well-behaved reporters.[2]
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Poor Signal-to-Noise
When faced with a poor quality NMR spectrum, a systematic approach can help you efficiently identify and resolve the issue. The following workflow outlines a logical progression of troubleshooting steps.
Caption: A systematic workflow for troubleshooting poor signal-to-noise in protein NMR experiments.
Guide 2: Optimizing Your Protein Sample for NMR
The quality of your NMR data is fundamentally limited by the quality of your sample. Here are detailed steps and considerations for preparing an optimal protein sample.
Step 1: Ensure High Purity and Proper Folding
Your protein sample should be highly pure and correctly folded.[14] Contaminants can introduce unwanted signals and interfere with your protein's stability.
-
Purity Assessment: Use SDS-PAGE to assess the purity of your protein. The sample should ideally be >95% pure.
-
Folding Assessment: A preliminary 1D ¹H NMR spectrum can be a good indicator of whether your protein is folded. A well-folded protein will have good signal dispersion, particularly in the amide and methyl regions.[15][16] In contrast, an unfolded protein will have poorly dispersed signals clustered around random coil chemical shift values.[16][17]
Step 2: Determine the Optimal Concentration
The signal intensity in NMR is directly proportional to the sample concentration.[2]
| Protein Size | Recommended Concentration Range | Notes |
| < 20 kDa | 0.3 - 1.0 mM | Higher concentrations generally yield better S/N. |
| 20 - 40 kDa | 0.2 - 0.8 mM | Balance between good signal and potential for aggregation. |
| > 40 kDa | 0.1 - 0.5 mM | Deuteration and TROSY experiments are highly recommended. |
Table 1: Recommended protein concentration ranges for solution NMR.
Step 3: Screen for Optimal Buffer Conditions
Screening different buffer conditions is often necessary to find the best balance of solubility, stability, and spectral quality.[15] A thermal shift assay (ThermoFluor) can be a high-throughput method to screen for stabilizing buffer conditions.[10]
Protocol: Small-Scale Buffer Screening by 1D ¹H NMR
-
Prepare a series of small-volume (e.g., 20-50 µL) protein samples in different buffer conditions. Vary pH, salt concentration, and additives.
-
Acquire a 1D ¹H spectrum for each sample.
-
Analyze the spectra for signal dispersion and line width. The optimal buffer will produce a spectrum with the sharpest and most dispersed signals.
| Buffer Component | Typical Concentration Range | Purpose |
| Buffering Agent (e.g., Phosphate, Tris) | 20 - 50 mM | Maintain a stable pH. |
| pH | 5.0 - 8.0 | Optimize for stability and slow amide exchange.[10] |
| Salt (e.g., NaCl, KCl) | 50 - 250 mM | Improve solubility and mimic physiological conditions. |
| Reducing Agent (e.g., DTT, TCEP) | 1 - 5 mM | Prevent oxidation. |
| Chelating Agent (e.g., EDTA) | 0.5 - 2 mM | Remove paramagnetic metals. |
| D₂O | 5 - 10% | Required for the spectrometer's lock system.[11] |
Table 2: Common components and their typical concentration ranges for protein NMR buffers.
Guide 3: Instrument Calibration and Setup
A well-calibrated spectrometer is essential for acquiring high-quality data.[6]
Key Calibration Parameters:
-
Pulse Width Calibration (90° and 180° pulses): Accurate pulse widths are critical for proper excitation and refocusing of nuclear spins, which directly impacts signal intensity.[5][18] Automated routines are often available on modern spectrometers to perform these calibrations.[5]
-
Shimming: The process of optimizing the homogeneity of the magnetic field across the sample volume. Good shimming results in sharp, symmetrical lineshapes, which improves both resolution and S/N.
-
Temperature Control: Maintaining a stable and accurate temperature is important for consistent chemical shifts and to prevent temperature-induced changes in your protein's structure or stability.[5]
Many modern spectrometers offer automated calibration routines (e.g., Bruker's AutoCalibrate) that can monitor and optimize these parameters.[5][6]
Guide 4: Optimizing Data Acquisition Parameters
The choice of NMR experiment and the parameters used for data acquisition can have a dramatic impact on the S/N of your spectrum.
Choosing the Right Experiment:
-
For small to medium-sized proteins (< 25 kDa): A standard ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment is typically sufficient. HSQC experiments generally offer better resolution than their HMQC (Heteronuclear Multiple Quantum Coherence) counterparts, although sometimes with slightly lower S/N.[19]
-
For larger proteins (> 25 kDa): A ¹H-¹⁵N TROSY-HSQC is essential. This experiment selects for the slowly relaxing component of the amide signal, resulting in significantly sharper lines and a dramatic improvement in sensitivity for larger molecules.[12][13]
Key Acquisition Parameters to Optimize:
-
Number of Scans (ns): The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the experiment time. Choose a number of scans that provides adequate S/N within a reasonable experiment time.
-
Relaxation Delay (d1): This is the time between scans to allow for the spins to return to equilibrium. A longer d1 leads to better signal, but also a longer experiment. For ¹H-¹⁵N HSQC, a d1 of 1-1.5 seconds is a common starting point.
-
Acquisition Time (aq): The duration over which the FID (Free Induction Decay) is recorded. A longer acquisition time leads to higher resolution, but can also result in a decrease in S/N if the signal has decayed into the noise.
Advanced Techniques for Sensitivity Enhancement:
-
Non-Uniform Sampling (NUS): This technique allows for the acquisition of high-resolution multi-dimensional spectra in a fraction of the time required for conventional sampling.
-
Optimized Pulse Sequences: Modern pulse sequences often incorporate features like adiabatic pulses and gradient-enhanced coherence selection to improve sensitivity and reduce artifacts.[20][21][22] Some newer pulse sequences are specifically designed for rapid data acquisition.[23]
References
- 1. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 2. nmr-bio.com [nmr-bio.com]
- 3. NMR Buffer Conditions Optimization – Georgia Tech NMR Center [sites.gatech.edu]
- 4. Expert Advice: Performing and analyzing nuclear magnetic resonance experiments | Drug Discovery News [drugdiscoverynews.com]
- 5. NMR Spectrometer Automated Calibration | Calibration software | Bruker [bruker.com]
- 6. youtube.com [youtube.com]
- 7. Identification of interaction partners using protein aggregation and NMR spectroscopy | PLOS One [journals.plos.org]
- 8. [PDF] Identification of interaction partners using protein aggregation and NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 9. journals.plos.org [journals.plos.org]
- 10. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 12. conductscience.com [conductscience.com]
- 13. 15N-detected TROSY NMR experiments to study large disordered proteins in high-field magnets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unlocking Protein Mysteries: A Guide to NMR Spectroscopy in Protein Characterization - News - Alpha Lifetech-Antibody Engineering and Drug Discovery Expert. [alphalifetech.com]
- 15. Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. users.cs.duke.edu [users.cs.duke.edu]
- 17. Practical aspects of NMR signal assignment in larger and challenging proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 20. Enhancing the Sensitivity of Multidimensional NMR Experiments by using Triply-Compensated π Pulses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 22. Improve NMR Time Efficiency with Pulse Sequence Optimization [eureka.patsnap.com]
- 23. AI-designed NMR spectroscopy RF pulses for fast acquisition at high and ultra-high magnetic fields - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming 15N and Deuterium Incorporation via Mass Spectrometry
For researchers, scientists, and drug development professionals, stable isotope labeling is a powerful tool to trace the metabolic fate of compounds and elucidate biological mechanisms. The incorporation of heavy isotopes like Nitrogen-15 (15N) and Deuterium (2H) into biomolecules provides a window into dynamic processes that would otherwise be invisible. Mass spectrometry (MS) stands as the gold standard for detecting and quantifying this isotopic enrichment, offering unparalleled sensitivity and specificity. This guide provides an in-depth comparison of the primary MS-based approaches, grounded in experimental data and field-proven insights, to empower you in selecting and implementing the optimal workflow for your research needs.
Choosing Your Analytical Engine: GC-MS vs. LC-MS
The first critical decision in designing a stable isotope tracing experiment is the choice of analytical platform. The two most common choices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection is not arbitrary; it is dictated by the physicochemical properties of the analytes of interest.
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for small, volatile, and thermally stable molecules.[1] For metabolites that are not inherently volatile, such as amino acids, a chemical derivatization step is necessary to increase their volatility and improve their chromatographic behavior.[2] This process replaces polar functional groups with nonpolar moieties, making the analytes amenable to GC analysis. GC-MS often provides excellent chromatographic resolution and reproducible fragmentation patterns, which is beneficial for compound identification.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique capable of analyzing a much broader range of molecules, from small polar metabolites to large biomolecules like peptides, proteins, and lipids, without the need for derivatization.[1] This makes LC-MS particularly well-suited for studying the incorporation of stable isotopes into complex biological systems. The use of deuterated internal standards in LC-MS workflows is a common practice to ensure accurate quantification by correcting for matrix effects and instrumental variability.[4]
The choice between GC-MS and LC-MS is therefore a balance between the nature of the analyte and the experimental goals. For targeted analysis of small, well-characterized metabolites where established derivatization protocols exist, GC-MS can be a robust and cost-effective option. For broader, untargeted metabolomics, or the analysis of larger, non-volatile molecules, LC-MS is the more powerful and flexible platform.
Experimental Workflows: From Sample to Data
The following sections provide detailed, step-by-step protocols for typical GC-MS and LC-MS workflows for analyzing 15N and deuterium incorporation. These protocols are designed to be self-validating, with built-in quality control steps to ensure data integrity.
GC-MS Workflow for 15N-Labeled Amino Acid Analysis
This protocol outlines a common procedure for the analysis of 15N incorporation into amino acids, a key application in metabolic research. The workflow includes a critical derivatization step to make the amino acids volatile for GC-MS analysis.
Experimental Protocol:
-
Sample Preparation (Cell Culture Example):
-
Culture cells in a medium containing a 15N-labeled nitrogen source (e.g., 15NH4Cl).
-
Harvest cells and quench metabolism rapidly, for instance, by using liquid nitrogen.
-
Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum centrifuge.
-
-
Derivatization (Silylation):
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatograph Conditions:
-
Column: A suitable capillary column, such as a 30 m x 0.25 mm I.D. x 0.25 µm film thickness DB-5ms.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan from m/z 50 to 650 to identify the derivatized amino acids and their isotopic patterns. For targeted analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.
-
-
LC-MS/MS Workflow for Deuterium-Labeled Drug Metabolite Analysis
This protocol describes a typical workflow for quantifying the incorporation of deuterium into a drug molecule and its metabolites, a common practice in drug development to study metabolic stability and pathways.
Experimental Protocol:
-
Sample Preparation (Plasma Example):
-
To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of the parent drug, if available).
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatograph Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent drug from its metabolites (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of the parent drug and its expected metabolites. Precursor and product ion transitions for both the unlabeled and deuterium-labeled species should be optimized.[5]
-
-
Performance Comparison: GC-MS vs. LC-MS
The following table summarizes the key performance characteristics of GC-MS and LC-MS for stable isotope analysis, providing a quick reference for researchers.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analyte Suitability | Small, volatile, and thermally stable molecules. Derivatization required for non-volatile analytes like amino acids.[1][2] | Broad range of molecules, from small polar metabolites to large biomolecules.[1] |
| Sample Preparation | Often requires a derivatization step, which can be time-consuming and a source of variability.[3] | Generally simpler, often involving protein precipitation and/or solid-phase extraction.[1] |
| Chromatographic Separation | Typically offers higher chromatographic resolution.[3] | Versatile separation mechanisms (reversed-phase, normal-phase, HILIC). |
| Sensitivity | Can achieve high sensitivity, especially in SIM mode. | Generally offers higher sensitivity, reaching femtogram levels.[1] |
| Precision | Good precision, but can be affected by derivatization efficiency. | Excellent precision, especially with the use of stable isotope-labeled internal standards.[5] |
| Accuracy | Accuracy can be influenced by the completeness of the derivatization reaction. | High accuracy, as internal standards co-elute and correct for matrix effects and analyte loss.[4][5] |
Visualizing the Workflow
The following diagram illustrates the parallel, yet distinct, workflows for confirming stable isotope incorporation using GC-MS and LC-MS.
References
- 1. Precision and accuracy in isotope ratio measurements by plasma source mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
Navigating the Metabolic Maze: A Comparative Guide to Ammonium-15N,d4 Chloride and 13C-Glucose Tracers
In the intricate world of cellular metabolism, researchers require precise tools to trace the flow of nutrients and understand the complex network of biochemical reactions that sustain life. Stable isotope tracers are indispensable in this quest, allowing for the dynamic mapping of metabolic pathways. This guide provides an in-depth comparison of two widely used tracers, Ammonium-15N,d4 chloride and 13C-glucose, offering insights into their respective strengths, applications, and the experimental considerations crucial for robust metabolic labeling studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful techniques to unravel metabolic reprogramming in health and disease.
Core Principles: Tracing Nitrogen vs. Carbon Fates
The fundamental difference between this compound and 13C-glucose lies in the element they label.[1][2] this compound introduces a heavy isotope of nitrogen (¹⁵N), along with deuterium, into the cellular environment.[3] This makes it an ideal tracer for tracking nitrogen flux and the metabolism of nitrogen-containing compounds, such as amino acids and nucleotides.[1][4] Conversely, 13C-glucose contains a heavy isotope of carbon (¹³C), enabling researchers to follow the path of carbon atoms through central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[5][6][7][8]
The choice between these tracers is therefore dictated by the specific biological question at hand.[1] Are you interested in protein synthesis and amino acid metabolism? Or is your focus on energy metabolism and the carbon backbones of key metabolites? This guide will help you navigate this decision by providing a detailed comparison of their applications and performance.
At a Glance: Key Differences and Applications
| Feature | This compound | 13C-Glucose |
| Primary Application | Quantitative proteomics (e.g., SILAC), tracing nitrogen flux, amino acid and nucleotide metabolism.[9][10][11] | Metabolic Flux Analysis (MFA), tracing carbon skeletons, glucose and fatty acid metabolism, TCA cycle dynamics.[5][7][12][13] |
| Common Tracers | ¹⁵NH₄Cl | [U-¹³C₆]glucose, [1,2-¹³C₂]glucose, and other positionally labeled glucose molecules.[6][7] |
| Analytical Techniques | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[14][][16] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[6][7][12][16] |
| Natural Abundance | ~0.37% for ¹⁵N.[1][] | ~1.1% for ¹³C.[1][] |
| Background Signal | Lower natural abundance results in a cleaner background in mass spectrometry.[1][] | Higher natural abundance can create more complex isotopic envelopes in mass spectrometry.[1] |
| Mass Shift | Typically +1 Da per ¹⁵N atom.[1] | Variable, +1 Da per ¹³C atom, allowing for larger mass shifts with uniform labeling (e.g., +6 Da for glucose).[1][17] |
| Spectral Complexity | Simpler mass increments in MS.[1] | Can create more complex isotopic patterns in MS, but the larger mass shift can provide better separation from unlabeled molecules.[1][17] |
Delving Deeper: Mechanistic Insights and Experimental Design
This compound: A Window into Proteodynamics
This compound serves as a global metabolic label for nitrogen-containing biomolecules. In proteomics, this is the foundation of techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing heavy isotope-labeled amino acids.[][9][19][20] However, using ¹⁵NH₄Cl as the sole nitrogen source provides a more comprehensive labeling of the entire proteome, as the heavy nitrogen is incorporated into all newly synthesized amino acids and, subsequently, proteins.[10][11]
This approach is particularly powerful for quantitative proteomics, allowing for the precise comparison of protein abundance between different experimental conditions.[9][19][20] The low natural abundance of ¹⁵N provides a clean background, enhancing the sensitivity of detection.[1][]
Diagram: Workflow for ¹⁵N Metabolic Labeling in Proteomics
Caption: Generalized workflow for quantitative proteomics using ¹⁵N metabolic labeling.
13C-Glucose: Tracing the Central Carbon Engine
13C-glucose is the workhorse for studying central carbon metabolism.[5][6][7] By providing cells with glucose in which the ¹²C atoms have been replaced with ¹³C, researchers can trace the flow of carbon through glycolysis, the TCA cycle, and branching pathways like the PPP and serine biosynthesis.[5][8] The pattern of ¹³C incorporation into downstream metabolites, known as the mass isotopomer distribution (MID), provides a detailed fingerprint of metabolic pathway activity.[6][7]
This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is a powerful tool for understanding how cells rewire their metabolism in response to genetic or environmental perturbations, a hallmark of diseases like cancer.[7][13] The choice of a specifically labeled glucose molecule (e.g., [1,2-¹³C₂]glucose) can provide more precise information about the relative activities of different pathways.[6][7][21]
Diagram: Metabolic Fate of [U-¹³C₆]glucose
Caption: Simplified overview of the metabolic pathways traced by [U-¹³C₆]glucose.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: ¹⁵N Metabolic Labeling of E. coli for Proteomics
This protocol describes the labeling of E. coli using a minimal medium with ¹⁵NH₄Cl as the sole nitrogen source.[10]
Materials:
-
M9 minimal medium components (without NH₄Cl)
-
¹⁵NH₄Cl
-
Glucose (or other carbon source)
-
Magnesium sulfate (MgSO₄)
-
Calcium chloride (CaCl₂)
-
E. coli strain of interest
Procedure:
-
Prepare M9 Medium: Prepare 1 liter of M9 minimal medium, omitting the ammonium chloride. Autoclave to sterilize.
-
Prepare Supplements: Prepare sterile stock solutions of 20% glucose, 1M MgSO₄, and 1M CaCl₂.
-
Prepare Labeling Medium: To the sterile 1L M9 medium, aseptically add 1 g of ¹⁵NH₄Cl for the "heavy" medium or 1 g of ¹⁴NH₄Cl for the "light" control medium. Add 20 mL of 20% glucose, 2 mL of 1M MgSO₄, and 100 µL of 1M CaCl₂.
-
Inoculation and Growth: Inoculate the "heavy" and "light" media with the E. coli strain. Grow the cultures at the appropriate temperature with shaking until they reach the desired cell density (e.g., mid-log phase).
-
Harvesting: Harvest the cells by centrifugation.
-
Sample Pooling and Preparation: For comparative analysis, mix equal amounts of protein from the "heavy" and "light" cultures. Proceed with protein extraction, digestion (e.g., with trypsin), and cleanup for LC-MS/MS analysis.
Protocol 2: ¹³C-Glucose Labeling of Mammalian Cells for Metabolomics
This protocol outlines a typical workflow for steady-state ¹³C-glucose labeling of adherent mammalian cells.[6]
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (FBS)
-
Glucose-free DMEM
-
[U-¹³C₆]glucose
-
Ice-cold 80% methanol (quenching solution)
Procedure:
-
Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to the desired confluency.
-
Prepare Labeling Medium: Prepare DMEM containing [U-¹³C₆]glucose at the desired concentration and supplement with dialyzed FBS.
-
Medium Exchange: Aspirate the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Immediately add the pre-warmed ¹³C-labeling medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites. For steady-state analysis, this is often 24 hours or more.[6]
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and add ice-cold 80% methanol to the cells.[6]
-
Metabolite Extraction: Scrape the cells in the quenching solution and collect the cell lysate. Centrifuge to pellet cell debris and collect the supernatant containing the extracted metabolites.
-
Analysis: Analyze the extracted metabolites by LC-MS or GC-MS to determine the mass isotopomer distributions.
Concluding Remarks: Selecting the Right Tool for the Job
The choice between this compound and 13C-glucose is fundamentally a choice between tracing nitrogen and carbon metabolism. For researchers focused on proteomics, protein turnover, and the fate of nitrogenous compounds, ¹⁵N labeling offers a direct and sensitive approach.[1][10] For those investigating central carbon metabolism, energy production, and the biosynthesis of carbon-based macromolecules, ¹³C-glucose provides an unparalleled view of metabolic flux.[5][7][12]
In some cases, a dual-labeling approach using both ¹³C and ¹⁵N tracers can provide the most comprehensive understanding of cellular metabolism by simultaneously tracking both carbon and nitrogen fluxes.[4] By carefully considering the specific research question and the strengths of each tracer, researchers can design powerful experiments to illuminate the complex and dynamic world of cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 13. d-nb.info [d-nb.info]
- 14. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 19. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
The Decisive Advantage: A Comparative Guide to Dual Isotope Labeling in Research and Drug Development
In the landscape of modern molecular research and pharmaceutical development, the ability to accurately track and quantify biological processes is paramount. Isotope labeling, a technique that introduces "heavy" atoms into molecules to serve as tracers, has long been a cornerstone of these endeavors.[1] While single isotope labeling has been a workhorse for decades, the advent and refinement of dual-labeling methodologies represent a significant leap forward, offering enhanced precision, greater experimental confidence, and deeper mechanistic insights. This guide provides an in-depth comparison of dual versus single isotope labeling, grounded in experimental data and practical applications, to empower researchers in making informed decisions for their study designs.
The Foundational Principle: Why We Label
Isotope labeling leverages the fundamental principle that isotopes of an element, while differing in mass due to a varied number of neutrons, are chemically identical.[2] This allows for the substitution of common isotopes (e.g., ¹²C, ¹H, ¹⁴N) with their heavier, less abundant counterparts (e.g., ¹³C, ²H, ¹⁵N) without significantly altering the biochemical behavior of the molecule.[2] These labeled molecules can then be traced and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
Single isotope labeling involves the incorporation of one type of heavy isotope into a molecule or a set of molecules. This allows for the differentiation of the labeled entity from its unlabeled, endogenous counterparts.
Dual isotope labeling , as the name suggests, utilizes two distinct isotopes. This can be achieved in several ways: by labeling two different molecules with different isotopes, by labeling the same molecule at two different positions with different isotopes, or by using two different isotopes to label the same type of molecule in two different experimental conditions.
The Superiority of the Second Label: Key Advantages of Dual Labeling
While single labeling is a powerful technique, dual labeling offers several distinct advantages that address some of the inherent limitations of its predecessor.
Enhanced Accuracy and Confidence in Quantification
One of the most significant advantages of dual labeling is the ability to perform more accurate and reliable quantification. In many experimental setups, particularly in quantitative proteomics, dual labeling allows for the mixing of samples at a very early stage. For instance, in Stable Isotope Labeling by Amino acids in Cell culture (SILAC), two cell populations are grown in media containing either "light" (normal) or "heavy" amino acids.[4] These populations can then be combined before cell lysis and protein extraction. Any subsequent sample loss or variation in processing will affect both the light and heavy labeled proteins equally, thus preserving the true biological ratio between the two samples.[5][6] This stands in contrast to single-labeling chemical methods like dimethyl labeling, where samples are labeled and mixed at the peptide level, making the workflow more susceptible to quantitative inaccuracies introduced during sample handling.[5]
A comparative study of SILAC (a dual-labeling approach for comparing two cell populations) and dimethyl labeling (a single-labeling chemical approach) demonstrated that while both methods have a comparable dynamic range, SILAC is more reproducible.[5] The earlier mixing point in the SILAC workflow minimizes variability from sample processing, leading to higher precision.[5]
Unambiguous Identification in Complex Biological Milieus
In complex biological samples, distinguishing an exogenously introduced labeled molecule from a vast background of endogenous molecules with similar masses can be a significant challenge.[7] This is particularly true in fields like lipidomics, where the structural diversity of lipids is immense. Dual-labeling provides a unique solution to this problem. By introducing two isotopic labels, the resulting molecule exhibits a distinctive doublet peak in the mass spectrum, making it readily identifiable and distinguishable from singly labeled or unlabeled endogenous species.[7] This approach significantly reduces the ambiguity in data interpretation and enhances the confidence in identifying the metabolic fate of the labeled compound.
Elucidating Complex Metabolic Pathways and Fluxes
Metabolic flux analysis (MFA) aims to quantify the rates of metabolic reactions within a biological system. Dual-labeling experiments are particularly powerful for MFA as they can provide more constraints on the metabolic model, leading to more precise flux estimations. By using two different labeled substrates that enter a pathway at different points, it is possible to resolve the contributions of different pathways to the synthesis of a particular metabolite. This provides a more detailed and accurate picture of the metabolic network.
In Vivo Imaging and Drug Disposition Studies
In the realm of in vivo imaging and drug development, dual-labeling strategies are proving to be invaluable. For instance, in Absorption, Distribution, Metabolism, and Excretion (ADME) studies, a drug candidate can be labeled with both a radioactive isotope (e.g., ¹⁴C) for quantitative whole-body autoradiography and a stable isotope for metabolite identification by mass spectrometry.[8][9] This dual-labeling approach allows for a comprehensive understanding of the drug's fate in a single experiment, providing data on both its distribution and its metabolic transformation.[8]
Furthermore, in preclinical research, combining a radiolabeled drug with a stable isotopically labeled version in a "double-tracer" approach can streamline pharmacokinetic trials by allowing for the simultaneous determination of absolute bioavailability and ADME characteristics in a single study.[8]
Quantitative Performance: A Head-to-Head Comparison
The advantages of dual labeling are not merely theoretical; they are borne out by quantitative experimental data. A key area where this is evident is in quantitative proteomics.
| Feature | Single Isotope Labeling (e.g., Dimethyl Labeling) | Dual Isotope Labeling (e.g., SILAC) | Reference |
| Point of Sample Mixing | After enzymatic digestion (peptide level) | Before cell lysis (protein level) | [5] |
| Reproducibility | Lower | Higher | [5][10] |
| Peptide Identifications | Can be lower due to chemical modification side reactions | Generally higher | [5] |
| Quantitative Accuracy | Prone to errors from sample handling | Higher due to early sample mixing | [5][6] |
| Applicability | Broad (cells, tissues, fluids) | Primarily cell culture | [11] |
Table 1: Quantitative Comparison of Single vs. Dual Isotope Labeling in Proteomics.
In a direct comparison, SILAC (dual-labeling) experiments consistently identified a higher number of unique peptides compared to dimethyl-labeled samples (4106 vs. 3181 unique peptides, a ~23% difference).[5] This suggests that the chemical modifications in dimethyl labeling may lead to a loss in peptide identifications.[5] While both techniques showed some ratio compression at higher fold changes, the inherent design of SILAC provides a more robust and reproducible quantification.[5]
Experimental Workflow: A Detailed Protocol for Dual-Labeling SILAC
To illustrate the practical application of dual labeling, here is a detailed, step-by-step methodology for a quantitative proteomics experiment using SILAC. This protocol is designed to be a self-validating system, with built-in quality control checks.
Objective: To quantify changes in protein expression between two experimental conditions (e.g., treated vs. untreated cells).
Materials:
-
Cell line of interest
-
SILAC-grade cell culture medium (deficient in L-lysine and L-arginine)
-
"Light" L-lysine (¹²C₆, ¹⁴N₂) and L-arginine (¹²C₆, ¹⁴N₄)
-
"Heavy" L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE reagents and equipment
-
In-gel digestion kit (containing trypsin, reduction, and alkylation reagents)
-
C18 desalting columns
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
-
Data analysis software (e.g., MaxQuant)
Step-by-Step Protocol:
-
Cell Culture and Labeling (Adaptation Phase):
-
Prepare "light" and "heavy" SILAC media by supplementing the base medium with the respective light and heavy amino acids and dFBS.
-
Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.
-
Passage the cells for at least five to six cell divisions to ensure near-complete incorporation (>97%) of the labeled amino acids.[4]
-
Validation Step: After 5-6 passages, harvest a small aliquot of cells from the "heavy" culture. Extract proteins, perform a quick in-gel digestion, and analyze by MS to confirm the incorporation efficiency of the heavy amino acids.
-
-
Experimental Treatment:
-
Once complete labeling is confirmed, subject the two cell populations to their respective experimental conditions (e.g., treat the "heavy" cells with a drug and the "light" cells with a vehicle control).
-
-
Cell Lysis and Protein Extraction:
-
Harvest both the "light" and "heavy" cell populations separately by scraping or trypsinization.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification and Sample Pooling:
-
Quantify the protein concentration of both the "light" and "heavy" lysates using a BCA assay.
-
Crucial Step: Mix equal amounts of protein from the "light" and "heavy" lysates. This creates the 1:1 internal standard for every protein.
-
-
Protein Separation and Digestion:
-
Separate the mixed protein sample by 1D SDS-PAGE.
-
Stain the gel with a Coomassie-based stain.
-
Excise the entire protein lane and cut it into smaller gel pieces.
-
Perform in-gel digestion of the proteins with trypsin. This involves reduction of disulfide bonds, alkylation of cysteines, and enzymatic cleavage.
-
-
Peptide Desalting and LC-MS/MS Analysis:
-
Extract the peptides from the gel pieces.
-
Desalt the peptide mixture using C18 desalting columns to remove contaminants that can interfere with MS analysis.
-
Analyze the desalted peptides by LC-MS/MS. The liquid chromatography step separates the peptides based on their hydrophobicity, and the mass spectrometer measures their mass-to-charge ratio and fragmentation patterns.
-
-
Data Analysis:
-
Use a specialized software package like MaxQuant to analyze the raw MS data.[6]
-
The software will identify the peptides and proteins present in the sample.
-
For each identified peptide, the software will quantify the relative abundance of the "light" and "heavy" forms by comparing their signal intensities.
-
The ratios of heavy to light peptides are then used to determine the relative abundance of each protein between the two experimental conditions.
-
Logical Framework for Data Interpretation
The interpretation of dual-labeling data relies on a clear logical framework. The core principle is that the ratio of the heavy to light signal for a given analyte directly reflects the biological difference between the two conditions being compared.
Conclusion: Embracing the Power of Two
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 10. researchgate.net [researchgate.net]
- 11. Advantages and Disadvantages of SILAC and Dimethyl Labeling in Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
A Researcher's Guide to 15N Isotopic Labeling for Protein NMR: A Comparative Analysis of Ammonium-15N,d4 Chloride and Other Common 15N Sources
For researchers in structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating protein structure, dynamics, and interactions at atomic resolution. The power of modern biomolecular NMR is intrinsically linked to the ability to incorporate stable isotopes, such as Nitrogen-15 (15N), into the protein of interest. This guide provides an in-depth technical comparison of various 15N labeling strategies, with a particular focus on the utility of Ammonium-15N,d4 chloride versus other conventional 15N sources. We will explore the underlying principles, practical considerations, and experimental data to empower you in selecting the optimal labeling strategy for your specific research needs.
The Imperative of Isotopic Labeling in Protein NMR
The natural abundance of the NMR-active 15N isotope is a mere 0.37%, rendering it practically invisible in the spectra of unlabeled proteins.[1] Therefore, enriching the protein with 15N is a prerequisite for a vast array of heteronuclear NMR experiments, most notably the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment. The 1H-15N HSQC spectrum serves as a unique "fingerprint" of a protein, with each peak corresponding to a specific amide group in the protein backbone.[2] This enables researchers to monitor changes in the chemical environment of individual amino acid residues upon ligand binding, conformational changes, or post-translational modifications.
A Comparative Overview of 15N Labeling Sources
The choice of a 15N source for protein expression in microbial systems, typically Escherichia coli, is a critical experimental parameter that influences not only the cost of the experiment but also the quality of the resulting NMR data and the overall protein yield. The most common and cost-effective method for uniform 15N labeling is the use of a minimal medium where 15N-labeled ammonium chloride or sulfate is the sole nitrogen source.[3]
Here, we compare four widely used 15N labeling strategies:
-
Ammonium-15N chloride (15NH4Cl): The workhorse for uniform 15N labeling, providing a cost-effective way to enrich the entire protein with the 15N isotope.[4]
-
This compound (15ND4Cl): A specialized reagent that provides both 15N enrichment and a deuterated background, which is particularly advantageous for studies of larger proteins.
-
15N-Labeled Amino Acids: Used for selective labeling of specific amino acid types, which can simplify complex spectra and aid in resonance assignment.[5][6]
-
Celtone-15N Complete Media: A rich, complex medium derived from 15N-labeled algae, which can enhance protein expression yields for difficult-to-express proteins.[7]
The following table provides a quantitative comparison of these labeling sources:
| Feature | Ammonium-15N chloride | This compound | 15N-Labeled Amino Acids | Celtone-15N Complete Media |
| Labeling Pattern | Uniform | Uniform with Deuteration | Selective | Uniform |
| Primary Application | Routine 1H-15N HSQC, structural studies of small to medium-sized proteins (<25 kDa) | Structural studies of large proteins (>25 kDa), TROSY-based experiments | Resonance assignment, studies of specific residues, simplifying complex spectra | High-yield expression of challenging proteins |
| Typical Protein Yield | Moderate to high, protein-dependent | Can be slightly lower than non-deuterated media due to slower cell growth | Generally high, but depends on the specific amino acid and its concentration | High to very high |
| Isotopic Incorporation | >95% | >95% for 15N, variable for Deuterium (typically 70-95%) | >95% for the specific amino acid | >98% |
| Impact on NMR Spectra | Enables 1H-15N correlation experiments | Reduces signal broadening for larger proteins, improves spectral resolution and sensitivity | Simplifies spectra, facilitates assignment | High signal-to-noise due to high protein yields |
| Relative Cost | Low | High | Very High (per amino acid) | High |
The Strategic Advantage of Deuteration: this compound
For proteins exceeding ~25 kDa, NMR spectra are often plagued by broad signals and poor signal-to-noise ratios. This is a consequence of increased transverse relaxation rates (T2) driven by 1H-1H dipolar coupling as the protein tumbles more slowly in solution.[8] Deuteration, the replacement of non-exchangeable protons with deuterium (2H), is a powerful strategy to mitigate these effects.[9]
By expressing the protein in a deuterated medium, the dense network of protons is thinned out, leading to a significant reduction in dipolar relaxation pathways. This results in sharper NMR signals (narrower linewidths) and improved spectral quality.[10] this compound, in conjunction with a deuterated carbon source (e.g., D-glucose-d7) and D2O-based minimal media, provides an efficient means to produce uniformly 15N-labeled and highly deuterated proteins.
The benefits of this approach are particularly pronounced in Transverse Relaxation-Optimized Spectroscopy (TROSY)-based experiments, which are essential for studying high-molecular-weight systems. The improved relaxation properties of deuterated proteins can lead to dramatic enhancements in both sensitivity and resolution in TROSY-HSQC spectra.
Decision tree for selecting a 15N labeling strategy.
Experimental Protocol: Uniform 15N Labeling of a Target Protein in E. coli
This protocol provides a robust, self-validating workflow for the expression of a uniformly 15N-labeled protein using Ammonium-15N chloride in M9 minimal medium.
1. Preparation of Media and Stock Solutions:
-
M9 Salts (5x): Prepare a sterile, filtered solution of Na2HPO4, KH2PO4, and NaCl.
-
1 M MgSO4: Autoclave.
-
1 M CaCl2: Autoclave.
-
20% (w/v) D-glucose: Filter sterilize.
-
1 g/L Thiamine: Filter sterilize.
-
Trace Metal Solution (100x): Prepare a filter-sterilized solution containing EDTA, FeCl3, ZnCl2, CuCl2, CoCl2, and H3BO3.
-
Ammonium-15N chloride (1 g/L): Prepare a sterile, filtered stock solution.
2. Expression Workflow:
Workflow for 15N protein expression and labeling.
3. Detailed Steps:
-
Day 1: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid carrying the gene of interest. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Day 2: In the morning, inoculate 5-10 mL of LB medium with a single colony and grow at 37°C with shaking to an OD600 of ~1.0. In the evening, use this pre-culture to inoculate 50-100 mL of M9 minimal medium (with natural abundance ammonium chloride) and grow overnight at 37°C. This adaptation step helps the cells transition from rich to minimal medium.
-
Day 3: Inoculate 1 L of M9 minimal medium containing 1 g of Ammonium-15N chloride as the sole nitrogen source with the overnight adaptation culture. Grow the main culture at 37°C with vigorous shaking.
-
Induction: Monitor the cell growth by measuring the OD600. When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-30°C and continue to shake for another 4-16 hours. The optimal temperature and induction time are protein-dependent and should be empirically determined.
-
Harvesting: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C until purification.
4. Self-Validating System:
-
QC Checkpoint 1 (Expression): Before harvesting the entire culture, take a small aliquot of both uninduced and induced cells. Lyse the cells and run an SDS-PAGE gel to confirm the overexpression of a protein of the expected molecular weight.
-
QC Checkpoint 2 (Incorporation): After purification, the isotopic incorporation efficiency should be verified by mass spectrometry. The mass of the 15N-labeled protein should be higher than the unlabeled protein by approximately the number of nitrogen atoms in the protein sequence.[11]
Concluding Remarks
The choice of a 15N labeling strategy is a multifaceted decision that requires careful consideration of the research goals, the properties of the protein under investigation, and budgetary constraints. For routine structural and interaction studies of small to medium-sized proteins, uniform labeling with Ammonium-15N chloride in a minimal medium remains the most cost-effective and widely used approach. However, for larger, more challenging systems where spectral resolution and sensitivity are limiting factors, the use of this compound to produce deuterated proteins offers a significant advantage, often justifying the higher cost. Selective labeling with 15N-amino acids and the use of rich media like Celtone-15N provide powerful, albeit more expensive, alternatives for specific applications such as resonance assignment and high-yield expression of difficult targets. By understanding the principles and practicalities of each method, researchers can make informed decisions to maximize the quality and impact of their biomolecular NMR studies.
References
- 1. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. 15N-LABELED PROTEINS [imserc.northwestern.edu]
- 3. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 4. isotope.com [isotope.com]
- 5. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 7. isotope.com [isotope.com]
- 8. protein-nmr.org.uk [protein-nmr.org.uk]
- 9. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Validation of Protein Labeling
This guide provides an in-depth, technical comparison of orthogonal analytical techniques for the robust cross-validation of protein labeling results. We will move beyond simple procedural descriptions to explore the underlying principles of each method, explaining the causality behind experimental choices and providing the framework for a self-validating analytical strategy.
The Imperative of Orthogonal Validation
In the context of protein labeling, relying on a single analytical method provides an incomplete picture and can be misleading. Each technique has its inherent biases and limitations. An orthogonal validation strategy, therefore, is paramount. This approach involves the use of multiple, independent experimental techniques that measure the same attribute through different physical principles.[1] By cross-referencing the data, we build a far more robust and trustworthy understanding of the labeling outcome.[1]
For instance, a shift in a band on an SDS-PAGE gel suggests a mass change due to labeling, but it doesn't confirm the identity of the label or its precise location. Mass spectrometry, an orthogonal method, can provide that precise mass information, confirming the successful conjugation. This multi-faceted approach is the cornerstone of rigorous scientific validation.
Caption: Conceptual workflow of orthogonal validation for protein labeling.
Comparative Analysis of Key Analytical Techniques
The selection of validation methods should be tailored to the specific research question, the nature of the protein and the label, and the available instrumentation. Below is a comparative summary of commonly employed techniques.
| Technique | Principle | Information Provided | Advantages | Limitations |
| SDS-PAGE | Separation of proteins by molecular weight. | Confirmation of mass shift upon labeling; assessment of purity. | Simple, widely available, provides a clear visual confirmation of conjugation.[2] | Semi-quantitative; does not confirm label identity or location; may not resolve small mass shifts. |
| Western Blot | Immunodetection of specific proteins after SDS-PAGE. | Confirmation that the labeled molecule is the target protein. | Highly specific; can detect low abundance proteins.[3] | Relies on antibody specificity; indirect detection. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules. | Precise mass of the conjugate; identification of conjugation sites; determination of label distribution.[4] | Highly accurate and detailed information; can characterize heterogeneity.[5] | Requires specialized instrumentation and expertise; can be challenging for complex mixtures. |
| HIC-HPLC | Separation based on hydrophobicity. | Determination of drug-to-antibody ratio (DAR); assessment of labeling heterogeneity.[6] | Gentle, non-denaturing method; provides quantitative data on label distribution.[7] | Incompatible with MS due to non-volatile salts; may not separate positional isomers.[7] |
| Fluorescence Microscopy | Visualization of fluorescently labeled molecules in cells or tissues. | Subcellular localization of the labeled protein. | Provides spatial context; can be used in live cells.[8][9] | Requires a fluorescent label; resolution is diffraction-limited (though super-resolution techniques exist).[10] |
| Flow Cytometry | Analysis of single cells in suspension based on light scattering and fluorescence. | Quantification of cell surface labeling; sorting of labeled cell populations. | High-throughput; quantitative single-cell data.[11] | Primarily for cell surface proteins unless permeabilization is performed; provides population-level statistics. |
In-Depth Methodologies and Experimental Protocols
SDS-PAGE: Visualizing the Mass Shift
Causality: The covalent attachment of a label increases the molecular weight of the target protein. SDS-PAGE separates proteins based on their size, allowing for the visualization of this mass shift.[12][13] A successfully labeled protein will migrate slower through the gel compared to its unlabeled counterpart.
Experimental Protocol:
-
Sample Preparation:
-
In separate microcentrifuge tubes, prepare the unlabeled control protein and the labeled protein sample.
-
Mix each sample with an equal volume of 2X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95°C for 5 minutes to denature the proteins.[14]
-
Centrifuge the samples briefly to pellet any debris.[12]
-
-
Gel Electrophoresis:
-
Assemble a pre-cast or hand-cast polyacrylamide gel in the electrophoresis apparatus. The gel percentage should be chosen based on the molecular weight of the target protein.[14]
-
Fill the inner and outer chambers with 1X SDS-PAGE running buffer.
-
Load a molecular weight marker, the unlabeled protein control, and the labeled protein sample into separate wells.
-
Run the gel at a constant voltage (typically 100-150 V) until the dye front reaches the bottom of the gel.[14]
-
-
Visualization:
-
Carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize all protein bands.[2]
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
Image the gel. A successful labeling will show a band in the labeled sample lane that has a higher apparent molecular weight than the band in the unlabeled control lane.
-
Caption: Workflow for SDS-PAGE analysis of protein labeling.
Western Blot: Confirming Target Identity
Causality: While SDS-PAGE shows a mass shift, it doesn't confirm that the shifted band is indeed your protein of interest. Western blotting uses a primary antibody specific to the target protein to confirm its identity.
Experimental Protocol:
-
SDS-PAGE and Transfer:
-
Perform SDS-PAGE as described above.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[3]
-
-
Blocking:
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C or for 1-2 hours at room temperature.[15]
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using a CCD imager or X-ray film. The presence of a band at the expected higher molecular weight in the labeled sample lane confirms the identity of the labeled protein.
-
Mass Spectrometry: The Gold Standard for Confirmation
Causality: Mass spectrometry measures the mass-to-charge ratio of molecules with high precision. This allows for the unambiguous determination of the mass of the protein-label conjugate, confirming the addition of the label and providing information on the labeling distribution.
Experimental Protocol (for intact protein analysis):
-
Sample Preparation:
-
Desalt the labeled protein sample using a suitable method (e.g., dialysis or a desalting column) to remove interfering salts and buffers.
-
Dilute the sample in a solvent compatible with mass spectrometry (e.g., water with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum over a mass range that includes the expected masses of the unlabeled and labeled protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein species.
-
Compare the mass of the labeled protein to the mass of the unlabeled control. The mass difference should correspond to the mass of the attached label.
-
The presence of multiple peaks can indicate different numbers of labels per protein molecule (e.g., in ADCs, this represents the drug-to-antibody ratio distribution).[5]
-
Caption: Workflow for intact mass analysis by mass spectrometry.
Flow Cytometry: Validating Cell Surface Labeling
Causality: For proteins on the cell surface, flow cytometry can quantify the binding of a fluorescently labeled antibody or ligand to a population of cells. This provides a functional validation of the labeling in a biologically relevant context.
Experimental Protocol:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in flow cytometry staining buffer.[17]
-
-
Fc Receptor Blocking (Optional but Recommended):
-
Incubate cells with an Fc receptor blocking reagent to reduce non-specific antibody binding.[17]
-
-
Staining:
-
Add the fluorescently labeled protein (e.g., antibody) to the cell suspension at a pre-titrated optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Include an unstained cell control and, if applicable, an isotype control.
-
-
Washing:
-
Wash the cells two to three times with staining buffer to remove unbound labeled protein.
-
-
Analysis:
-
Resuspend the cells in staining buffer and analyze on a flow cytometer.
-
A shift in fluorescence intensity in the stained sample compared to the controls indicates successful labeling of the cell surface target.
-
Conclusion
The validation of protein labeling is not a mere technicality but a critical component of experimental rigor. A single method can provide hints, but only a multi-pronged, orthogonal approach can deliver the certainty required for high-impact research and development. By thoughtfully selecting and executing a combination of techniques such as SDS-PAGE, Western blotting, mass spectrometry, and functional assays like flow cytometry and microscopy, researchers can build a comprehensive and validated understanding of their labeled molecules. This robust foundation is essential for the reliability and reproducibility of any downstream application.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. How to Validate Protein Purity Using SDS-PAGE [synapse.patsnap.com]
- 3. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 4. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Localization of proteins and organelles using fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. Localization-Based Super-Resolution Imaging of Cellular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 10xgenomics.com [10xgenomics.com]
- 12. SDS-PAGE Protocol | Rockland [rockland.com]
- 13. iitg.ac.in [iitg.ac.in]
- 14. neobiotechnologies.com [neobiotechnologies.com]
- 15. bosterbio.com [bosterbio.com]
- 16. youtube.com [youtube.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
A Researcher's Guide to Stable Isotope Labeling: A Cost-Benefit Analysis of Ammonium-15N,d4 Chloride
In the landscape of modern biological research, particularly in the fields of proteomics, metabolomics, and drug development, the precise quantification of molecules is paramount. Stable isotope labeling, coupled with mass spectrometry, has emerged as a gold standard for achieving this accuracy. Among the diverse array of labeling reagents, Ammonium-15N,d4 chloride stands out due to its dual-labeling capacity. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing it with common alternatives and offering field-proven insights to inform your experimental design.
The Principle of Stable Isotope Labeling
Stable isotope labeling involves the incorporation of non-radioactive, heavy isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), or hydrogen (²H or D) into molecules of interest. When analyzed by mass spectrometry, these labeled molecules are chemically identical to their unlabeled counterparts but can be distinguished by their increased mass. This mass difference allows for the precise and relative quantification of proteins, metabolites, or drug compounds in complex biological samples.
This compound: The Dual-Labeling Advantage
This compound serves as a source of both heavy nitrogen and deuterium. This dual labeling provides a significant mass shift, moving the labeled compound's isotopic cluster further away from the natural isotopic distribution of the unlabeled compound. This is particularly advantageous in quantitative proteomics and metabolomics for several reasons:
-
Reduced Spectral Overlap: The larger mass shift minimizes the risk of overlapping isotopic envelopes between labeled and unlabeled peptides or metabolites, leading to more accurate quantification.
-
Enhanced Confidence in Identification: The distinct mass difference aids in the confident identification of labeled species, especially in complex spectra.
-
Metabolic Tracing: The presence of two distinct stable isotopes can potentially be used to trace the metabolic fate of both nitrogen and hydrogen atoms simultaneously in certain experimental setups.
Comparative Analysis: this compound vs. Alternatives
The choice of a stable isotope labeling strategy is often a balance between cost, experimental goals, and the biological system under investigation. Here, we compare this compound with other commonly used labeling reagents.
| Feature | This compound | ¹³C-Labeled Glucose | ¹⁵N-Labeled Amino Acids (e.g., SILAC) | Deuterated Compounds (e.g., D₂O) |
| Labeling Atom(s) | ¹⁵N, ²H (D) | ¹³C | ¹⁵N, ¹³C | ²H (D) |
| Primary Application | Metabolic labeling, internal standards | Metabolic flux analysis, proteomics | Quantitative proteomics (SILAC) | Metabolic labeling, drug metabolism studies |
| Labeling Efficiency | Generally high for nitrogen and hydrogen incorporation | High for glucose metabolism pathways | High for protein synthesis | Variable, can affect cell growth at high concentrations |
| Cost | Moderate to High | Moderate | High | Low |
| Potential Issues | Potential for isotopic effects from deuterium, toxicity at high concentrations. | Can alter metabolic pathways if not carefully controlled. | Incomplete labeling, amino acid conversion. | Isotopic effects, potential for toxicity. |
| Key Advantage | Large mass shift, dual-labeling capability. | Traces central carbon metabolism. | Direct and accurate protein quantification. | Low cost, versatile for labeling various molecules. |
Experimental Workflow: A Practical Guide to Using this compound
Here we outline a generalized workflow for metabolic labeling of a cell culture with this compound for a quantitative proteomics experiment.
Diagram: Metabolic Labeling Workflow
Caption: A generalized workflow for quantitative proteomics using metabolic labeling with this compound.
Step-by-Step Protocol:
-
Medium Preparation: Prepare the cell culture medium by replacing standard ammonium chloride with this compound as the sole nitrogen source. The exact concentration will depend on the specific medium formulation.
-
Cell Adaptation: Gradually adapt the cells to the heavy medium over several passages. This is a critical step to avoid shocking the cells and to ensure high incorporation of the stable isotopes.
-
Complete Labeling: Culture the cells in the 100% heavy medium for a sufficient number of cell divisions (typically 5-6) to ensure that the vast majority of the cellular proteome is labeled.
-
Experimental Treatment: Once complete labeling is achieved, the experimental group of cells can be subjected to the desired treatment (e.g., drug administration), while the control group remains untreated.
-
Sample Harvesting and Mixing: Harvest the labeled (experimental) and unlabeled (control) cell populations. Lyse the cells and accurately determine the protein concentration of each lysate. Mix equal amounts of protein from the labeled and unlabeled samples.
-
Protein Digestion and Mass Spectrometry: The combined protein sample is then subjected to standard proteomics sample preparation, including denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin). The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Specialized software is used to identify the "light" and "heavy" peptide pairs and to calculate the ratio of their peak intensities. This ratio directly reflects the relative abundance of the protein in the experimental versus the control sample.
Cost-Benefit Considerations in Practice
While this compound can be more expensive than some single-isotope labeling reagents on a per-gram basis, its benefits can outweigh the cost in certain scenarios:
-
For complex samples: In analyses where the proteome or metabolome is exceptionally complex, the enhanced mass separation provided by the dual label can be crucial for obtaining clean, quantifiable data, thus saving on downstream analysis time and potentially avoiding the need for repeat experiments.
-
When studying nitrogen and hydrogen metabolism: For specific metabolic tracing studies, the ability to track both nitrogen and hydrogen simultaneously offers unique experimental possibilities that cannot be achieved with single-labeled compounds.
-
As a universal internal standard: For targeted quantification of multiple analytes, a universally labeled internal standard generated using this compound can be a cost-effective approach compared to synthesizing individual labeled standards for each analyte.
Conclusion
This compound is a powerful tool in the arsenal of researchers performing quantitative mass spectrometry. Its dual-labeling nature provides a distinct advantage in terms of mass separation and analytical clarity. While the initial cost may be higher than some alternatives, a thorough cost-benefit analysis often reveals its value in generating high-quality, reproducible data, particularly for complex biological systems. The choice of labeling reagent should always be guided by the specific scientific question, the nature of the biological system, and the analytical resources available.
The Dual-Isotope Advantage: A Guide to Ammonium-15N,d4 Chloride in Advanced Metabolic Research
In the intricate world of metabolic research, the ability to trace and quantify the dynamic flow of molecules is paramount. Stable isotope labeling, coupled with mass spectrometry, has emerged as a cornerstone technique, offering a window into the complex web of biochemical reactions that underpin life. Among the diverse array of isotopic tracers, Ammonium-15N,d4 chloride stands out as a uniquely powerful tool, providing simultaneous insights into both nitrogen and hydrogen metabolism. This guide provides an in-depth exploration of the applications and advantages of this dual-labeled substrate, offering a comparative analysis against other common labeling strategies and furnishing researchers with the practical knowledge to integrate it into their experimental workflows.
The Principle of Dual Isotope Labeling: Beyond Single-Atom Tracing
Traditional stable isotope labeling often employs compounds enriched with a single heavy isotope, such as ¹³C or ¹⁵N. While invaluable, this approach provides a one-dimensional view of metabolic pathways. The advent of dual-labeled substrates like this compound offers a more comprehensive perspective by allowing researchers to track the fate of two different atoms simultaneously.[1]
The ¹⁵N isotope serves as a robust tracer for nitrogen-containing compounds, including amino acids, nucleotides, and their derivatives. Concurrently, the deuterium (d4) atoms on the ammonium ion can be incorporated into various metabolites through reductive amination and other enzymatic reactions, providing insights into redox states and the activity of specific dehydrogenases. This dual-tracing capability is particularly advantageous in elucidating complex metabolic networks where carbon and nitrogen pathways intersect.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow of Dual Isotope Labeling. (Within 100 characters)"
Core Applications of this compound
The unique properties of this compound lend themselves to a variety of powerful applications in metabolic research.
Metabolic Flux Analysis (MFA): Unraveling Carbon and Nitrogen Co-metabolism
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions. Dual labeling with a ¹⁵N source and a ¹³C source, such as ¹³C-glucose, allows for the simultaneous determination of both carbon and nitrogen fluxes.[2] While many studies have utilized ¹⁵N-ammonium chloride in conjunction with ¹³C-glucose, the addition of deuterium in this compound provides an extra layer of information regarding hydride transfer reactions.
Comparative Advantage:
Compared to using single-isotope tracers, the dual-labeling approach with this compound and a ¹³C-carbon source offers a more constrained metabolic model, leading to more precise and reliable flux estimations.[2] This is particularly crucial for dissecting complex metabolic phenotypes, such as those observed in cancer cells or microorganisms engineered for biofuel production.[3]
| Feature | Single Isotope Labeling (e.g., ¹³C-Glucose) | Dual Isotope Labeling (e.g., ¹³C-Glucose + ¹⁵N,d4-NH₄Cl) |
| Primary Insight | Carbon metabolism | Simultaneous carbon, nitrogen, and hydrogen metabolism |
| Flux Resolution | Good for central carbon pathways | Excellent for interconnected carbon and nitrogen pathways |
| Model Constraint | Less constrained | More constrained, leading to higher precision |
| Information Gained | Carbon backbone rearrangements | Amino acid biosynthesis, nucleotide metabolism, redox state |
Global Proteome Labeling: A Cost-Effective Alternative for SILAC in Microorganisms
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for quantitative proteomics.[] However, it relies on expensive labeled amino acids and is not always suitable for organisms that can synthesize all their amino acids. For many bacteria, yeast, and algae, using this compound as the sole nitrogen source in a minimal medium offers a cost-effective and efficient method for global proteome labeling.[5] The high labeling efficiency, often exceeding 98%, ensures accurate quantification of protein turnover and expression changes.[6]
Comparative Advantage:
While SILAC using labeled amino acids provides peptide-specific mass shifts, global labeling with this compound labels all nitrogen-containing amino acids. This results in a mass shift for every peptide, simplifying data analysis for global protein quantification. The deuterium label can also provide additional information on amino acid metabolism.
| Labeling Strategy | Cost | Applicability | Data Complexity |
| SILAC (Labeled Amino Acids) | High | Limited to organisms auxotrophic for specific amino acids | Peptide-specific mass shifts require more complex analysis |
| Global Labeling (¹⁵N,d4-NH₄Cl) | Low | Broadly applicable to prototrophic organisms | Uniform labeling simplifies global protein quantification |
Synthesis of Labeled Internal Standards for Mass Spectrometry
Accurate quantification in mass spectrometry often relies on the use of stable isotope-labeled internal standards. This compound can serve as a versatile precursor for the biosynthesis or chemical synthesis of a wide range of ¹⁵N and deuterium-labeled metabolites. These labeled compounds can then be used as internal standards for the precise quantification of their unlabeled counterparts in complex biological samples.[7]
Workflow for Internal Standard Synthesis:
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Synthesis of Labeled Internal Standards. (Within 100 characters)"
Experimental Protocols
The following protocols provide a general framework for the application of this compound in metabolic labeling experiments. Researchers should optimize these protocols for their specific model organism and experimental goals.
Protocol for ¹⁵N Labeling of E. coli for Proteomic Analysis
This protocol is adapted from established methods for ¹⁵N labeling of E. coli and is directly applicable for use with this compound.[8][9][10][11][12]
Materials:
-
M9 minimal medium components (without NH₄Cl)
-
This compound
-
Glucose (or other carbon source)
-
Sterile stock solutions of MgSO₄, CaCl₂, and trace elements
-
E. coli strain of interest
-
Appropriate antibiotics
Procedure:
-
Prepare M9 Minimal Medium: Prepare 1 L of M9 minimal medium, omitting ammonium chloride. Autoclave to sterilize.
-
Prepare Labeling Medium: Aseptically add the following to the sterile M9 medium:
-
1 g of this compound
-
20 mL of 20% (w/v) sterile glucose solution
-
2 mL of 1 M sterile MgSO₄
-
100 µL of 1 M sterile CaCl₂
-
1 mL of 1000x sterile trace elements solution
-
Appropriate antibiotics
-
-
Inoculation and Growth:
-
Inoculate a small volume of the labeling medium with a single colony of E. coli.
-
Grow the culture overnight at 37°C with shaking.
-
Use this starter culture to inoculate a larger volume of the labeling medium.
-
Grow the main culture to the desired optical density (e.g., mid-log phase).
-
-
Induction (if applicable): If expressing a recombinant protein, induce expression according to the specific vector system.
-
Harvesting: Pellet the cells by centrifugation. The labeled cell pellet can be used for protein extraction and subsequent proteomic analysis.
Note: For complete labeling, it is recommended to subculture the bacteria in the labeling medium for several generations to ensure near-complete incorporation of the heavy isotopes.
Protocol for Quantification of Ammonia in Biological Samples
This protocol outlines a general procedure for using a labeled ammonium standard for quantification by mass spectrometry.[13][14][15]
Materials:
-
This compound (for standard curve)
-
Biological sample (e.g., plasma, cell lysate)
-
Protein precipitation agent (e.g., methanol, acetonitrile)
-
LC-MS system
Procedure:
-
Prepare Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in a matrix similar to the biological sample.
-
Sample Preparation:
-
To the biological sample, add a known amount of a suitable internal standard (if not using the labeled analyte itself for external calibration).
-
Precipitate proteins by adding a cold protein precipitation agent.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Inject the prepared standards and samples onto the LC-MS system.
-
Develop a chromatographic method to separate ammonia from other matrix components.
-
Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect and quantify the unlabeled and labeled ammonia.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the labeled ammonia standards against their concentrations.
-
Determine the concentration of unlabeled ammonia in the biological samples by interpolating their peak areas on the standard curve.
-
Conclusion: A Powerful Tool for a Deeper Metabolic Understanding
This compound offers a unique and powerful approach for researchers seeking a deeper understanding of cellular metabolism. Its ability to simultaneously trace nitrogen and hydrogen pathways provides a multi-dimensional view of metabolic networks that is unattainable with single-isotope tracers. From elucidating complex carbon-nitrogen interactions in metabolic flux analysis to providing a cost-effective solution for global proteome labeling and serving as a precursor for essential internal standards, this compound is a versatile tool for the modern life scientist. By carefully considering the experimental design and leveraging the protocols outlined in this guide, researchers can unlock new insights into the dynamic and intricate world of metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cost-effective approach to produce 15N-labelled amino acids employing Chlamydomonas reinhardtii CC503 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. antibodies.cancer.gov [antibodies.cancer.gov]
- 9. benchchem.com [benchchem.com]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 11. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 12. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An LC-MS Approach to Quantitative Measurement of Ammonia Isotopologues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jianhaidulab.com [jianhaidulab.com]
- 15. Analytical techniques for quantifying (15)N/(14)N of nitrate, nitrite, total dissolved nitrogen and ammonium in environmental samples using a gas chromatograph equipped with a quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Isotopic Labeling: A Guide to Mitigating Inter-Lab Variability with Ammonium-15N,d4 Chloride
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative proteomics and metabolomics, the pursuit of reproducible and reliable data is paramount. Stable isotope labeling has emerged as a powerful tool, allowing for the accurate relative quantification of thousands of molecules. Among the array of labeling reagents, Ammonium-15N,d4 chloride stands out as a fundamental precursor for introducing heavy isotopes into biological systems. However, its use is not without challenges, and inter-laboratory variability can often obscure true biological insights.
This guide, designed for the discerning researcher, moves beyond a simple recitation of protocols. It delves into the causative factors behind experimental variability when using this compound, provides a comparative analysis with alternative methods, and offers robust, field-tested methodologies to foster consistency and confidence in your results.
The Root of Discrepancy: Understanding the "Why" Behind Variability
Inter-laboratory variability in stable isotope analysis is a well-documented phenomenon, with studies showing significant variation arising from both sample preparation and analytical instrumentation.[1][2] When using this compound for metabolic labeling, these discrepancies can be amplified by factors inherent to the compound and its application. Understanding these root causes is the first step toward mitigating them.
The Challenge of Uniform Incorporation and Metabolic Scrambling
This compound serves as a global nitrogen source for cells in culture. The goal is to achieve uniform incorporation of the 15N isotope into all newly synthesized nitrogen-containing biomolecules, including amino acids and, subsequently, proteins. However, the metabolic pathways that distribute this nitrogen are complex and can be a significant source of variability.
Metabolic Scrambling: Unlike amino acid-specific labeling (e.g., SILAC), where a specific labeled amino acid is provided, the 15N from ammonium chloride enters the central nitrogen metabolism.[3] From here, it is distributed into a wide array of amino acids through transamination and other biosynthetic pathways. The efficiency of these pathways can differ between cell lines, and even within the same cell line under different culture conditions, leading to non-uniform labeling across the proteome.[3] For instance, the conversion of arginine to proline is a known issue in some cell lines, which can complicate quantification if not properly accounted for.[4] This metabolic "scrambling" can result in complex isotopic patterns in mass spectrometry data, making accurate quantification more challenging compared to the discrete mass shifts seen in SILAC.[3][5]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow of uniform 15N labeling and the impact of metabolic scrambling."
Physicochemical Properties: The Unseen Saboteurs
The physical and chemical properties of this compound itself can introduce significant error if not handled with care.
-
Hygroscopicity: Ammonium chloride is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7][8] This property can lead to inaccuracies in weighing the compound, resulting in incorrect concentrations in the culture medium. An inconsistent starting concentration of the labeling reagent is a direct source of inter-lab variability.
-
Purity and Stability: The isotopic and chemical purity of the reagent is critical. Impurities can affect cell health and introduce extraneous peaks in mass spectra.[8] Furthermore, the stability of the compound under storage and experimental conditions should be considered to ensure consistent performance.
A Comparative Analysis: this compound vs. Alternatives
The choice of labeling strategy is a critical decision in experimental design. While uniform 15N labeling with ammonium chloride is often more cost-effective, it is crucial to weigh this against the potential for increased variability compared to more targeted methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
| Feature | Uniform 15N Labeling (this compound) | SILAC (e.g., 13C6,15N2-Lysine & 13C6,15N4-Arginine) |
| Principle | Global labeling of all nitrogen-containing molecules.[9] | Specific labeling of selected essential amino acids.[1] |
| Quantitative Accuracy | Can be high, but susceptible to errors from metabolic scrambling and incomplete labeling.[3][5] | Generally considered the gold standard for accuracy in quantitative proteomics due to well-defined mass shifts.[10][11] |
| Reproducibility | Lower reproducibility due to factors like metabolic variability and reagent handling.[10][12] | High reproducibility as samples can be mixed early in the workflow, minimizing downstream processing errors.[10][11] |
| Data Analysis | More complex due to variable isotopic envelopes for each peptide.[5] | Relatively straightforward, based on the intensity ratios of light and heavy peptide pairs.[5] |
| Cost | Generally lower cost for labeling an entire proteome. | Higher cost due to the synthesis of specific labeled amino acids. |
| Applicability | Broadly applicable to any organism that can utilize ammonium as a nitrogen source.[2] | Primarily used in cell culture; requires auxotrophic strains or use of essential amino acids.[2] |
Taming Variability: A Validated Protocol for Uniform 15N Labeling
To minimize inter-lab discrepancies, a meticulously controlled and validated protocol is essential. The following step-by-step methodology for uniform 15N labeling of mammalian cells provides a framework for achieving more consistent results.
Part 1: Preparation of 15N-Labeling Medium
-
Select Base Medium: Begin with a high-quality basal medium that is deficient in all amino acids and ammonium salts (e.g., custom-formulated DMEM/F-12).
-
Reconstitute with Labeled Source: Prepare the labeling medium by dissolving the appropriate components in high-purity water. As the sole nitrogen source, add this compound to the desired final concentration (typically matching the nitrogen content of the standard medium).
-
Crucial Step: To counteract the hygroscopic nature of this compound, it is imperative to handle it in a controlled-humidity environment (e.g., a glove box with desiccant) and to use a freshly opened vial for each medium preparation. Aliquoting the powder into single-use, sealed vials upon receipt can also mitigate moisture absorption.
-
-
Supplement with Unlabeled Amino Acids: Add all essential and non-essential amino acids (unlabeled) to their standard concentrations.
-
Complete the Medium: Add other necessary components such as glucose, vitamins, salts, and dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled nitrogenous compounds.
-
Sterile Filtration: Sterile-filter the complete medium using a 0.22 µm filter.
Part 2: Cell Culture and Labeling
-
Cell Line Adaptation: Gradually adapt the chosen mammalian cell line (e.g., HEK293, HeLa) to the 15N-labeling medium. Start with a 75:25 mixture of standard medium to 15N-medium and progressively increase the proportion of 15N-medium over several passages. This allows the cells to adjust their metabolic machinery.
-
Achieving Full Labeling: Culture the cells in 100% 15N-labeling medium for a sufficient number of cell doublings (typically 5-6) to ensure near-complete incorporation of the heavy isotope.[13]
-
Verification of Labeling Efficiency: Before proceeding with the main experiment, it is crucial to verify the labeling efficiency. This can be done by harvesting a small sample of cells, extracting proteins, digesting them into peptides, and analyzing them by mass spectrometry. The goal is to achieve >97% incorporation of 15N.[4]
Part 3: Sample Preparation and Mass Spectrometry
-
Experimental Treatment: Once full labeling is confirmed, perform the desired experimental treatment on the "heavy" labeled cells. A parallel culture grown in "light" medium (containing 14N ammonium chloride) will serve as the control.
-
Cell Lysis and Protein Quantification: Lyse the "light" and "heavy" cell populations separately using a suitable lysis buffer. Accurately determine the protein concentration of each lysate.
-
Mixing of Samples: Combine equal amounts of protein from the "light" and "heavy" lysates. This early mixing is a key principle of stable isotope labeling that helps to minimize variability introduced during subsequent sample processing steps.[10]
-
Protein Digestion: Perform in-solution or in-gel digestion of the combined protein mixture using a protease such as trypsin.
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip or equivalent to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the desalted peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: "Validated workflow for uniform 15N labeling in mammalian cells."
Conclusion: Toward a More Reproducible Future
While this compound is a foundational tool for metabolic labeling, its effective use demands a deep understanding of the potential sources of variability. By acknowledging the challenges of metabolic scrambling and the physicochemical properties of the reagent, and by implementing rigorous, validated protocols, researchers can significantly reduce inter-laboratory discrepancies. For experiments demanding the highest levels of precision and reproducibility, amino acid-specific methods like SILAC remain the preferred choice. However, for broader labeling applications where cost is a consideration, a well-executed uniform 15N labeling experiment, guided by the principles outlined here, can yield reliable and insightful quantitative data. The key to navigating this labyrinth lies not just in the tools we use, but in the meticulous and informed manner in which we employ them.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ACP - Measurement report: Hygroscopicity of size-selected aerosol particles in the heavily polluted urban atmosphere of Delhi: impacts of chloride aerosol [acp.copernicus.org]
- 7. pharmainfo.in [pharmainfo.in]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ammonium-15N,d4 Chloride
For the modern researcher, isotopically labeled compounds are indispensable tools. Ammonium-15N,d4 chloride, with its stable, non-radioactive isotopes of nitrogen and hydrogen, is crucial for a range of sensitive analytical techniques. However, its utility in the lab is matched by the critical importance of its proper handling and disposal. This guide provides a direct, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of personnel, the integrity of your research environment, and adherence to regulatory standards.
The foundational principle of this guide is straightforward: the isotopic labeling of this compound with stable isotopes (¹⁵N and ²H) does not alter its fundamental chemical hazards. Therefore, its disposal protocol is governed by the properties of the parent compound, ammonium chloride. Stable isotopes are not radioactive and require no special radiological precautions for storage or disposal[1][]. Our focus must be on the chemical's inherent characteristics.
Immediate Safety and Hazard Assessment
Before beginning any disposal procedure, a thorough understanding of the compound's hazards is essential. This compound shares the hazard profile of standard ammonium chloride.
Key Hazards :
-
Acute Oral Toxicity : The compound is classified as harmful if swallowed (GHS Category 4)[3][4].
-
Serious Eye Irritation : It is known to cause serious eye irritation (GHS Category 2A)[3][4].
-
Aquatic Toxicity : Some safety data sheets (SDS) note that it is toxic to aquatic life with long-lasting effects[4].
This information is summarized in the table below. Always have the manufacturer's specific Safety Data Sheet (SDS) available for detailed information[3][5].
| Hazard Classification | GHS Pictogram | Hazard Statement | Prevention Measures |
| Acute Toxicity (Oral), Category 4 |
| H302: Harmful if swallowed[4] | P270: Do not eat, drink or smoke when using this product. P264: Wash hands thoroughly after handling.[3] |
| Serious Eye Irritation, Category 2A |
| H319: Causes serious eye irritation[4] | P280: Wear protective gloves/eye protection/face protection.[3] |
Disposal Decision Workflow
The proper disposal route for any chemical waste is determined by a combination of its intrinsic properties, its state (pure, mixed, contaminated), and, most importantly, institutional and local regulations. The following workflow provides a logical pathway for making the correct disposal decision.
Caption: Disposal Decision Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable plan for managing this compound waste from point of generation to final disposal.
Required Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of eye irritation and skin contact[3][5].
-
Eye Protection : ANSI Z87.1-compliant safety goggles with side shields.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile).
-
Body Protection : A standard laboratory coat.
Waste Segregation and Containment
The principle of causality here is to prevent unintended chemical reactions and to ensure the waste stream is correctly identified for the disposal contractor. Mixing chemical wastes can create unknown hazards and significantly complicates the disposal process[6].
-
Designate a Waste Container : Use a clean, dry, and chemically compatible container with a secure, sealable lid. The container must be in good condition, free of leaks or cracks.
-
Segregate the Waste : Dedicate this container only for this compound waste. Do not mix it with solvents, acids, bases, or other chemical waste[6].
-
Transfer the Waste : Carefully transfer the solid waste into the designated container, minimizing the creation of dust. If handling a solution, pour carefully to avoid splashing.
-
Secure the Container : Tightly seal the container lid after each addition of waste.
Waste Container Labeling
Accurate labeling is a regulatory requirement and is critical for safety. It communicates the container's contents and associated hazards to everyone in the laboratory and to the waste disposal personnel.
Your waste label must, at a minimum, include:
-
Full Chemical Name : "this compound"
-
CAS Number : 99011-95-7[3]
-
Hazard Information : The words "Harmful if Swallowed," "Causes Serious Eye Irritation," and the corresponding GHS pictograms.
-
Your Name and Laboratory Information .
Final Disposal Procedure
-
Consult Regulations : The ultimate authority on waste disposal is your local and national regulatory bodies (e.g., EPA in the United States) and your institution's Environmental, Health & Safety (EH&S) department[7][8]. This is the most critical step. Disposal procedures are site-specific.
-
Contact EH&S : Once your waste container is ready for pickup, contact your EH&S office. They will provide specific instructions for storage pending disposal and will arrange for collection by a licensed hazardous waste management company.
-
Prohibition of Drain Disposal : Under no circumstances should this compound be disposed of down the drain[9][10]. This is to prevent harm to aquatic ecosystems and to avoid violating local wastewater regulations.
-
Maintain Records : Keep a log of the waste generated and its disposal date, as per your institution's policies.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is necessary to prevent exposure and environmental contamination.
-
Secure the Area : Alert others in the vicinity and restrict access to the spill area[7].
-
Assess the Spill : Ensure you are wearing the appropriate PPE before approaching the spill.
-
Contain and Clean :
-
For Solids : Gently sweep or scoop the spilled material to avoid creating dust[9][11]. Place the collected material into a sealed container and label it as hazardous waste.
-
For Solutions : Cover the spill with an inert absorbent material like sand, diatomite, or a universal binder[3]. Once absorbed, scoop the material into a sealable container for disposal.
-
-
Decontaminate : Clean the spill area thoroughly with water and a detergent[11].
-
Dispose of Cleanup Materials : All materials used for cleanup (absorbents, gloves, wipes) must be placed in the hazardous waste container along with the spilled chemical.
By adhering to this structured protocol, you ensure that your use of valuable isotopically labeled compounds is matched by a commitment to safety and environmental responsibility. This self-validating system, grounded in regulatory compliance and institutional oversight, builds a foundation of trust and safety in your laboratory's operations.
References
- 1. moravek.com [moravek.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. dl.novachem.com.au [dl.novachem.com.au]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nj.gov [nj.gov]
- 8. michigan.gov [michigan.gov]
- 9. geneseo.edu [geneseo.edu]
- 10. redox.com [redox.com]
- 11. asp-inc.com [asp-inc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
